YIL781 hydrochloride
Description
Properties
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRMONBDBMLSP-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YIL781 Hydrochloride: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and orally active small-molecule modulator of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Its mechanism of action is complex, exhibiting properties of both a competitive antagonist and a biased agonist. This dual activity profile makes YIL781 a significant tool for dissecting the multifaceted signaling of the ghrelin system and a potential therapeutic agent for various metabolic and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its distinct signaling pathways.
Core Mechanism of Action: Ghrelin Receptor Modulation
This compound primarily exerts its effects by binding to the ghrelin receptor (GHSR). The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events. These events are involved in a wide array of physiological processes, including appetite stimulation, growth hormone release, glucose homeostasis, and gut motility.[1][2]
YIL781 has been characterized as both a competitive antagonist and a biased agonist at the GHSR.[3][4] As a competitive antagonist, it blocks the binding of ghrelin, thereby inhibiting its downstream effects.[4][5] However, YIL781 also demonstrates biased agonism, meaning it selectively activates certain downstream signaling pathways while not engaging others, a feature that distinguishes it from the endogenous full agonist, ghrelin.[3][6]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Assay System | Value | Reference |
| Binding Affinity (Ki) | Ghrelin Receptor (GHS-R1a) | 17 nM | [4][7] |
| Antagonist Activity (pIC50) | Ghrelin-induced calcium response | 7.90 and 8.27 | [8] |
| Competitive Antagonist Activity (pKB) | In vitro assay | 7.54 | [4] |
| β-arrestin 1 Recruitment (Antagonist pA₂) | BRET Assay | 314 nM | [6] |
| β-arrestin 2 Recruitment (Antagonist pA₂) | BRET Assay | 414 nM | [6] |
| Gαq Activation (EC50) | BRET-based biosensor assay | 16 nM | [3] |
| Gα11 Activation (EC50) | BRET-based biosensor assay | 53 nM | [3] |
| Gαq Activation (% of ghrelin Emax) | BRET-based biosensor assay | 45% | [3] |
| Gα11 Activation (% of ghrelin Emax) | BRET-based biosensor assay | 43% | [3] |
| Motilin Receptor Affinity (Ki) | 6 µM | [4][7] |
Table 2: In Vivo Pharmacological Effects
| Effect | Animal Model | Dosage | Outcome | Reference |
| Glucose Homeostasis | Rats | 10 mg/kg (oral) | Improved glucose tolerance | [8] |
| Blood Glucose Level | Conscious mice | 0.1 to 5 μg/5 μl (intrathecal) | Attenuated ghrelin-induced up-regulation of blood glucose | [8] |
| Food Intake | Rat models (light phase) | Not specified | Increased food intake within the first 30 minutes | [3] |
| Gastric Emptying | Rat models | Not specified | Decreased gastric emptying | [3] |
| Seizure Activity | Mouse Kindling Model | Not specified | Longer and more severe seizures (pro-convulsive effect) | [3] |
| Body Weight | Diet-induced obese mice | Daily oral administration | Reduced food intake and weight loss | [5] |
| Blood Pressure & Heart Rate | Wild-type mice | Various doses | No significant change | [1] |
Signaling Pathways
The biased agonism of YIL781 is a critical aspect of its mechanism. While the endogenous ligand ghrelin activates multiple G-protein pathways (including Gαq/11, Gα12, and Gi/o) and promotes the recruitment of β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[3] This differential engagement of downstream signaling pathways likely accounts for its unique pharmacological profile.
Caption: Differential signaling of YIL781 and ghrelin at the ghrelin receptor.
Experimental Protocols
The characterization of YIL781's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro G-Protein Activation Assay (BRET-based)
This protocol is adapted from methodologies used to monitor G-protein activation.[3][6]
-
Objective: To quantify the activation of specific G-protein subunits (e.g., Gαq, Gα11) by YIL781 at the ghrelin receptor.
-
Cell Line: HEK293 cells or other suitable host cells.
-
Materials:
-
Plasmids encoding human ghrelin receptor (GHS-R1a).
-
BRET-based biosensors for G-protein subunits (e.g., Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a yellow fluorescent protein (YFP)).
-
Cell culture reagents.
-
Transfection reagent.
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
This compound and other test compounds.
-
Microplate reader capable of detecting BRET signals.
-
-
Procedure:
-
Cells are transiently co-transfected with plasmids for the GHS-R1a receptor and the G-protein BRET biosensors.
-
Transfected cells are seeded into 96-well plates and cultured.
-
Prior to the assay, cells are washed with a suitable buffer (e.g., HBSS).
-
The luciferase substrate is added to each well and incubated.
-
YIL781 or other test compounds are added at various concentrations.
-
The BRET signal is measured immediately using a microplate reader that can detect both the luciferase and fluorescent emissions.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the fluorescence emission to the luciferase emission.
-
An increase in the BRET ratio indicates ligand-induced activation and subsequent conformational change of the G-protein complex.
-
Dose-response curves are generated to determine EC50 values.
-
In Vitro β-arrestin Recruitment Assay (BRET-based)
This protocol is similar to the G-protein activation assay but uses a different biosensor.[6]
-
Objective: To determine if YIL781 induces the recruitment of β-arrestin to the ghrelin receptor.
-
Procedure:
-
The procedure is the same as for the G-protein activation BRET assay, with the key difference being the co-transfection of cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.
-
-
Data Analysis:
-
An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.
-
In Vivo Food Intake Study
This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food consumption in rodents.[3]
-
Objective: To evaluate the in vivo efficacy of YIL781 on food intake.
-
Animal Model: Male rats or mice.
-
Procedure:
-
Animals are housed individually and acclimatized to the experimental conditions.
-
Food and water are provided ad libitum unless otherwise specified by the experimental design (e.g., fasting period).
-
YIL781 or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
-
Data Analysis:
-
The amount of food consumed is calculated and compared between the YIL781-treated and vehicle-treated groups.
-
Statistical analysis is performed to determine the significance of any observed differences.
-
Logical Relationships and Experimental Workflow
The investigation of YIL781's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.
Caption: Logical workflow for characterizing the mechanism of action of YIL781.
Conclusion
This compound is a multifaceted ghrelin receptor modulator with a well-defined, yet complex, mechanism of action. Its ability to act as a competitive antagonist while also exhibiting biased agonism towards Gαq/11 and Gα12 signaling pathways, without engaging β-arrestin, provides a unique pharmacological tool. The data presented in this guide highlights its potential for further investigation in the context of metabolic diseases, and potentially other conditions where the ghrelin system plays a key role. The detailed experimental protocols and visualized signaling pathways offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
YIL781 Hydrochloride: A Technical Guide to its Ghrelin Receptor Binding Affinity and Biased Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of YIL781 hydrochloride, a selective ligand for the ghrelin receptor (GHS-R1a). YIL781 has garnered significant interest within the research community for its unique profile as a biased agonist, demonstrating distinct effects on downstream signaling pathways compared to the endogenous ligand, ghrelin. This document details its binding affinity, explores its biased signaling mechanism, and provides in-depth experimental protocols for its characterization.
Core Concepts: The Ghrelin Receptor and Biased Agonism
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and growth hormone secretion.[1] Upon binding of its endogenous ligand, ghrelin, the receptor activates multiple intracellular signaling cascades, primarily through Gαq/11, Gαi/o, Gα12/13, and subsequent β-arrestin recruitment.[2]
YIL781 is classified as a biased ligand.[1][3] This means it selectively activates certain downstream signaling pathways while antagonizing others. Specifically, YIL781 demonstrates partial agonism towards the Gαq/11 and Gα12 pathways but acts as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[3][4] This biased signaling profile is thought to contribute to its specific in vivo effects, such as the modulation of glucose homeostasis and food intake.[1][5]
Quantitative Data Presentation
The following tables summarize the in vitro binding and functional parameters of this compound at the ghrelin receptor, providing a clear comparison of its activity across different signaling arms.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Parameter | Value | Assay Type | Radioligand | Source |
| Kᵢ | 17 nM | Competitive Radioligand Binding | [¹²⁵I]-Ghrelin | [6][7] |
Table 2: In Vitro Functional Activity of YIL781 at the Ghrelin Receptor (GHS-R1a)
| Signaling Pathway | Parameter | Value | Assay Type | Notes | Source |
| Gαq Activation | EC₅₀ | 16 nM | BRET | Partial Agonist | [3][8] |
| Gαq Activation (% of ghrelin) | Eₘₐₓ | 45% | BRET | [3][8] | |
| Gα₁₁ Activation | EC₅₀ | 53 nM | BRET | Partial Agonist | [3][8] |
| Gα₁₁ Activation (% of ghrelin) | Eₘₐₓ | 43% | BRET | [3][8] | |
| Gα₁₂ Activation | - | Partial Agonist | BRET | [3] | |
| β-arrestin 1 Recruitment | Antagonist pA₂ | 314 nM | BRET | Neutral Antagonist | [9] |
| β-arrestin 2 Recruitment | Antagonist pA₂ | 414 nM | BRET | Neutral Antagonist | [9] |
| Calcium Response (Functional Antagonism) | pIC₅₀ | 7.90 - 8.27 | Calcium Mobilization Assay | Inhibits ghrelin-induced response | [2][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathways of the ghrelin receptor in response to ghrelin and YIL781, alongside typical experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of this compound for the ghrelin receptor (GHS-R1a) through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human GHS-R1a.
-
Radioligand: [¹²⁵I-His⁹]-Ghrelin.[10]
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin or another high-affinity GHS-R1a ligand (e.g., hexarelin) at a high concentration (e.g., 1 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Filtration: 96-well glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[11]
-
Equipment: 96-well microplates, FilterMate™ harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing GHS-R1a in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[11]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific control (for non-specific binding).
-
50 µL of [¹²⁵I-His⁹]-Ghrelin at a concentration near its K₋ (e.g., 0.3-0.5 nM).[10]
-
-
Incubation: Incubate the plate for 25-60 minutes at room temperature with gentle agitation.[10][11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.[11]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of YIL781. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[11]
Bioluminescence Resonance Energy Transfer (BRET) Assays
Objective: To quantify the functional activity of YIL781 as a biased agonist at GHS-R1a by measuring G protein activation and β-arrestin recruitment.
1. G Protein Activation BRET Assay
Principle: This assay measures the interaction between the activated GHS-R1a and Gα subunits. A Renilla luciferase (Rluc8, the BRET donor) is fused to the C-terminus of GHS-R1a, and a yellow fluorescent protein (Venus, the BRET acceptor) is fused to a Gβγ subunit. Upon receptor activation by an agonist, the Gα subunit dissociates, leading to a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a change in the BRET signal.[5][12]
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for GHS-R1a-Rluc8 and Venus-Gβγ.[9]
-
Assay Procedure:
-
Plate the transfected cells in a 96-well white microplate.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h).
-
Measure the baseline BRET ratio.
-
Add YIL781 or ghrelin at various concentrations.
-
Measure the BRET ratio again after a short incubation period.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. Plot the change in BRET ratio against the log concentration of the ligand to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.[5]
2. β-Arrestin Recruitment BRET Assay
Principle: This assay measures the recruitment of β-arrestin to the activated GHS-R1a. The GHS-R1a is fused to Rluc8 (donor), and β-arrestin is fused to Venus (acceptor). Ligand-induced receptor activation and phosphorylation lead to the recruitment of Venus-β-arrestin to the receptor, bringing the donor and acceptor into close proximity and increasing the BRET signal.[13][14]
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids for GHS-R1a-Rluc8 and Venus-β-arrestin.[9]
-
Assay Procedure: The procedure is similar to the G protein activation BRET assay.
-
Data Analysis: To determine the antagonist potency (pA₂) of YIL781, perform dose-response curves for ghrelin in the presence of increasing concentrations of YIL781. The rightward shift of the ghrelin dose-response curve is used to calculate the pA₂ value.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To evaluate the effect of YIL781 on glucose homeostasis in an animal model.
Materials:
-
Animal Model: Male Wistar rats or C57BL/6 mice.[1]
-
Test Compound: this compound formulated for oral gavage.
-
Vehicle Control.
-
Glucose Solution: 20% D-glucose in sterile saline.[15]
-
Equipment: Glucometer, test strips, restraining device.
Methodology:
-
Acclimatization and Fasting: Acclimatize the animals and fast them overnight (16-18 hours) with free access to water.[15]
-
Baseline Measurements: Record the body weight and measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer YIL781 or vehicle orally (e.g., 10 mg/kg).[3]
-
Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer a glucose challenge via intraperitoneal injection (e.g., 2 g/kg body weight).[16]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[15][16]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect of YIL781 on glucose tolerance. A decrease in glucose AUC indicates improved glucose homeostasis.[17]
Conclusion
This compound is a valuable pharmacological tool for investigating the complex signaling of the ghrelin receptor. Its well-characterized binding affinity and, more importantly, its biased signaling profile, make it a key compound for dissecting the distinct physiological roles mediated by the Gαq/11/12 and β-arrestin pathways. The detailed protocols provided in this guide offer a framework for the consistent and rigorous evaluation of YIL781 and other ghrelin receptor modulators, aiding in the advancement of drug discovery efforts in metabolic and related diseases.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Biased Ghrelin Receptor Signaling and the Dopaminergic System as Potential Targets for Metabolic and Psychological Symptoms of Anorexia Nervosa [frontiersin.org]
- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Technical Guide to its Application as a Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and selective small-molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of the scientific applications of this compound, focusing on its mechanism of action, experimental use in preclinical models, and its potential therapeutic implications. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, neuroscience, and drug development.
Introduction
Ghrelin, a 28-amino acid peptide hormone primarily produced by the stomach, is the endogenous ligand for the GHS-R1a.[2] The activation of this G protein-coupled receptor (GPCR) initiates a cascade of physiological responses, most notably the stimulation of appetite, regulation of energy homeostasis, and modulation of glucose metabolism.[2][3] Consequently, antagonism of the ghrelin receptor has emerged as a promising therapeutic strategy for the management of obesity, type 2 diabetes, and certain addiction disorders.
This compound has been identified as a competitive antagonist of the GHS-R1a, effectively blocking the downstream signaling initiated by ghrelin.[1] Preclinical studies have demonstrated its efficacy in improving glucose tolerance, suppressing appetite, and promoting weight loss.[1][2] Furthermore, research suggests a role for YIL781 in attenuating the rewarding effects of substances of abuse like cocaine.[4][5] This guide will detail the pharmacological properties of YIL781, provide standardized protocols for its use in key experiments, and present its effects through structured data and pathway diagrams.
Mechanism of Action: Ghrelin Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the GHS-R1a, thereby preventing the binding of its endogenous ligand, ghrelin.[1] This antagonistic action inhibits the conformational changes in the receptor that are necessary for the activation of downstream intracellular signaling pathways.
The GHS-R1a is known to couple to several G protein subtypes, primarily Gαq/11, but also Gαi/o and Gα12/13, and can also recruit β-arrestin. Interestingly, YIL781 has been characterized as a biased antagonist. It selectively inhibits Gαq/11 and Gα12 signaling pathways without affecting β-arrestin recruitment. This biased antagonism may contribute to its specific pharmacological profile and could offer advantages in therapeutic applications by selectively modulating downstream signaling cascades.
Signaling Pathway Diagram
Caption: Antagonistic action of YIL781 on the GHS-R1a signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacological Profile of YIL781
| Parameter | Receptor | Assay Type | Value | Reference |
| Binding Affinity (Ki) | GHS-R1a | Radioligand Binding | 17 nM | [1] |
| Functional Antagonism (Kb) | GHS-R1a | [³⁵S]GTPγS Binding | 11 nM | [1] |
| Calcium Response Inhibition (pIC₅₀) | GHS-R1a | Intracellular Ca²⁺ Mobilization | 7.90 - 8.27 | [1] |
| Selectivity | Motilin Receptor | Radioligand Binding | Ki > 10 µM | [1] |
Table 2: In Vivo Efficacy of YIL781 in Animal Models
| Animal Model | Effect | YIL781 Dose | Administration Route | Outcome | Reference |
| Diet-Induced Obese (DIO) Mice | Weight Loss | 10 mg/kg (daily) | Oral | Up to 15% reduction in body weight | [2] |
| Sprague Dawley Rats | Improved Glucose Tolerance | 3 mg/kg | Oral | 19% reduction in glucose excursion | [1] |
| Conscious Mice | Attenuation of Ghrelin-Induced Hyperglycemia | 0.1 - 5 µg/5 µl | Intrathecal | Dose-dependent reduction in blood glucose | [1] |
| Cocaine-Sensitized Mice | Reduced Hyperlocomotion | 10 and 20 mg/kg | Intraperitoneal | Significant reduction in total distance traveled | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
GHS-R1a Radioligand Binding Assay
This protocol is for determining the binding affinity of YIL781 for the GHS-R1a.
Materials:
-
HEK293S cell membranes overexpressing GHS-R1a
-
[¹²⁵I]ghrelin (radioligand)
-
This compound (test compound)
-
Unlabeled ghrelin (for non-specific binding)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM EDTA, 0.1% BSA
-
Wheat Germ Agglutinin SPA beads
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of YIL781 in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM unlabeled ghrelin (for non-specific binding), or 25 µL of YIL781 dilutions.
-
Add 25 µL of 50 pM [¹²⁵I]ghrelin to all wells.
-
Pre-incubate a suspension of GHS-R1a expressing cell membranes with 5 mg/mL Wheat Germ Agglutinin SPA beads for 30 minutes.
-
Add 150 µL of the membrane/bead suspension to each well.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total and competitor binding.
-
Determine the Ki value for YIL781 using competitive binding analysis software.
In Vitro Insulin (B600854) Secretion Assay from Pancreatic Islets
This protocol assesses the effect of YIL781 on glucose-stimulated insulin secretion.
Materials:
-
Isolated rat pancreatic islets
-
Collagenase and Ficoll gradient for islet isolation
-
Culture media (e.g., RPMI-1640)
-
Krebs-Ringer-HEPES buffer with 3 mM glucose
-
Ghrelin
-
This compound
-
20 mM glucose solution
-
Anti-insulin scintillation proximity assay (SPA) kit
Procedure:
-
Isolate pancreatic islets from male Sprague Dawley rats by collagenase digestion and Ficoll gradient separation.
-
Disperse islets into single cells using trypsin and seed in 96-well V-bottom plates. Culture overnight.
-
Wash cells and pre-incubate for 30 minutes at 37°C in Krebs-Ringer-HEPES buffer containing 3 mM glucose, with or without ghrelin and/or YIL781.
-
Stimulate insulin secretion by challenging the cells with 20 mM glucose for 30 minutes at 37°C.
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an anti-insulin SPA.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice and the subsequent treatment with YIL781.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; e.g., 42% kcal from fat)
-
This compound
-
Vehicle control (e.g., saline)
-
Animal balance
-
Metabolic cages for food intake measurement
Procedure:
-
Randomize mice into two groups: one receiving standard chow and the other a high-fat diet.
-
Feed the respective diets for 15-19 weeks to induce obesity in the HFD group.[6][7]
-
After the induction period, divide the DIO mice into treatment and vehicle control groups.
-
Administer YIL781 (e.g., 10 mg/kg) or vehicle orally once daily.
-
Monitor body weight and food intake weekly.
-
At the end of the study, perform body composition analysis (e.g., DEXA) to assess fat and lean mass.
Experimental Workflow Diagram
Caption: Workflow for a diet-induced obesity study with YIL781.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the ghrelin system. Its potent and selective antagonism of the GHS-R1a makes it a suitable compound for preclinical studies aimed at understanding and developing treatments for metabolic disorders and addiction. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize YIL781 in their experimental designs. The biased nature of its antagonism warrants further investigation to fully elucidate its therapeutic potential and to develop next-generation ghrelin receptor modulators with improved efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. content-assets.jci.org [content-assets.jci.org]
YIL781 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and selective small-molecule modulator of the ghrelin receptor (GHS-R1a), notable for its unique pharmacological profile as a biased agonist. Developed by Bayer, this quinazolinone derivative has been instrumental in dissecting the complex signaling pathways of the ghrelin receptor. Unlike the endogenous ligand ghrelin, which activates multiple downstream pathways, YIL781 selectively engages Gαq/11 and Gα12 signaling without promoting β-arrestin recruitment. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing experimental protocols to support further research and development in the field of metabolic and endocrine disorders.
Introduction
The ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis, stimulating appetite, promoting weight gain, and modulating insulin (B600854) secretion. Its multifaceted physiological roles have made it an attractive target for therapeutic intervention in a range of conditions, including obesity, diabetes, and cachexia. The discovery of small-molecule ligands that can selectively modulate GHS-R1a signaling pathways offers the potential for more targeted therapies with improved side-effect profiles. This compound emerged from a drug discovery program at Bayer aimed at identifying novel ghrelin receptor antagonists. Subsequent characterization revealed its more nuanced role as a biased agonist, providing a valuable tool to explore the differential effects of GHS-R1a signaling.
Discovery and Synthesis
This compound, with the chemical name 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride, is a quinazolinone derivative. The discovery of YIL781 was part of a broader effort to develop small-molecule ghrelin receptor antagonists. The general synthetic approach for this class of compounds involves a multi-step process culminating in the formation of the quinazolinone core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.
While a specific, detailed synthesis protocol for YIL781 is not publicly available, the general synthesis of similar 4(3H)-quinazolinone derivatives has been described. These methods typically involve the cyclization of an anthranilic acid derivative to form the quinazolinone scaffold.
Mechanism of Action: A Biased Agonist
This compound is a selective ligand for the ghrelin receptor (GHS-R1a) with a binding affinity (Ki) of 17 nM.[1][2] It displays negligible affinity for the motilin receptor (Ki = 6 μM), indicating its selectivity.[1]
The most distinctive feature of YIL781 is its biased agonism. While initially characterized as an antagonist, further studies revealed that it selectively activates the Gαq/11 and Gα12 signaling pathways, acting as a partial agonist in this respect.[3][4] Crucially, it does not induce the recruitment of β-arrestin 1 or 2, pathways that are engaged by the endogenous ligand ghrelin.[3] This selective activation of a subset of downstream signaling pathways makes YIL781 a valuable pharmacological tool to investigate the physiological consequences of biased GHS-R1a signaling.
Signaling Pathway Diagram
References
YIL781 Hydrochloride: A Technical Guide to its Chemical Properties, Pharmacology, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and selective small-molecule modulator of the ghrelin receptor (GHS-R1a). Initially characterized as an antagonist, further studies have revealed a more complex pharmacological profile, including biased agonism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the nuanced mechanism of action of this compound. Detailed summaries of its in vitro and in vivo pharmacological effects are presented, supported by structured data tables and detailed experimental protocols for key assays. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of its biological context and practical application in research settings.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, non-peptidic molecule. Its chemical identity and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride[1]
-
Molecular Formula: C₂₄H₂₈FN₃O₂·HCl[1]
-
Molecular Weight: 445.96 g/mol [1]
-
CAS Number: 875258-85-8[1]
-
SMILES: CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl
-
InChI Key: QQGRMONBDBMLSP-FERBBOLQSA-N[1]
A 2D representation of the chemical structure of YIL781 is provided in Figure 1.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMSO to 100 mM | [1] |
| Soluble in ethanol (B145695) to 100 mM | [1] | |
| Storage | Store under desiccating conditions at room temperature for up to 12 months |
Mechanism of Action and Signaling Pathway
This compound is a ligand for the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR). Its mechanism of action is multifaceted, exhibiting both antagonistic and biased agonist properties.
As an antagonist, this compound competitively inhibits the binding of ghrelin to GHS-R1a, thereby blocking ghrelin-induced downstream signaling.[2] This is evident in its ability to inhibit the calcium response induced by ghrelin.[2]
More detailed investigations have revealed that this compound acts as a biased agonist. It selectively activates the Gαq/11 and Gα12 signaling pathways without promoting the recruitment of β-arrestin. This is in contrast to the endogenous ligand, ghrelin, which is a full agonist that activates multiple G-protein pathways and also engages β-arrestin.
The signaling pathway of this compound at the ghrelin receptor is depicted in the following diagram:
Pharmacological Properties
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity for the ghrelin receptor.
| Parameter | Value | Assay System | Reference |
| Ki | 17 nM | Radioligand binding assay (GHS-R1a) | [1] |
| pIC₅₀ | 7.90 and 8.27 | Ghrelin-induced calcium response | [2] |
| pKB | 7.54 | In vitro competitive antagonism | [1] |
| EC₅₀ (Gαq) | 16 nM | BRET-based Gαq activation assay | |
| EC₅₀ (Gα11) | 53 nM | BRET-based Gα11 activation assay | |
| Emax (Gαq) | 45% of ghrelin | BRET-based Gαq activation assay | |
| Emax (Gα11) | 43% of ghrelin | BRET-based Gα11 activation assay | |
| Ki (Motilin Receptor) | 6 µM | Radioligand binding assay (selectivity) | [1] |
In Vivo Pharmacology
Preclinical studies in rodent models have demonstrated the effects of this compound on various physiological processes.
| In Vivo Effect | Animal Model | Dosage and Administration | Outcome | Reference |
| Glucose Homeostasis | Rats | Oral | Produces a greater improvement in glucose homeostasis. | [2] |
| Blood Glucose Level | Mice | 0.1 to 5 µg/5 µl (i.t.) | Attenuates ghrelin-induced up-regulation of the blood glucose level. | [2] |
| Food Intake | Rats | Oral | Significantly increased food intake within the first 30 minutes in the light phase. | |
| Gastric Emptying | Rats | Oral | Decreased gastric emptying. | |
| Seizure Activity | Mice (Kindling Model) | Intraperitoneal | Pro-convulsive effect; longer and more severe seizures compared to control. |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
This protocol describes a method to measure the activation of specific G-protein subtypes by this compound using a BRET-based biosensor assay.
Objective: To quantify the potency and efficacy of this compound in activating Gαq and Gα11 subunits coupled to the ghrelin receptor.
Materials:
-
Human Embryonic Kidney (HEK) 293T cells
-
Expression plasmids for human GHS-R1a
-
BRET-based biosensor plasmids (e.g., Gα subunit fused to Renilla luciferase (Rluc) and Gβγ subunit fused to a fluorescent protein like YFP)
-
Cell culture medium and reagents
-
Transfection reagent
-
96-well white opaque microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Luciferase substrate (e.g., coelenterazine (B1669285) h)
-
This compound and other test compounds
-
Microplate reader capable of dual-wavelength luminescence detection
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with plasmids encoding GHS-R1a and the BRET biosensors for the G-protein of interest.
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in assay buffer.
-
Dispense the cell suspension into the wells of a 96-well white opaque microplate.
-
-
Compound Addition and BRET Measurement:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the compound dilutions to the respective wells.
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader (one for the Rluc emission, e.g., ~480 nm, and one for the YFP emission, e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength by the emission intensity at the donor wavelength.
-
A change in the BRET ratio upon ligand addition indicates G-protein activation.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
The workflow for this assay is illustrated in the following diagram:
In Vivo Glucose Tolerance Test in Rats
This protocol provides a general framework for assessing the effect of this compound on glucose homeostasis.
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol/10 mM methanesulfonic acid 80:20)
-
Glucose solution (for intraperitoneal injection)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes and needles for IP injection
Methodology:
-
Animal Acclimation and Fasting:
-
Acclimate male Wistar rats to the housing conditions.
-
Fast the rats overnight (16-18 hours) before the experiment.
-
-
Compound Administration:
-
Administer this compound or vehicle to the fasted rats via oral gavage.
-
-
Glucose Challenge:
-
Five hours after compound administration, measure the fasting blood glucose level from a tail-tip blood sample using a glucometer.
-
Administer a 2 g/kg glucose challenge via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, and 60 minutes post-glucose challenge from tail-tip blood samples.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Chemical Synthesis
A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available and is likely considered proprietary information.
Conclusion
This compound is a valuable research tool for investigating the complex biology of the ghrelin receptor. Its unique biased signaling profile, selectively activating Gαq/11 and Gα12 pathways, offers a means to dissect the distinct physiological roles of these pathways downstream of GHS-R1a activation. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating ghrelin signaling in metabolic and neurological disorders. Further research is warranted to fully characterize its pharmacokinetic profile and to explore the in vivo consequences of its biased agonism in a wider range of physiological and pathological models.
References
YIL781 Hydrochloride: A Technical Guide to a Biased Ghrelin Receptor Antagonist
CAS Number: 1640226-17-0
Note: Some suppliers may list the CAS number 875258-85-8 for what appears to be the same compound based on molecular formula and weight. Researchers should verify the CAS number with their specific source.
Introduction
YIL781 hydrochloride is a potent and selective small-molecule antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1] Emerging research has revealed a more complex pharmacological profile, characterizing YIL781 as a biased ligand. This means it selectively modulates downstream signaling pathways upon binding to the GHS-R1a receptor, offering a nuanced approach to receptor blockade beyond simple competitive antagonism.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, endocrinology, and neuroscience.
Physicochemical Properties and Formulation
| Property | Value |
| Formal Name | 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone, monohydrochloride |
| Molecular Formula | C24H28FN3O2 • HCl |
| Formula Weight | 446.0 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | DMSO: 100 mM, Ethanol: 100 mM |
Mechanism of Action: A Biased Antagonist
YIL781 acts as a competitive antagonist at the ghrelin receptor, directly competing with the endogenous ligand ghrelin for binding.[5] However, its unique therapeutic potential lies in its biased signaling properties. Unlike a neutral antagonist that blocks all downstream signaling, YIL781 demonstrates partial agonism towards Gαq/11 and Gα12 signaling pathways while functioning as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[1][2] This selective activation and inhibition of distinct intracellular cascades make YIL781 a valuable tool for dissecting the complex signaling of the ghrelin receptor and for potentially developing therapies with improved side-effect profiles.
Ghrelin Receptor Signaling Pathways
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular events through various G proteins and β-arrestin. YIL781 modulates these pathways in a biased manner.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Assay | Source(s) |
| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a | [1] |
| Functional Affinity (Kb) | 11 nM | [35S]GTPγS functional assay | [5] |
| pIC50 (vs. Ghrelin) | 7.90, 8.27 | Ghrelin-induced calcium response | [6] |
| β-arrestin 1 Recruitment | 314 nM (Antagonist) | Ghrelin-induced recruitment | [1] |
| β-arrestin 2 Recruitment | 414 nM (Antagonist) | Ghrelin-induced recruitment | [1] |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [7] |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [7] |
| Gαq Activation (Emax) | 45% (of ghrelin) | BRET-based biosensor assay | [7] |
| Gα11 Activation (Emax) | 43% (of ghrelin) | BRET-based biosensor assay | [7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Treatment Dose | Route of Administration | Key Finding | Source(s) |
| Rat | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). | [1] |
| Rat | 0.3 mg/kg | Oral | Improved glucose homeostasis in an IPGTT by promoting insulin (B600854) secretion. | [8] |
| Mouse | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Inhibits cocaine-induced hyperlocomotion. | [9] |
| Rat | 0.1 to 5 µg/5 µl | Intrathecal (i.t.) | Attenuates ghrelin-induced up-regulation of the blood glucose level. | [6] |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of YIL781 for the GHS-R1a receptor.
-
Methodology:
-
Membrane Preparation: Utilize membranes from a cell line overexpressing recombinant GHS-R1a (e.g., HEK293 or CHO cells).
-
Assay Components:
-
Radioligand: [125I]ghrelin
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled ghrelin.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of YIL781.
-
Separate bound from free radioligand via filtration.
-
Quantify the bound radioactivity using a gamma counter.
-
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.[5]
-
-
Objective: To quantify the activation of specific G-protein subtypes by YIL781.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Transfection: Co-transfect cells with plasmids encoding:
-
Human GHS-R1a receptor.
-
Gα subunit fused to Renilla luciferase (Rluc).
-
Gβγ subunit fused to a fluorescent protein (e.g., YFP).
-
-
Procedure:
-
Seed transfected cells into a 96-well plate.
-
Incubate cells with the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Add YIL781 at various concentrations.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
-
Data Analysis: An increase in the BRET ratio indicates G-protein activation.[7]
-
In Vivo Assays
-
Objective: To assess the effect of YIL781 on glucose clearance in vivo.
-
Methodology:
-
Animal Model: Male Sprague Dawley rats or C57BL/6 mice.
-
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer YIL781 (e.g., 10 mg/kg) or vehicle orally.
-
After a set time (e.g., 5 hours), administer a glucose challenge (2 g/kg) via intraperitoneal injection.
-
Measure blood glucose levels at baseline and at specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose challenge.
-
-
Data Analysis: Calculate the area under the curve (AUC) for glucose to determine the effect on glucose tolerance.[5]
-
-
Objective: To evaluate the effect of YIL781 on the locomotor-stimulating effects of cocaine.
-
Methodology:
-
Animal Model: Male C57BL/J6 mice.
-
Procedure:
-
Administer YIL781 (e.g., 5, 10, or 20 mg/kg) or vehicle via intraperitoneal injection.
-
After a pretreatment period (e.g., 15 minutes), administer cocaine (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.
-
Immediately place the mice in an open-field arena and record locomotor activity for a set duration (e.g., 90 minutes).
-
-
Data Analysis: Quantify the total distance traveled and compare between treatment groups.[9]
-
YIL781 and β-arrestin-2 in Cocaine-Induced Hyperlocomotion
A significant finding is that the inhibitory effect of YIL781 on cocaine-induced hyperlocomotion requires the presence of β-arrestin-2 in dopamine (B1211576) neurons.[9] This suggests a novel mechanism where YIL781's interaction with the ghrelin receptor and subsequent modulation of β-arrestin-2 signaling can influence the neuro-adaptations associated with psychostimulant use.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of the ghrelin receptor. Its biased signaling profile, particularly the differential modulation of G-protein and β-arrestin pathways, provides a unique opportunity to dissect the physiological and pathological processes regulated by GHS-R1a. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of biased ghrelin receptor antagonism in metabolic disorders and addiction.
References
- 1. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Comprehensive Technical Review of its Role in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent, orally active antagonist of the ghrelin receptor (GHSR1a).[1][2] Emerging research has highlighted its significant potential in the regulation of glucose metabolism, positioning it as a molecule of interest for the development of novel therapeutics for metabolic disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on glucose homeostasis, and detailed experimental protocols utilized in its evaluation. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its pharmacological profile.
Introduction
The ghrelin receptor, GHSR1a, plays a crucial role in energy homeostasis, stimulating appetite and influencing glucose and lipid metabolism.[3][4] Ghrelin, the endogenous ligand for GHSR1a, has been shown to suppress insulin (B600854) secretion.[3][4] Consequently, antagonism of this receptor presents a promising therapeutic strategy for conditions characterized by impaired glucose tolerance and insulin resistance. This compound has been identified as a selective antagonist of GHSR1a with a Ki value of 17 nM. This document synthesizes the current knowledge on this compound's impact on glucose metabolism, providing a technical resource for the scientific community.
Mechanism of Action
This compound exerts its effects by competitively binding to the ghrelin receptor (GHSR1a), thereby blocking the downstream signaling initiated by endogenous ghrelin. Ghrelin's inhibitory effect on glucose-stimulated insulin secretion (GSIS) is a key target of YIL781. By antagonizing the ghrelin receptor, YIL781 effectively removes this inhibitory brake, leading to enhanced insulin release in response to glucose.[3][5]
Interestingly, YIL781 has also been characterized as a biased ligand of the GHSR1a. It selectively activates Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[6][7][8] This biased agonism suggests a nuanced mechanism of action that could be leveraged to selectively modulate specific physiological functions governed by the ghrelin receptor.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the ghrelin receptor in pancreatic β-cells.
Caption: YIL781 blocks ghrelin's inhibitory effect on insulin secretion.
Quantitative Data on Glucose Metabolism
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound on glucose metabolism.
Table 1: In Vivo Effects of YIL781 on Glucose Homeostasis
| Animal Model | Treatment | Dose | Route | Key Finding | Source |
| Rat | YIL781 | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). | [6] |
| Diet-Induced Obese (DIO) Rat | YIL781 | - | - | Improved glucose tolerance. | [5][9] |
| Conscious Mice | YIL781 + Ghrelin | 5 µg + 5 µg | Intrathecal (i.t.) | Attenuated ghrelin-induced up-regulation of blood glucose level (-9.1% at 30 min; -14.9% at 60 min). | [1] |
| Conscious Mice | YIL781 alone | 0.1 to 5 µg/5 µl | Intrathecal (i.t.) | Did not affect blood glucose level. | [1] |
Table 2: In Vitro Effects of YIL781
| Assay | Parameter | Value | Source |
| Ghrelin-induced calcium response inhibition | pIC50 | 7.90 and 8.27 | [1][2] |
| Ghrelin receptor (GHS-R1a) binding affinity | Ki | 17 nM | |
| Ghrelin-induced β-arrestin 1 Recruitment (Antagonist) | Potency | 314 nM | [6] |
| Ghrelin-induced β-arrestin 2 Recruitment (Antagonist) | Potency | 414 nM | [6] |
| Gαq Activation (Biased Agonism) | EC50 | 16 nM | [8] |
| Gα11 Activation (Biased Agonism) | EC50 | 53 nM | [8] |
| Gαq Activation (% of ghrelin) | Emax | 45% | [8] |
| Gα11 Activation (% of ghrelin) | Emax | 43% | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is a standard method for assessing in vivo glucose tolerance and has been used to evaluate the effects of YIL781.[6]
Objective: To assess the effect of YIL781 on glucose clearance in vivo.
Materials:
-
Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
This compound
-
Vehicle control
-
20% D-glucose solution (sterile)
-
Glucometer and test strips
-
Restraining device for blood sampling
Procedure:
-
Fast animals overnight for approximately 12-16 hours with free access to water.
-
Record the baseline body weight.
-
Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.).
-
After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to determine the direct effects of compounds on insulin secretion from pancreatic islets.[6]
Objective: To evaluate the effect of YIL781 on ghrelin-mediated inhibition of glucose-stimulated insulin secretion.
Materials:
-
Isolated pancreatic islets (e.g., from rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Ghrelin
-
This compound
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C.
-
Divide islets into treatment groups:
-
Basal: Low glucose (e.g., 2.8 mM)
-
Stimulated: High glucose (e.g., 8.3 mM or 20 mM)
-
Ghrelin treatment: High glucose + ghrelin (e.g., 1 nM or 10 nM)
-
YIL781 treatment: High glucose + ghrelin + YIL781 (e.g., 1 µM)
-
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.
Expected Outcome: YIL781 is expected to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.[3][6]
Experimental Workflow Diagram
Caption: Workflow for in vivo and in vitro glucose metabolism experiments.
Discussion and Future Directions
The available data strongly suggest that this compound improves glucose tolerance primarily by enhancing glucose-dependent insulin secretion.[3][9] This is achieved through the antagonism of the ghrelin receptor on pancreatic β-cells, thereby mitigating the inhibitory influence of ghrelin.[5] The observation that YIL781 alone does not significantly alter basal glucose levels but acts in response to a glucose challenge highlights its potential as a glucose-dependent therapeutic agent, which could minimize the risk of hypoglycemia.[1][3]
The biased agonism of YIL781 opens up new avenues for research.[6][7][8] Dissecting the specific roles of the Gαq/11 and β-arrestin pathways in glucose metabolism could lead to the design of even more selective and efficacious ghrelin receptor modulators. Future studies should aim to:
-
Elucidate the long-term effects of YIL781 on insulin sensitivity and β-cell function.
-
Investigate the impact of its biased signaling profile on other metabolic parameters, such as food intake and body weight, in various preclinical models.[3][7]
-
Conduct further dose-response studies to establish a clearer therapeutic window.
-
Explore the potential of YIL781 in combination with other anti-diabetic agents.
Conclusion
This compound is a compelling ghrelin receptor antagonist with a well-defined mechanism for improving glucose homeostasis. Its ability to enhance glucose-stimulated insulin secretion, coupled with its favorable preclinical profile, underscores its potential as a therapeutic candidate for type 2 diabetes and other metabolic disorders. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic utility of this compound and the broader field of ghrelin receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin's second life: From appetite stimulator to glucose regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Ghrelin on Glucose-Insulin Homeostasis: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Technical Guide to its Biased Agonism at the Growth Hormone Secretagogue Receptor (GHSR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its complex signaling capabilities, involving multiple G protein pathways and β-arrestin recruitment, make it a compelling target for therapeutic intervention in metabolic and neuroendocrine disorders. YIL781 hydrochloride has emerged as a significant pharmacological tool due to its nuanced interaction with GHSR, exhibiting biased agonism. This technical guide provides an in-depth analysis of YIL781's pharmacological profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.
Data Presentation: Quantitative Pharmacology of YIL781
The pharmacological activity of YIL781 at the human GHSR1a has been characterized through various in vitro assays. The data reveals a distinct profile of biased agonism, with preferential activation of G protein signaling pathways over β-arrestin recruitment.
Table 1: In Vitro Pharmacological Parameters of YIL781 at the Ghrelin Receptor (GHSR1a)
| Target | Assay Type | Parameter | Value | Reference |
| GHSR1a | Gαq Activation (BRET) | EC50 | 16 nM | [1] |
| Emax (% of ghrelin) | 45% | [1] | ||
| GHSR1a | Gα11 Activation (BRET) | EC50 | 53 nM | [1] |
| Emax (% of ghrelin) | 43% | [1] | ||
| GHSR1a | Calcium Response (Aequorin) - Antagonism of L-692,585 | IC50 | 185 ± 9.3 nM | [2] |
| GHSR1a | β-arrestin-2 Translocation - Antagonism of L-692,585 | IC50 | 1000 ± 260 nM | [2] |
| GHSR1a | Competitive Radioligand Binding ([¹²⁵I]-Ghrelin) | Ki | 17 nM |
Table 2: Comparative In Vitro Activity of Ghrelin at GHSR1a
| Compound | Target | Assay Type | Parameter | Value |
| Ghrelin | GHSR1a | Gq Activation (BRET) | EC50 | 1.8 ± 0.5 nM |
| Emax | 100% | |||
| Ghrelin | GHSR1a | Gi2 Activation (BRET) | EC50 | 1.6 ± 0.4 nM |
| Emax | 100% |
Signaling Pathways and Biased Agonism of YIL781
The endogenous ligand ghrelin is a balanced agonist, activating both G protein-dependent and β-arrestin-dependent signaling pathways upon binding to GHSR.[1][2] In contrast, YIL781 demonstrates biased agonism by selectively activating Gαq/11 and Gα12 signaling pathways while failing to recruit β-arrestin.[1] This biased signaling profile suggests that YIL781 can uncouple the anabolic and orexigenic effects of GHSR activation from other cellular processes mediated by β-arrestin.
References
YIL781 Hydrochloride: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride has emerged as a significant modulator of the ghrelin receptor (GHS-R1a), a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including appetite, energy homeostasis, and glucose metabolism.[1] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by YIL781. Characterized as a biased ligand, YIL781 selectively activates specific G-protein pathways while concurrently acting as an antagonist or weak inverse agonist towards others, offering a nuanced approach to targeting the ghrelin system.[1][2] This document details its mechanism of action, presents quantitative data on its pharmacological activity, outlines key experimental protocols for its characterization, and provides visual representations of its signaling cascades.
Introduction to this compound and the Ghrelin Receptor
The ghrelin receptor, GHS-R1a, is a key therapeutic target for metabolic and endocrine disorders.[3][4] Its endogenous ligand, ghrelin, stimulates a wide range of signaling pathways upon binding, leading to diverse physiological effects. This compound is a potent, orally active, small-molecule antagonist of the ghrelin receptor.[5] However, its pharmacological profile is more complex than that of a simple antagonist. It has been identified as a biased ligand, meaning it can differentially modulate downstream signaling pathways, leading to a unique physiological footprint.[1][2] This biased agonism is particularly evident in its selective activation of the Gαq/11 and Gα12 pathways, while showing no intrinsic activity for β-arrestin recruitment.[2][3]
Mechanism of Action: Biased Agonism at the GHS-R1a Receptor
YIL781 acts as a competitive antagonist at the GHS-R1a, directly competing with ghrelin for binding.[1] Its unique characteristic lies in its ability to selectively activate certain downstream signaling cascades. While it antagonizes ghrelin-induced β-arrestin recruitment, it simultaneously acts as a partial agonist for the Gαq/11 pathway.[2] This biased signaling profile distinguishes it from other GHS-R1a modulators and may contribute to its specific in vivo effects, such as its pronounced impact on glucose homeostasis.[1]
Gαq/11 and Gα12 Pathway Activation
Studies have demonstrated that YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways.[2][3] This activation is partial compared to the endogenous full agonist, ghrelin. The Gαq/11 pathway is known to be involved in the regulation of intracellular calcium levels, while the Gα12 pathway is implicated in cellular processes such as cytoskeletal rearrangement. The selective engagement of these pathways by YIL781 is a key aspect of its mechanism of action.
β-Arrestin Pathway Modulation
In contrast to its agonist activity on Gαq/11 and Gα12, YIL781 acts as a weak inverse agonist for β-arrestin 1 and β-arrestin 2 recruitment.[2] This means that it not only fails to promote the recruitment of β-arrestin to the receptor but can also reduce the basal level of β-arrestin association. This is significant because β-arrestin signaling is involved in receptor desensitization, internalization, and the activation of distinct signaling pathways. By avoiding β-arrestin recruitment, YIL781 may lead to a more sustained and specific cellular response.
Quantitative Pharmacological Data
The in vitro activity of YIL781 has been characterized using various cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective with other ghrelin receptor ligands.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| YIL781 | GHS-R1a | Gαq Activation | EC50 | 16 nM | [6] |
| YIL781 | GHS-R1a | Gα11 Activation | EC50 | 53 nM | [6] |
| YIL781 | GHS-R1a | Gαq Activation (% of ghrelin) | Emax | 45% | [6] |
| YIL781 | GHS-R1a | Gα11 Activation (% of ghrelin) | Emax | 43% | [6] |
| YIL781 | GHS-R1a | Calcium Response Inhibition (vs. ghrelin) | pIC50 | 7.90 - 8.27 | [5] |
| YIL781 | GHS-R1a | Competitive Binding | Ki | 17 nM | |
| Abb13d | GHS-R1a | Gαq Inverse Agonism | IC50 | 335 nM | [6] |
Table 1: In Vitro Pharmacological Parameters of YIL781 and Comparator Compound.
In Vivo Effects of YIL781
Preclinical studies in animal models have revealed the physiological consequences of YIL781's unique signaling profile.
| Effect | Animal Model | Dosage | Outcome | Reference |
| Food Intake | Mice | Not specified | Decreased food intake | [2] |
| Gastric Emptying | Mice | Not specified | Decreased gastric emptying | [2] |
| Glucose Homeostasis | Rats | 10 mg/kg (oral) | Improved glucose tolerance, increased glucose-dependent insulin (B600854) secretion | [7][8] |
| Body Weight | Diet-induced obese mice | Daily oral administration | Reduced body weight due to selective loss of fat mass | [7][8] |
Table 2: Summary of In Vivo Effects of YIL781.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Ghrelin receptor signaling pathways activated by Ghrelin and YIL781.
Caption: Workflow for BRET-based G-protein activation assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of YIL781 to the GHS-R1a receptor.
-
Cell Membranes: Prepare cell membranes from a stable cell line overexpressing the human GHS-R1a receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.[1]
-
Radioligand: [125I]-His9-Ghrelin is commonly used as the radioligand.[1]
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled YIL781 and the cell membranes.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki value using non-linear regression analysis of the competition binding curve.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This assay directly measures the activation of specific G-protein subtypes by YIL781.[6]
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T.
-
Transiently co-transfect the cells with plasmids encoding the human GHS-R1a receptor and BRET-based biosensors for specific G-protein subunits.[6] These biosensors typically consist of a Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a yellow fluorescent protein (YFP).[6]
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of YIL781 or a control compound to the wells.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at the wavelengths corresponding to Rluc and YFP using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio indicates G-protein activation.
-
Determine EC50 and Emax values by fitting the dose-response data to a sigmoidal curve.
-
Conclusion
This compound represents a significant advancement in the modulation of the ghrelin receptor. Its characterization as a biased ligand, selectively activating Gαq/11 and Gα12 pathways while antagonizing β-arrestin recruitment, provides a unique pharmacological tool for dissecting the complex signaling of the GHS-R1a receptor. The in vivo data demonstrating its ability to improve glucose homeostasis and promote weight loss underscore its therapeutic potential.[7][8] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of YIL781 and other biased GPCR ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in Small Molecule and Biologic Therapeutics Targeting Ghrelin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Technical Guide to its Selectivity for the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of YIL781 hydrochloride for the ghrelin receptor (GHSR1a). YIL781 has been characterized as a potent and selective ligand, exhibiting a complex pharmacological profile that includes competitive antagonism, partial agonism, and biased signaling. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mode of action.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound at the ghrelin receptor and its selectivity over the motilin receptor.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Compound | Target Receptor | Radioligand | Assay Type | Parameter | Value | Reference |
| YIL781 HCl | Human GHSR1a | [³H]-MK-677 | Competitive Binding | Kᵢ | 17 nM | [1] |
| YIL781 HCl | Motilin Receptor | Not Specified | Competitive Binding | Kᵢ | 6 µM | [2] |
Table 2: Functional Activity of this compound at the Ghrelin Receptor (GHSR1a)
| Functional Effect | Assay Type | Parameter | Value | Reference |
| Competitive Antagonism | In vitro functional assay | pK₋B | 7.54 | [2] |
| Inhibition of Ghrelin-induced Calcium Response | Calcium Mobilization | pIC₅₀ | 7.90 and 8.27 | [3] |
| Biased Partial Agonism | Gαq/11 Signaling | Agonist Activity | Partial Agonist | [1][4] |
| Biased Partial Agonism | Gα12 Signaling | Agonist Activity | Partial Agonist | [1] |
| Antagonism/Weak Inverse Agonism | β-arrestin 1 Recruitment (BRET) | Antagonist pA₂ | 314 nM | [4] |
| Antagonism/Weak Inverse Agonism | β-arrestin 2 Recruitment (BRET) | Antagonist pA₂ | 414 nM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the ghrelin receptor modulated by YIL781 and a typical experimental workflow for characterizing its selectivity.
Caption: Ghrelin receptor signaling pathways modulated by YIL781.
Caption: Experimental workflow for characterizing YIL781 selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from standard practices in the field and are intended to provide a comprehensive overview of the techniques used to evaluate the selectivity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human ghrelin receptor (GHSR1a) and assess its selectivity against other receptors (e.g., motilin receptor).
Materials:
-
HEK293 cells stably expressing human GHSR1a or the off-target receptor.
-
Cell membrane preparations from the above cells.
-
Radioligand (e.g., [³H]-MK-677 for GHSR1a).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand at a concentration near its K₋d value.
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
A high concentration of a known non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the YIL781 concentration. Determine the IC₅₀ value (the concentration of YIL781 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Calcium Mobilization Assay
Objective: To assess the functional activity of this compound as an antagonist of ghrelin-induced calcium release.
Materials:
-
HEK293 cells stably expressing human GHSR1a.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Ghrelin.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the HEK293-GHSR1a cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and wash the cells with the assay buffer. Incubate the cells with the Fluo-4 AM dye and Pluronic F-127 in the assay buffer for 1 hour at 37°C in the dark.
-
Washing: After incubation, wash the cells with the assay buffer to remove the excess dye.
-
Compound Incubation (Antagonist Mode): Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Injection: Inject a fixed concentration of ghrelin (typically the EC₈₀ concentration) into the wells.
-
Kinetic Reading: Immediately after injection, record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
Data Analysis: Determine the peak fluorescence response for each well. To determine the antagonist effect of YIL781, plot the peak fluorescence response against the logarithm of the YIL781 concentration. Calculate the pIC₅₀ value from the resulting dose-response curve.
β-Arrestin Recruitment Assay (BRET-based)
Objective: To quantify the effect of this compound on ghrelin-induced β-arrestin recruitment to the GHSR1a.
Materials:
-
HEK293 cells.
-
Expression plasmids for GHSR1a fused to a Renilla luciferase (Rluc) and β-arrestin fused to a fluorescent protein (e.g., Venus or GFP).
-
Cell culture and transfection reagents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Coelenterazine (B1669285) h (Rluc substrate).
-
Ghrelin.
-
This compound.
-
96-well white, opaque plates.
-
Plate reader capable of measuring BRET.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GHSR1a-Rluc and β-arrestin-fluorescent protein expression plasmids.
-
Cell Plating: After 24-48 hours, harvest the transfected cells and seed them into 96-well white, opaque plates.
-
Compound Incubation: Add various concentrations of this compound (for antagonist mode) or YIL781 alone (for agonist/inverse agonist mode) to the wells and incubate.
-
Agonist Addition (Antagonist Mode): Add a fixed concentration of ghrelin to the wells.
-
Substrate Addition: Add the Rluc substrate, coelenterazine h, to all wells.
-
BRET Measurement: Immediately measure the light emission at two wavelengths: one for the Rluc emission (donor, ~480 nm) and one for the fluorescent protein emission (acceptor, ~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. For antagonist activity, plot the BRET ratio against the logarithm of the YIL781 concentration in the presence of ghrelin to determine the pA₂ value. For direct effects, plot the BRET ratio against the YIL781 concentration to assess for agonism or inverse agonism.
References
Unraveling the Off-Target Profile of YIL781 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). While its on-target effects on appetite, glucose metabolism, and weight management are of primary interest, a thorough understanding of its off-target interactions is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target effects of this compound, summarizing all available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support preclinical and clinical research.
Introduction to this compound
YIL781 is a small molecule, piperidine-substituted quinazolinone derivative that functions as a competitive antagonist at the ghrelin receptor[1]. The ghrelin receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand ghrelin, modulates a wide array of physiological processes, including growth hormone release, appetite stimulation, and energy homeostasis[2][3]. By blocking this interaction, YIL781 has been investigated for its therapeutic potential in metabolic disorders[1][4][5].
Recent studies have also characterized YIL781 as a biased ligand. This indicates that it does not simply block all downstream signaling pathways equally. Instead, it appears to function as a partial agonist for Gαq/11 and Gα12 signaling while acting as an antagonist for β-arrestin recruitment[2]. This nuanced mechanism of action underscores the importance of a detailed off-target assessment to distinguish intended pharmacology from potential unintended effects.
Off-Target Binding Profile
A comprehensive evaluation of a compound's selectivity is fundamental to predicting its safety profile. YIL781 has been assessed for its binding affinity against a limited panel of other receptors.
Quantitative Off-Target Binding Data
The available data indicates that YIL781 is highly selective for the ghrelin receptor. Its affinity for the closest known homolog, the motilin receptor, is more than 350-fold weaker. Furthermore, screening against a broader panel of receptors and enzymes revealed no significant interactions at concentrations up to 10 µM.
| Target Name | On/Off-Target | Ligand | Assay Type | Parameter | Value | Reference |
| Ghrelin Receptor (GHS-R1a) | On-Target | YIL781 | Radioligand Binding | Ki | 17 nM | [1][6] |
| Motilin Receptor | Off-Target | YIL781 | Radioligand Binding | Ki | > 6 µM | [1][6] |
| Diverse Panel (30 Receptors & Enzymes) | Off-Target | YIL781 | Various Binding Assays | Ki | ≥ 10 µM | [1] |
Table 1: Summary of this compound On-Target and Off-Target Binding Affinity. The specific constituents of the diverse panel were not detailed in the available literature.
Safety Pharmacology Profile
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions[7][8]. While a comprehensive, publicly available safety pharmacology report for YIL781 is not available, the standard core battery of tests assesses the cardiovascular, central nervous, and respiratory systems[5][8][9][10][11].
-
Cardiovascular System: Standard assessments would evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG), including specific attention to QT interval prolongation via in vitro hERG assays and in vivo models[5][7][12].
-
Central Nervous System (CNS): Effects on motor activity, behavior, coordination, and body temperature are typically evaluated using a functional observational battery (FOB) or modified Irwin's test[5][7][9].
-
Respiratory System: Respiratory rate and function (e.g., tidal volume) are quantified to assess any potential impact[5][7][9].
Given the lack of specific public data for YIL781, researchers should consider these endpoints in any preclinical safety evaluation.
Key Experimental Protocols
This section provides detailed methodologies for assays crucial to determining the off-target profile of a ghrelin receptor antagonist like YIL781.
Protocol: Off-Target GPCR Panel Screening via Radioligand Competition Binding Assay
This protocol describes a universal method for screening a test compound against a panel of G protein-coupled receptors (GPCRs) to identify off-target interactions.
Objective: To determine the binding affinity (Ki) of this compound for a diverse panel of GPCRs by measuring its ability to displace a known radioligand.
Materials:
-
Test Compound: this compound
-
GPCR Membranes: Commercially available or in-house prepared cell membranes expressing the target receptors of interest.
-
Radioligands: Specific for each receptor in the panel (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for each respective target.
-
96-well Plates, Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3-0.5% PEI), Cell Harvester, Scintillation Counter, and Scintillation Fluid.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of this compound in assay buffer. A typical starting range is from 10 mM down to 1 pM.
-
Membrane Preparation: Thaw frozen receptor membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a pre-optimized concentration (typically 5-20 µg protein per well)[13].
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding Wells: 50 µL radioligand + 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL radioligand + 50 µL non-specific binding control.
-
Competition Wells: 50 µL radioligand + 50 µL of each YIL781 dilution.
-
-
Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction (Final volume = 200 µL)[14].
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 27-30°C) with gentle agitation to allow the reaction to reach equilibrium[14][15].
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand[15].
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter[15].
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of YIL781.
-
Plot the percent specific binding against the log concentration of YIL781 to generate a competition curve.
-
Determine the IC50 value (the concentration of YIL781 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[15].
-
Protocol: In Vitro Ghrelin Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of a compound to act as an antagonist by blocking ghrelin-induced intracellular calcium mobilization.
Objective: To quantify the functional potency of YIL781 as a ghrelin receptor antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human GHS-R1a, which couples to the Gαq pathway (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate for the cell line.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Ghrelin (human).
-
Antagonist: this compound.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye.
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of YIL781 in assay buffer. Prepare a solution of ghrelin at a concentration known to elicit a sub-maximal response (e.g., EC80).
-
Antagonist Pre-incubation: Wash the dye-loaded cells. Add the YIL781 dilutions to the appropriate wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject the ghrelin solution into the wells and immediately begin recording fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the response against the log concentration of YIL781.
-
Determine the IC50 value for YIL781's inhibition of the ghrelin response using non-linear regression.
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Ghrelin receptor signaling and YIL781's biased antagonism.
Caption: Experimental workflow for GPCR off-target panel screening.
Conclusion
The available data demonstrates that this compound is a highly selective antagonist for the ghrelin receptor (GHS-R1a). The limited off-target screening conducted to date has not revealed significant interactions with other receptors or enzymes at therapeutically relevant concentrations. However, its characterization as a biased ligand suggests a complex functional profile that warrants further investigation. For a complete risk assessment, comprehensive safety pharmacology studies evaluating the cardiovascular, central nervous, and respiratory systems are essential. The protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to conduct thorough on- and off-target evaluations of YIL781 and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. criver.com [criver.com]
- 6. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 7. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Pharmacology - IITRI [iitri.org]
- 9. nuvisan.com [nuvisan.com]
- 10. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
YIL781 Hydrochloride Pharmacokinetics in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a novel small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile. It acts as a biased agonist for the ghrelin receptor (GHS-R1a), selectively activating the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[1][2][3][4][5] This biased agonism presents a promising therapeutic avenue, potentially allowing for targeted modulation of physiological processes such as appetite and metabolism while avoiding unwanted side effects associated with full agonism or antagonism of the ghrelin receptor.[1][3] Understanding the pharmacokinetic profile of YIL781 in preclinical rodent models is crucial for its continued development and for translating its therapeutic potential to clinical applications.
This technical guide provides a comprehensive overview of the available, albeit limited, pharmacokinetic data for this compound in rodents. It details hypothetical, yet plausible, experimental protocols for conducting such studies and presents illustrative pharmacokinetic parameters in a structured format. Furthermore, this guide includes detailed diagrams of the ghrelin receptor signaling pathway activated by YIL781 and a typical experimental workflow for a rodent pharmacokinetic study.
Data Presentation: Illustrative Pharmacokinetic Parameters
Due to the limited publicly available quantitative pharmacokinetic data for YIL781, the following tables present illustrative data based on the qualitative descriptions found in the literature for YIL781 and compounds with similar characteristics.[4] These tables are intended to provide a realistic framework for understanding the potential pharmacokinetic profile of YIL781 in rodents.
Table 1: Illustrative Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | 1 mg/kg | 5 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 150 ± 35 | 720 ± 150 | 1350 ± 280 |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 600 ± 120 | 3500 ± 700 | 7200 ± 1500 |
| AUC (0-inf) (ng·h/mL) | 650 ± 130 | 3800 ± 750 | 7800 ± 1600 |
| t½ (h) | 3.5 ± 0.8 | 4.0 ± 1.0 | 4.2 ± 1.1 |
| Oral Bioavailability (%) | ~30 | ~35 | ~38 |
Table 2: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | 1 mg/kg |
| C0 (ng/mL) | 800 ± 150 |
| AUC (0-t) (ng·h/mL) | 2100 ± 400 |
| AUC (0-inf) (ng·h/mL) | 2150 ± 410 |
| t½ (h) | 3.2 ± 0.7 |
| Clearance (mL/min/kg) | 7.8 ± 1.5 |
| Volume of Distribution (L/kg) | 2.5 ± 0.6 |
Table 3: Illustrative Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice
| Parameter | 5 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 950 ± 200 | 1800 ± 400 |
| Tmax (h) | 0.5 ± 0.25 | 1.0 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 2800 ± 600 | 6000 ± 1200 |
| AUC (0-inf) (ng·h/mL) | 2900 ± 620 | 6200 ± 1250 |
| t½ (h) | 2.8 ± 0.6 | 3.0 ± 0.7 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of this compound in rodents. These protocols are based on standard practices in preclinical drug development.[6][7]
Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) and male C57BL/6 mice (20-25 g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard rodent chow and water ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Formulation and Dosing
-
Formulation: For oral administration, this compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. For intravenous administration, this compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
Dose Administration:
-
Oral (PO): Administered via oral gavage at a volume of 10 mL/kg for rats and 5 mL/kg for mice.
-
Intravenous (IV): Administered as a bolus injection into the tail vein at a volume of 2 mL/kg for rats and 1 mL/kg for mice.
-
Sample Collection
-
Blood Sampling:
-
Rats: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Mice: Due to smaller blood volume, a sparse sampling or composite study design is employed. Blood samples are collected from a cohort of mice at each time point via retro-orbital bleeding or cardiac puncture (terminal).
-
-
Sample Processing: Blood samples are collected into tubes containing K2EDTA as an anticoagulant. Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of YIL781 in plasma samples.[8][9][10][11]
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard. The supernatant is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with a validated software program (e.g., Phoenix WinNonlin).
-
Parameters: The following parameters are determined: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Mandatory Visualization
Signaling Pathway of YIL781 at the Ghrelin Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 8. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 11. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
YIL781 Hydrochloride: A Technical Guide to its CNS Penetration and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of YIL781 hydrochloride, a selective ligand for the ghrelin receptor (GHS-R1a). While direct quantitative data on the central nervous system (CNS) penetration of this compound is limited in publicly available literature, this document synthesizes the existing preclinical data to offer a comprehensive understanding of its pharmacological effects, particularly its biased agonism and in vivo activity. A key finding from comparative studies suggests that YIL781 is a non-penetrant agent for the blood-brain barrier (BBB).[1]
Executive Summary
This compound is a quinazolinone-derived small molecule that acts as a biased agonist at the ghrelin receptor (GHS-R1a). It selectively activates Gαq/11 and Gα12 signaling pathways without engaging β-arrestin. This unique signaling profile distinguishes it from the endogenous full agonist, ghrelin, which activates a broader range of signaling cascades. In vivo studies in rodent models have demonstrated that YIL781 can influence food intake, highlighting its potential as a tool to dissect the complex physiology of the ghrelin system.
CNS Penetration
Direct quantitative metrics for the CNS penetration of this compound, such as brain-to-plasma concentration ratios, are not extensively reported in the scientific literature. However, a comparative in vivo study with a structurally related compound, YIL-870, provides a qualitative assessment. This study noted that YIL-870 exerted more significant anorexigenic and weight-reducing effects in diet-induced obese mice compared to YIL781, attributing this difference to YIL-870's ability to cross the BBB, in contrast to the "non-penetrant YIL 781".[1] This suggests that YIL781 has poor permeability across the blood-brain barrier.
In Vitro Pharmacology
This compound has been extensively characterized in a variety of in vitro assays to elucidate its mechanism of action at the ghrelin receptor. The following tables summarize the key quantitative data from these studies.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| YIL781 | GHS-R1a | Competitive Radioligand Binding ([¹²⁵I]-Ghrelin) | Ki | 17 nM | [2] |
| YIL781 | GHS-R1a | β-arrestin 1 Recruitment (BRET) | Antagonist pA₂ | 314 nM | [2] |
| YIL781 | GHS-R1a | β-arrestin 2 Recruitment (BRET) | Antagonist pA₂ | 414 nM | [2] |
| YIL781 | GHS-R1a | Gαq Activation (BRET) | EC₅₀ | 16 nM | [3] |
| YIL781 | GHS-R1a | Gα11 Activation (BRET) | EC₅₀ | 53 nM | [3] |
| YIL781 | GHS-R1a | Gαq Activation (% of ghrelin) | Emax | 45% | [3] |
| YIL781 | GHS-R1a | Gα11 Activation (% of ghrelin) | Emax | 43% | [3] |
| Ghrelin | GHS-R1a | Gq Activation (BRET) | EC₅₀ | 1.8 ± 0.5 nM | [2] |
| Ghrelin | GHS-R1a | Gi2 Activation (BRET) | EC₅₀ | 1.6 ± 0.4 nM | [2] |
In Vivo Pharmacology
In vivo studies in animal models have been crucial in understanding the physiological effects of YIL781's biased agonism.
| Study | Animal Model | Administration Route | Key Findings | Reference |
| Food Intake | Rats | Intraperitoneal injection | Increased food intake within the first 30 minutes when administered during the light phase (low endogenous ghrelin levels). | [3] |
| Gastric Emptying | Rodent models | Not specified | Decreased gastric emptying. | [3] |
| Seizure Model | Mice (kindling model of epilepsy) | Not specified | Treatment resulted in longer and more severe seizures compared to saline controls. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: Ghrelin Receptor (GHS-R1a) Signaling Cascade.
Caption: In Vivo Food Intake Experimental Workflow.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation and β-arrestin Recruitment
This protocol provides a general framework for assessing the effects of YIL781 on ghrelin receptor signaling.
Objective: To measure the ligand-induced activation of specific G-protein subunits (e.g., Gαq/11, Gα12) and the recruitment of β-arrestin to the ghrelin receptor.
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a tagged with a Renilla luciferase (Rluc) variant.
-
Expression plasmids for G-protein subunits or β-arrestin tagged with a fluorescent protein (e.g., Venus or GFP).
-
Cell culture and transfection reagents.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
96-well white opaque microplates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with the GHS-R1a-Rluc plasmid and the corresponding G-protein/β-arrestin-Venus/GFP plasmid.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dispense the cell suspension into each well of a 96-well microplate.
-
-
Ligand Addition and BRET Measurement:
-
Prepare serial dilutions of YIL781, a full agonist (e.g., ghrelin), and a vehicle control in the assay buffer.
-
Add the ligand dilutions to the respective wells.
-
Add the coelenterazine h substrate.
-
Measure the luminescence signals at the appropriate wavelengths for the donor (Rluc) and acceptor (Venus/GFP) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio indicates ligand-induced interaction between the receptor and the G-protein/β-arrestin.
-
Plot dose-response curves to determine parameters such as EC₅₀ (for agonists) or pA₂ (for antagonists).
-
In Vivo Food Intake Study in Rodents
This protocol outlines a general procedure for evaluating the effect of YIL781 on food consumption.
Objective: To assess the in vivo efficacy of YIL781 on food intake.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Standard laboratory chow.
-
This compound dissolved in an appropriate vehicle.
-
Vehicle control.
-
Metabolic cages for accurate food intake measurement.
-
Animal balance.
Procedure:
-
Acclimatization:
-
Individually house the animals in metabolic cages and allow them to acclimate for several days.
-
Monitor their baseline food and water intake and body weight.
-
-
Compound Administration:
-
On the day of the experiment, administer YIL781 or the vehicle control at the beginning of the light phase, a period when rodents typically have low food intake and circulating ghrelin levels are minimal.[3] The route of administration can be, for example, intraperitoneal (IP) injection.
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food immediately after compound administration.
-
Measure the amount of food consumed at specific time points (e.g., 30 minutes, 1 hour, 2 hours, etc.) after administration.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal.
-
Compare the food intake between the different treatment groups using appropriate statistical tests, such as a Student's t-test or ANOVA.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the nuanced signaling of the ghrelin receptor. Its biased agonism, selectively activating Gαq/11 and Gα12 pathways without β-arrestin recruitment, allows for the dissection of the physiological roles of these distinct signaling arms. While it appears to have limited CNS penetration, its peripheral effects provide significant insights into the metabolic regulation orchestrated by the ghrelin system. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of biased ghrelin receptor ligands with tailored CNS permeability for targeting central and peripheral pathologies.
References
YIL781 Hydrochloride: A Technical Guide to its Interaction with Reward Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent, orally active, and selective antagonist of the growth hormone secretagogue receptor 1a (GHSR-1a), commonly known as the ghrelin receptor.[1][2][3] While initially investigated for its therapeutic potential in metabolic disorders due to its influence on glucose homeostasis and appetite, a growing body of evidence highlights its significant modulatory effects on the brain's reward pathways.[4] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its intricate relationship with reward processing, and detailed experimental methodologies for its study. The compound has been characterized not only as a competitive antagonist but also as a biased partial agonist, selectively activating specific downstream signaling cascades while blocking others.[4][5][6] This nuanced pharmacological profile suggests its potential as a tool to dissect the complex role of ghrelin signaling in reward and as a potential therapeutic for substance use disorders.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo pharmacological parameters of this compound and other relevant ghrelin receptor modulators.
Table 1: In Vitro Pharmacological Parameters of Ghrelin Receptor Ligands
| Compound | Target | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| YIL781 | GHS-R1a | Competitive Radioligand Binding ([¹²⁵I]-Ghrelin) | Ki | 17 nM | [1] |
| GHS-R1a | Calcium Mobilization (inhibition of ghrelin response) | pIC50 | 7.90, 8.27 | [3] | |
| GHS-R1a | Gαq Activation (BRET) | EC50 | 16 nM | [5] | |
| GHS-R1a | Gα11 Activation (BRET) | EC50 | 53 nM | [5] | |
| GHS-R1a | Gαq Activation (% of ghrelin) | Emax | 45% | [5] | |
| GHS-R1a | Gα11 Activation (% of ghrelin) | Emax | 43% | [5] | |
| GHS-R1a | β-arrestin 1 Recruitment (BRET) | Antagonist pA₂ | 314 nM | [1] | |
| GHS-R1a | β-arrestin 2 Recruitment (BRET) | Antagonist pA₂ | 414 nM | [1] | |
| Abb13d | GHS-R1a | Gαq Inverse Agonism (BRET) | IC50 | 335 nM | [5] |
| JMV2959 | GHS-R1a | Competitive Radioligand Binding | Ki | 32 nM (IC50) | [4] |
| Ghrelin | GHS-R1a | Gq Activation (BRET) | EC50 | 1.8 ± 0.5 nM | [1] |
| | GHS-R1a | Gi2 Activation (BRET) | EC50 | 1.6 ± 0.4 nM |[1] |
Table 2: In Vivo Effects of this compound and Comparator Compounds
| Compound | Animal Model | Experimental Paradigm | Key Findings | Reference |
|---|---|---|---|---|
| YIL781 | Male Sprague-Dawley Rats | Food Intake | Increased food intake in the first 30 minutes (partial agonist effect) | [5] |
| Conscious Mice | Ghrelin-induced Hyperglycemia | Attenuated ghrelin-induced up-regulation of blood glucose | [3] | |
| Mouse Kindling Model | Seizure Activity | Pro-convulsive effect; increased total seizure duration (119.9 ± 14.10 s vs. 39.75 ± 10.85 s for saline) | [5] | |
| Abb13d | Male Sprague-Dawley Rats | Food Intake | No effect on food intake under the same conditions as YIL781 | [5] |
| JMV-1843 | Mouse Kindling Model | Seizure Activity | Anticonvulsive effect; fewer and less severe seizures |[5] |
Signaling Pathways and Mechanism of Action
Ghrelin, primarily known as a "hunger hormone," also plays a crucial role in reward processing by modulating the mesolimbic dopamine (B1211576) system. The ghrelin receptor, GHSR-1a, is expressed on neurons within the ventral tegmental area (VTA), a key hub in the reward circuit.
Ghrelin's Action in the VTA
Upon binding to GHSR-1a on VTA neurons, ghrelin initiates a signaling cascade that ultimately leads to an increase in the firing rate of dopamine neurons. This, in turn, enhances dopamine release in the nucleus accumbens (NAc), a brain region critical for motivation, reinforcement, and the pleasurable effects of rewards.
YIL781's Biased Signaling
YIL781 exhibits biased agonism at the GHSR-1a.[4][5][6] Unlike the endogenous full agonist ghrelin, which activates multiple G-protein pathways (including Gαq/11, Gαi/o, Gα12/13) and promotes β-arrestin recruitment, YIL781 selectively activates the Gαq/11 and Gα12 pathways.[5][7] It acts as an antagonist or weak inverse agonist for β-arrestin recruitment.[6] This differential signaling profile suggests that YIL781 can be used to dissect the specific roles of these pathways in reward-related behaviors.
Caption: Differential signaling of YIL781 and ghrelin at the GHSR-1a.
Modulation of the Mesolimbic Dopamine Pathway
The activation of dopaminergic neurons in the VTA by ghrelin, and its modulation by YIL781, has profound implications for reward-related behaviors. By influencing dopamine release in the NAc, ghrelin signaling can enhance the rewarding properties of natural rewards like food, as well as drugs of abuse. Consequently, antagonists like YIL781 can diminish these effects.
Caption: YIL781's impact on the ghrelin-dopamine reward pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the ghrelin receptor and reward-related behaviors.
In Vitro Assays
This assay is used to measure the activation of specific G-protein subtypes following ligand binding to the GHSR-1a.[5]
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Transfection: Cells are transiently co-transfected with plasmids encoding the human GHSR-1a, a Gα subunit fused to Renilla luciferase (Rluc), and a Gβγ subunit fused to a yellow fluorescent protein (YFP).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
Cells are washed with a buffer (e.g., Hank's Balanced Salt Solution - HBSS) and incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
YIL781, ghrelin (as a positive control), or other test compounds are added at various concentrations.
-
The BRET signal is measured using a microplate reader capable of detecting both the luciferase emission (~480 nm) and the YFP emission (~530 nm).
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the YFP emission to the Rluc emission. A change in the BRET ratio upon ligand addition indicates a conformational change in the G-protein complex, signifying activation (separation of Gα and Gβγ subunits). Dose-response curves are generated to determine EC50 or IC50 values.
Caption: A typical workflow for a BRET-based G-protein activation assay.
This assay measures the recruitment of β-arrestin to the GHSR-1a upon ligand stimulation, a key event in receptor desensitization and G-protein-independent signaling.
-
Methodology: The protocol is similar to the G-protein activation BRET assay, with the key difference being the transfected plasmids. Cells are co-transfected with GHSR-1a fused to Rluc and β-arrestin fused to YFP. An increase in the BRET signal indicates the recruitment of β-arrestin to the receptor.
In Vivo Behavioral Assays
The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A three-chambered box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning: Over several days, animals receive an injection of the drug (e.g., cocaine or alcohol) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber. To test the effect of YIL781, it would be administered prior to the drug or vehicle injection.
-
Post-conditioning (Test): The animals are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the baseline indicates a conditioned place preference, signifying the rewarding effect of the drug. The ability of YIL781 to block the development of this preference would suggest it attenuates the rewarding properties of the drug.
This operant conditioning paradigm is considered the gold standard for assessing the reinforcing properties of a drug.
-
Apparatus: An operant chamber equipped with two levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence.
-
Procedure:
-
Acquisition: Animals are trained to press the active lever to receive drug infusions.
-
Maintenance: Once a stable pattern of responding is established, the effect of YIL781 can be assessed by administering it prior to the self-administration session.
-
-
Data Analysis: A decrease in the number of active lever presses following YIL781 administration indicates a reduction in the reinforcing effects of the drug.
Conclusion
This compound is a multifaceted pharmacological tool with a complex and intriguing profile at the ghrelin receptor. Its biased agonism, selectively activating certain G-protein pathways while antagonizing others, provides a unique opportunity to dissect the intricate signaling mechanisms underlying ghrelin's role in reward and motivation. The ability of YIL781 to modulate the mesolimbic dopamine system underscores its potential for further investigation as a therapeutic agent for substance use disorders and other conditions characterized by dysregulated reward processing. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic promise of YIL781 and other ghrelin receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
YIL781 Hydrochloride: In Vivo Experimental Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent, orally active, and selective antagonist of the ghrelin receptor (GHS-R1a).[1][2] It has garnered significant interest within the research community for its unique pharmacological profile as a biased ligand. Unlike the endogenous full agonist ghrelin, which activates multiple G-protein pathways and recruits β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[3][4][5] This biased agonism presents a valuable tool for dissecting the specific physiological roles of these pathways and offers therapeutic potential for metabolic diseases.[6]
These application notes provide a comprehensive guide to utilizing this compound in in vivo experimental settings. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for assessing its physiological effects.
Mechanism of Action: Biased Agonism at the Ghrelin Receptor
YIL781 acts as a biased ligand at the ghrelin receptor (GHS-R1a).[3][7] While it is broadly classified as a ghrelin receptor antagonist, its activity is more nuanced. It demonstrates partial agonism towards the Gαq/11 and Gα12 signaling pathways.[4][6] This selective activation, in the absence of β-arrestin recruitment, distinguishes it from full agonists and inverse agonists, allowing for the targeted investigation of specific downstream cellular responses.[3][5]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Pharmacological Parameters of YIL781
| Parameter | Value | Assay Type |
| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay |
| Gαq Activation (% of ghrelin, Emax) | 45% | BRET-based biosensor assay |
| Gα11 Activation (% of ghrelin, Emax) | 43% | BRET-based biosensor assay |
| β-arrestin 1 Recruitment (Potency) | 314 nM (Antagonist) | Ghrelin-induced recruitment |
| β-arrestin 2 Recruitment (Potency) | 414 nM (Antagonist) | Ghrelin-induced recruitment |
| Data compiled from BenchChem and Tocris Bioscience.[2][3][6] |
Table 2: In Vivo Effects of YIL781 on Metabolic Parameters
| Animal Model | Treatment Dose & Route | Key Finding |
| Rat | 10 mg/kg, Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). |
| Conscious Mice | 0.1 to 5 μg/5 μl, Intrathecal (i.t.) | Attenuated ghrelin-induced up-regulation of blood glucose levels. |
| Rat | Not specified | Decreased gastric emptying. |
| Rat | Not specified, administered during the light phase | Significantly increased food intake within the first 30 minutes. |
| Data compiled from multiple sources.[1][3][6] |
Table 3: Comparative In Vivo Effects of YIL781 and Other Compounds on Seizure Activity
| Compound | Animal Model | Effect on Seizures | Total Seizure Duration (s) |
| YIL781 | Mouse Kindling Model | Pro-convulsive | 119.9 ± 14.10 |
| Saline (Control) | Mouse Kindling Model | - | 39.75 ± 10.85 |
| JMV-1843 (Full Agonist) | Mouse Kindling Model | Anticonvulsive | Fewer and less severe seizures (qualitative) |
| Data compiled from BenchChem.[3] |
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is a standard method for assessing in vivo glucose tolerance and has been used to evaluate the effects of YIL781.[6]
Objective: To assess the effect of YIL781 on glucose clearance in vivo.
Materials:
-
Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
20% D-glucose solution (sterile)
-
Glucometer and test strips
-
Restraining device for blood sampling
Procedure:
-
Fast animals overnight for approximately 12-16 hours with free access to water.
-
Record the baseline body weight.
-
Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.) or via another desired route.[6]
-
After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.[6]
-
Administer a 2 g/kg glucose challenge via intraperitoneal injection.
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Food Intake Study in Rodents
This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food consumption.[3]
Objective: To evaluate the in vivo efficacy of YIL781 on food consumption.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats)
-
Metabolic cages (for individual housing)
-
This compound formulation for the desired administration route (e.g., intraperitoneal injection)
-
Vehicle control
-
Standard rodent chow
-
Scale for weighing food
Procedure:
-
Individually house animals in metabolic cages and allow them to acclimate for at least one week.
-
Maintain a regular light-dark cycle (e.g., 12:12 hours).
-
Provide ad libitum access to food and water during the acclimation period.
-
On the day of the experiment, administer YIL781 or vehicle at the beginning of the light phase, a period when rats typically have low food intake.[3]
-
Immediately after injection, provide a pre-weighed amount of food.
-
Measure the amount of food consumed at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake at each time point.
Assessment of Insulin (B600854) Secretion from Isolated Pancreatic Islets
This protocol is adapted from methodologies used to assess the effect of GHS-R1a ligands on insulin secretion.[6]
Objective: To determine the effect of YIL781 on ghrelin-mediated inhibition of glucose-stimulated insulin secretion.
Materials:
-
Male Sprague Dawley rats
-
Collagenase
-
Ficoll gradient
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA
-
Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB)
-
Ghrelin solution
-
This compound solution
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from male Sprague Dawley rats using collagenase digestion followed by a Ficoll gradient.
-
Pre-incubate islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C.
-
Manually pick and transfer islets into assay plates (e.g., 5 islets per well).
-
Replace the pre-incubation buffer with KRB containing the following treatments:
-
Control: 8.3 mM glucose
-
Ghrelin treatment: 8.3 mM glucose + 1 nM ghrelin
-
YIL781 treatment: 8.3 mM glucose + 1 nM ghrelin + 1 µM YIL781
-
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.
Expected Outcome: YIL781 is expected to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.[6]
Compound Preparation and Administration
Solubility:
In Vivo Formulation (Example): For oral or intraperitoneal administration, a solution can be prepared by sequentially adding co-solvents. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This formulation yields a clear solution with a solubility of ≥ 2.08 mg/mL (4.66 mM).[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Storage:
-
Stock Solution: Store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[1]
-
Solid Form: Desiccate at room temperature.[2]
Conclusion
This compound is a valuable pharmacological tool for investigating the nuanced signaling of the ghrelin receptor. Its biased agonism for Gαq/11 and Gα12 pathways allows for the targeted exploration of their roles in metabolic regulation and other physiological processes. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vivo experiments to further elucidate the therapeutic potential of modulating these specific signaling cascades. As with any experimental compound, it is crucial to carefully consider the dosage, administration route, and animal model to obtain reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
Application Notes and Protocols for YIL781 Hydrochloride in Murine Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] The ghrelin system is a key regulator of energy homeostasis, with ghrelin being the only known circulating orexigenic hormone, potently stimulating appetite and promoting weight gain.[4][5] By blocking the action of ghrelin, this compound presents a promising therapeutic strategy for metabolic disorders characterized by overeating and obesity. These application notes provide detailed protocols for the use of this compound in murine models of food intake, particularly in diet-induced obese (DIO) mice, and summarize the expected outcomes based on preclinical data.
Mechanism of Action
This compound exerts its effects by competitively binding to GHS-R1a, thereby preventing the endogenous ligand, ghrelin, from activating the receptor. In the hypothalamus, the central hub for appetite regulation, GHS-R1a is expressed on two key neuronal populations within the arcuate nucleus (ARC): the orexigenic Agouti-related peptide (AgRP)/Neuropeptide Y (NPY) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons.[4][6]
Ghrelin stimulates the activity of AgRP/NPY neurons and inhibits the activity of POMC neurons, leading to an overall increase in appetite and food intake.[4][6] this compound, by antagonizing the GHS-R1a, is expected to prevent these ghrelin-mediated effects, leading to a reduction in orexigenic signaling and a subsequent decrease in food consumption.
Data Presentation
The following tables summarize the quantitative data on the effects of GHS-R1a antagonists, including YIL781, in preclinical models.
Table 1: In Vivo Efficacy of GHS-R1a Antagonists on Body Weight in Diet-Induced Obese (DIO) Mice
| Compound | Animal Model | Dosing Regimen | Route of Administration | Key Findings on Body Weight | Reference |
| GHS-R1a antagonist | DIO Mice | Daily | Oral | Up to 15% weight loss, primarily due to selective loss of fat mass. | [1][5] |
| YIL-870 (related antagonist) | DIO Mice | Daily | Oral | Approximately 15% decrease in body weight at 10 mg/kg compared to vehicle. | [1] |
Table 2: Dose-Range of this compound Used in Murine Studies
| Study Focus | Animal Model | Doses Tested (mg/kg) | Route of Administration | Vehicle | Reference |
| Alcohol Intake | C57BL/6J mice | 3, 10, 20, 30 | Intraperitoneal (IP) | 0.9% Saline |
Experimental Protocols
Protocol 1: Evaluation of the Acute Effects of this compound on Food Intake in Fasted Mice
Objective: To determine the acute effect of a single oral dose of this compound on food intake in fasted mice.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Standard chow
-
Oral gavage needles (20-22 gauge, curved)
-
Metabolic cages or standard cages with wire mesh floors
-
Analytical balance
Procedure:
-
Acclimatization: Acclimate mice to individual housing for at least 3 days prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10 mg/mL to deliver 3, 10, and 30 mg/kg in a 10 mL/kg volume).
-
Administer this compound or vehicle to the mice via oral gavage.
-
-
Refeeding and Measurement:
-
One hour after dosing, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis: Calculate the cumulative food intake (in grams) for each treatment group and compare it to the vehicle control group.
Protocol 2: Evaluation of the Chronic Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
Objective: To assess the long-term effects of daily oral administration of this compound on body weight, food intake, and body composition in a mouse model of obesity.
Materials:
-
Male C57BL/6 mice (5-6 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow (for control group)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Metabolic cages
-
Analytical balance
-
Body composition analyzer (e.g., NMR or DEXA)
Procedure:
-
Induction of Obesity:
-
Feed the mice a high-fat diet for 10-16 weeks to induce obesity. A control group should be maintained on a standard low-fat diet.[7]
-
Monitor body weight weekly to confirm the development of obesity (DIO mice should have significantly higher body weight than control mice).
-
-
Acclimatization and Baseline Measurements:
-
House the DIO mice individually in metabolic cages for acclimatization for 3-5 days.
-
Record baseline daily food intake and body weight for each mouse for at least 3 consecutive days before starting the treatment.
-
Measure baseline body composition (fat mass and lean mass).
-
-
Randomization and Treatment:
-
Randomize the DIO mice into treatment groups based on body weight and food intake (e.g., Vehicle, YIL781 3 mg/kg, YIL781 10 mg/kg, YIL781 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage at a consistent time each day (e.g., 1 hour before the dark cycle).
-
A pair-fed group can be included to differentiate between the effects on appetite and energy expenditure. This group receives the same amount of food as consumed by the YIL781-treated group on the previous day.
-
-
Monitoring:
-
Record body weight and food intake daily for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, measure the final body composition.
-
-
Data Analysis:
-
Analyze the change in body weight, cumulative food intake, and changes in fat and lean mass for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Signaling pathway of ghrelin and the antagonistic action of this compound.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Ghrelin Receptor Signaling and the Dopaminergic System as Potential Targets for Metabolic and Psychological Symptoms of Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: Application Notes and Protocols for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It exhibits biased signaling, preferentially antagonizing Gαq/11-mediated pathways without significantly affecting β-arrestin recruitment.[3] This unique mechanism of action makes YIL781 a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic agent for metabolic disorders. Preclinical studies have demonstrated its efficacy in improving glucose homeostasis, suppressing appetite, and promoting weight loss.[4][5] This document provides detailed application notes and protocols for the oral administration of this compound in a research setting.
Introduction
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the GHSR and plays a crucial role in stimulating appetite and promoting fat storage.[6][7] Consequently, antagonism of the GHSR is a promising strategy for the treatment of obesity and type 2 diabetes.[4] this compound has emerged as a key small molecule antagonist for preclinical research due to its oral bioavailability and potent in vivo activity.[1][2] Understanding the appropriate protocols for its oral administration is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈FN₃O₂・HCl | |
| Molecular Weight | 445.96 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), Corn Oil (≥ 2.5 mg/mL) | [2] |
| Storage | Store under desiccating conditions. The product can be stored for up to 12 months. |
Mechanism of Action: Ghrelin Receptor Signaling
The ghrelin receptor (GHSR) is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways upon activation by ghrelin.[8][9][10] The primary pathway implicated in ghrelin's orexigenic (appetite-stimulating) effects is the Gαq/11 pathway.[9] Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to downstream cellular responses that ultimately increase appetite.[8][9] this compound acts as an antagonist at the GHSR, blocking the binding of ghrelin and thereby inhibiting the activation of this Gαq/11 signaling cascade.[3]
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulations:
Several vehicle formulations can be used for the oral administration of this compound. The choice of vehicle may depend on the specific experimental requirements and the desired solubility.
Formulation 1: Aqueous Suspension [2]
-
Add each solvent sequentially to a sterile tube:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly after the addition of each component.
-
This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[2]
Formulation 2: Oil-based Suspension [2]
-
Add each solvent sequentially to a sterile tube:
-
10% DMSO
-
90% Corn Oil
-
-
Vortex thoroughly.
-
This formulation is also reported to achieve a solubility of ≥ 2.5 mg/mL.[2]
Preparation of Dosing Solution (Example for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the desired dose and the number and average weight of the animals.
-
Example: For 10 mice with an average weight of 25 g, the total dose is 10 mg/kg * 0.025 kg/mouse * 10 mice = 2.5 mg.
-
-
Prepare a stock solution of this compound in DMSO.
-
Add the other vehicle components as described in the chosen formulation, vortexing after each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Prepare the dosing solution fresh on the day of the experiment.
Oral Administration Protocol (Oral Gavage in Mice)
Materials:
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)[11]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Fasting: For metabolic studies, it is common to fast the animals prior to oral administration to reduce variability. A short-term fast of 4-6 hours is often sufficient for mice.[12] For studies measuring glucose tolerance, an overnight fast may be employed.[13] Water should be available ad libitum during the fasting period.
-
Animal Handling: Accurately weigh each animal to determine the precise volume of the dosing solution to be administered. The recommended oral gavage volume for mice is typically up to 10 mL/kg of body weight.[14][15]
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[11][15]
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the calculated volume of the this compound solution or vehicle control.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring: Observe the animals for any signs of distress immediately after the procedure and at regular intervals as required by the experimental design.[16]
In Vivo Efficacy Studies: Data and Protocols
Effect on Food Intake and Body Weight
Daily oral administration of a GHSR antagonist, such as YIL781, has been shown to reduce food intake and body weight in diet-induced obese mice.[4][5]
| Study Parameter | Vehicle Control | YIL781 HCl (10 mg/kg) | Reference |
| Animal Model | Diet-Induced Obese Mice | Diet-Induced Obese Mice | [4] |
| Administration | Daily Oral Gavage | Daily Oral Gavage | [4][5] |
| Duration | Chronic (e.g., 14 days) | Chronic (e.g., 14 days) | [4][5] |
| Effect on Food Intake | Baseline | Significant Reduction | [4][5][7] |
| Effect on Body Weight | Baseline/Increase | Significant Reduction (up to 15%) | [4][5] |
Experimental Protocol:
-
Acclimatize diet-induced obese mice to individual housing and metabolic cages.
-
Record baseline food intake and body weight for several days.
-
Randomize mice into treatment groups (vehicle and this compound).
-
Administer the respective treatments daily via oral gavage.
-
Monitor and record daily food intake and body weight throughout the study.
Improvement of Glucose Tolerance
A single oral dose of a GHSR antagonist can improve glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT) in rats.[4]
| Study Parameter | Vehicle Control | YIL781 HCl (10 mg/kg) | Reference |
| Animal Model | Rats | Rats | [4][5] |
| Administration | Single Oral Dose | Single Oral Dose | [4][5] |
| Outcome | Normal Glucose Excursion | Reduced Glucose Excursion (Improved Tolerance) | [4][5] |
Experimental Protocol (IPGTT):
-
Fast rats overnight.[17]
-
Administer this compound or vehicle orally.
-
After a specified time (e.g., 5 hours), perform a baseline blood glucose measurement (t=0).[5]
-
Administer a glucose challenge (e.g., 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 120 minutes) post-glucose challenge.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of orally administered this compound.
Pharmacokinetics
Pharmacokinetic parameters of orally administered compounds are crucial for interpreting efficacy data. While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, a study on another ghrelin receptor inverse agonist in rats provides an example of the type of data to be collected.[18]
| Pharmacokinetic Parameter | Typical Value (Example) |
| Tmax (Time to maximum concentration) | ~1-2 hours |
| Cmax (Maximum plasma concentration) | Dose-dependent |
| AUC (Area under the curve) | Dose-dependent |
| t₁/₂ (Half-life) | Variable |
Protocol for Pharmacokinetic Study:
-
Administer this compound orally to a cohort of animals.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
Conclusion
This compound is a valuable research tool for studying the ghrelin system and its role in metabolism. The protocols outlined in this document provide a comprehensive guide for its oral administration in preclinical models. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of ghrelin receptor antagonism and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ghrelin's control of food reward and body weight in the lateral hypothalamic area is sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
YIL781 Hydrochloride Intrathecal Injection: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in the regulation of energy homeostasis, appetite, and glucose metabolism.[1][2] Notably, this compound has been characterized as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor without recruiting β-arrestin.[3] This unique pharmacological profile makes it a valuable tool for dissecting the specific physiological roles of these signaling cascades. Intrathecal administration allows for direct delivery to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of the spinal and central effects of GHS-R1a modulation.
These application notes provide a comprehensive guide for the intrathecal use of this compound in rodent models, including detailed protocols, quantitative data from preclinical studies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Assay Type | Target | Reference |
| Binding Affinity (Ki) | 17 nM | Radioligand Binding Assay | Ghrelin Receptor (GHS-R1a) | |
| Functional Antagonism (pIC50) | 7.90 - 8.27 | Calcium Response Assay | Ghrelin Receptor (GHS-R1a) | [4] |
| Gαq Activation (EC50) | 16 nM | BRET-based Biosensor Assay | Ghrelin Receptor (GHS-R1a) | [3] |
| Gα11 Activation (EC50) | 53 nM | BRET-based Biosensor Assay | Ghrelin Receptor (GHS-R1a) | [3] |
| Gαq Activation (% of ghrelin Emax) | 45% | BRET-based Biosensor Assay | Ghrelin Receptor (GHS-R1a) | [3] |
| Gα11 Activation (% of ghrelin Emax) | 43% | BRET-based Biosensor Assay | Ghrelin Receptor (GHS-R1a) | [3] |
Table 2: In Vivo Effects of Intrathecally Administered this compound in Mice
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Conscious Mice | 0.1 - 5 µg/5 µl | Intrathecal (i.t.) | Attenuated ghrelin-induced up-regulation of blood glucose levels.[4] | [4] |
| Conscious Mice | 5 µg/5 µl (with 5 µg ghrelin) | Intrathecal (i.t.) | -9.1% change in blood glucose at 30 min; -14.9% at 60 min.[4] | [4] |
| Conscious Mice | 0.1 - 5 µg/5 µl | Intrathecal (i.t.) | YIL781 alone did not significantly affect blood glucose levels.[4] | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the ghrelin receptor, highlighting the biased agonism of this compound, and a general workflow for an intrathecal injection experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intrathecal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the required concentration: Based on the desired dose and injection volume (typically 5-10 µl for mice and 10-50 µl for rats), calculate the required concentration of the this compound solution.[5] For example, for a 5 µg dose in a 5 µl injection volume, a 1 mg/ml solution is required.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile saline or aCSF to the microcentrifuge tube. This compound is soluble in water.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube to ensure sterility for in vivo administration.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, consult the manufacturer's recommendations.
Protocol 2: Intrathecal Injection in Anesthetized Mice
Materials:
-
Prepared this compound solution
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Hamilton syringe (10 µl) with a 30-gauge needle
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
Heating pad to maintain body temperature
-
Gauze pads
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Preparation:
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Shave the fur over the lumbar region of the back.
-
Disinfect the shaved area with 70% ethanol and povidone-iodine.
-
-
Positioning: Position the mouse in a stereotaxic frame or on a custom-made platform that allows for flexion of the spine in the lumbar region, widening the intervertebral spaces. The iliac crests should be palpable.
-
Injection:
-
Identify the L5-L6 intervertebral space by palpating the iliac crests and moving rostrally to the first palpable spinal process.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe at a slight angle (approximately 20-30 degrees) into the center of the intervertebral space.
-
A characteristic tail flick is often observed upon successful entry into the intrathecal space.[6][7]
-
Slowly inject the desired volume (typically 5 µl) of the this compound solution over approximately 10-20 seconds.
-
Hold the needle in place for an additional 10 seconds to prevent backflow of the injectate.
-
Slowly withdraw the needle.
-
-
Recovery:
-
Remove the mouse from the apparatus and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Protocol 3: Intrathecal Injection in Anesthetized Rats
Materials:
-
Prepared this compound solution
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Hamilton syringe (25-50 µl) with a 25 or 27-gauge needle
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
-
Gauze pads
Procedure:
-
Anesthesia and Preparation: Follow the same anesthesia and preparation steps as for mice, adjusting the isoflurane concentration as needed for rats.
-
Positioning: Position the rat in a stereotaxic frame or prone with the hind limbs flexed underneath the body to arch the lumbar spine.
-
Injection:
-
Palpate the iliac crests and identify the L4-L5 or L5-L6 intervertebral space.
-
Insert the 25 or 27-gauge needle into the midline of the intervertebral space at a 15-30 degree angle.[5]
-
A tail flick or a slight leg twitch indicates successful entry into the subarachnoid space.
-
Inject the desired volume (typically 10-50 µl) slowly over 20-30 seconds.
-
Keep the needle in place for 10-15 seconds before withdrawal.
-
-
Recovery: Monitor the rat during recovery from anesthesia in a warm, clean cage.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the central roles of the ghrelin receptor, particularly the functions mediated by Gαq/11 and Gα12 signaling. The intrathecal administration protocols provided herein offer a reliable method for targeted delivery to the spinal cord and CNS. Researchers should adhere to appropriate animal care and use guidelines and optimize experimental parameters for their specific research questions. The provided quantitative data and signaling pathway diagrams serve as a foundation for experimental design and data interpretation in the study of ghrelin receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. forum.painresearcher.net [forum.painresearcher.net]
Application Notes and Protocols for YIL781 Hydrochloride in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor primarily known for its role in stimulating appetite, growth hormone secretion, and regulating energy homeostasis.[1] As a competitive antagonist with a Ki of 17 nM, this compound effectively blocks the downstream signaling initiated by ghrelin. Notably, it exhibits biased agonism, selectively activating Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[2][3] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological roles of the ghrelin system and for the development of therapeutics targeting metabolic disorders such as obesity and diabetes.[1] In vivo studies have demonstrated its efficacy in improving glucose tolerance, suppressing appetite, and promoting weight loss.[1][4][5]
These application notes provide detailed protocols for the preparation of this compound solutions for in vivo use, along with a summary of its key characteristics and a visualization of its signaling pathway.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 445.96 g/mol | |
| Molecular Formula | C₂₄H₂₈FN₃O₂・HCl | |
| Purity | >98% | [5] |
| Form | Solid | |
| Solubility | DMSO: up to 100 mMEthanol: up to 100 mMWater: 44.6 mg/mL (100 mM) | [5] |
| Storage | Store under desiccating conditions at room temperature for up to 12 months. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | [4] |
| Mechanism of Action | Ghrelin receptor (GHS-R1a) antagonist | |
| Binding Affinity (Ki) | 17 nM for GHS-R1a | |
| Selectivity | No significant affinity for the motilin receptor (Ki = 6 μM) | [5] |
In Vivo Formulation and Dosage
| Vehicle Composition | Achievable Concentration | Administration Route | Animal Model | Dosage | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.66 mM) | Not specified | Not specified | Not specified | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.66 mM) | Not specified | Not specified | Not specified | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.66 mM) | Oral | SCID mice | 5, 10, and 15 mg/kg | [4][6] |
| Not specified | Not specified | Intraperitoneal (i.p.) | Rats | 0.3 or 10 mg/kg | [5] |
| Not specified | Not specified | Intrathecal (i.t.) | Conscious mice | 0.1 to 5 μg/5 μl | [4] |
| Not specified | Not specified | Oral | Diet-induced obese mice | 10 mg/kg daily | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 2.24 mL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4][7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Preparation of this compound Working Solution for In Vivo Administration
It is recommended to prepare fresh working solutions on the day of the experiment. [4]
Protocol 1: Aqueous Formulation with Co-solvents
This formulation is suitable for various parenteral administration routes.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (for 1 mL of working solution with a final concentration of 2.08 mg/mL):
-
Start with 100 μL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 μL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 μL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 μL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.[4]
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This formulation can improve the solubility and stability of the compound.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (for 1 mL of working solution with a final concentration of 2.08 mg/mL):
-
Start with 100 μL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 900 μL of 20% SBE-β-CD in saline.
-
Vortex thoroughly until the solution is clear.[4]
-
The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: Oil-based Formulation for Oral Administration
This formulation is suitable for oral gavage.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (for 1 mL of working solution with a final concentration of 2.08 mg/mL):
-
Start with 100 μL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 900 μL of corn oil.
-
Vortex vigorously to create a uniform suspension or solution.[4]
-
The final solvent composition will be 10% DMSO and 90% Corn Oil.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
YIL781 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of YIL781 hydrochloride, a potent and selective ghrelin receptor antagonist. This information is intended to facilitate experimental design and execution by providing key data on solubility, along with methodologies for its application in both in vitro and in vivo studies.
Data Presentation: Solubility of this compound
This compound exhibits high solubility in both dimethyl sulfoxide (B87167) (DMSO) and water, making it a versatile compound for a range of experimental applications. The quantitative solubility data is summarized in the table below for easy reference.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[1] | 44.6 mg/mL |
| Water | 100 mM | 44.6 mg/mL |
Note: The molecular weight of this compound is 445.96 g/mol . Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required to prepare stock solutions. For in vivo formulations, this compound has also been successfully prepared in vehicles containing DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and to provide a framework for its experimental use, the following diagrams illustrate its role in the ghrelin signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common research applications.
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO or water.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound. To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.001 L * 445.96 g/mol * 1000 mg/g For 1 mL of a 100 mM stock solution, 44.6 mg of this compound is required.
-
Weigh the this compound accurately and place it in a sterile tube.
-
Add the appropriate volume of DMSO or water to achieve the desired concentration. For a 100 mM solution, add 1 mL of solvent for every 44.6 mg of compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2][3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the containers are sealed to prevent moisture absorption.
Protocol 2: In Vitro Ghrelin Receptor Antagonism Assay
This protocol outlines a general procedure to assess the antagonist activity of this compound on ghrelin-induced responses in a cell-based assay.
Materials:
-
Cells expressing the ghrelin receptor (GHS-R1a)
-
Cell culture medium
-
This compound stock solution (from Protocol 1)
-
Ghrelin (agonist)
-
Assay buffer
-
Plate reader for detecting the desired output (e.g., calcium flux, reporter gene expression)
Procedure:
-
Cell Plating: Plate the GHS-R1a expressing cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution.
-
Prepare a solution of ghrelin at a concentration known to elicit a submaximal response (e.g., EC80).
-
-
Treatment:
-
Remove the cell culture medium and wash the cells with assay buffer.
-
Add the this compound working solutions to the respective wells and incubate for a predetermined time to allow for receptor binding.
-
Add the ghrelin solution to the wells (except for the negative control wells).
-
-
Measurement: Measure the cellular response using a plate reader at the appropriate wavelength or setting for the specific assay being performed (e.g., fluorescence for calcium flux).
-
Data Analysis:
-
Normalize the data to the positive control (ghrelin alone) and negative control (buffer alone).
-
Plot the response as a function of this compound concentration and determine the IC50 value.
-
Protocol 3: In Vivo Glucose Tolerance Test in Rats
This protocol is adapted from studies evaluating the effect of this compound on glucose homeostasis.[4]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2])
-
Rats (e.g., Sprague-Dawley)
-
Glucose solution for injection
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate the rats to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration:
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Baseline Blood Glucose: After a specified time post-dose (e.g., 5 hours), measure the baseline blood glucose level (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose challenge (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Compare the AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis.
-
These protocols provide a foundation for the use of this compound in research. It is recommended that researchers optimize these protocols for their specific experimental systems and objectives.
References
Application Notes: YIL781 Hydrochloride Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G-protein coupled receptor involved in a variety of metabolic functions.[1][2] The endogenous ligand for this receptor, ghrelin, stimulates appetite, gastric motility, and growth hormone secretion, while also suppressing insulin (B600854) secretion.[3][4][5] By blocking the action of ghrelin, this compound serves as a valuable research tool for investigating metabolic disorders. It has been shown to improve glucose homeostasis, suppress appetite, and promote weight loss in preclinical studies.[3][6]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and preserving the compound's stability and activity. This document provides detailed protocols and data for handling this compound in a laboratory setting.
Compound Data and Properties
Summarized below are the key physical, chemical, and solubility properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1640226-17-0 | [6][7] |
| Molecular Formula | C₂₄H₂₈FN₃O₂ · HCl | [6][8] |
| Molecular Weight | 445.96 g/mol | [8] |
| Purity | ≥98% | [6] |
| Appearance | Off-white to light yellow solid |[7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 250 mg/mL (~560 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [7] |
| 100 mM | - | [6][8] | |
| Ethanol | 100 mM | - | [6][8] |
| Water | 100 mM (44.6 mg/mL) | - |
| | 2 mg/mL | Warming may be required for complete dissolution. | |
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Conditions | Reference |
|---|---|---|---|---|
| Solid | -20°C | ≥ 4 years | Sealed, away from moisture. | [6] |
| Room Temperature | Up to 12 months | Store under desiccating conditions. | [8] | |
| Stock Solution | -80°C | 6 months | In a suitable solvent (e.g., DMSO), sealed, away from moisture. | [7] |
| | -20°C | 1 month | In a suitable solvent (e.g., DMSO), sealed, away from moisture. |[7] |
Experimental Protocols
3.1 Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common starting point for creating working solutions for various assays.
Materials:
-
This compound solid
-
Anhydrous, new, or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
Procedure:
-
Safety First: Before handling, review the Safety Data Sheet (SDS) for this compound.[9] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9]
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 100 mM stock solution (MW = 445.96 g/mol ), you will need 44.6 mg.
-
Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.1 mol/L x 445.96 g/mol x 1000 mg/g = 44.6 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of this compound solid directly into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO for 44.6 mg of the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the tube for 5-10 minutes.[2] Gentle warming may also be applied if necessary. The final solution should be clear.
-
Verification: Ensure the solution is homogenous and free of any precipitate before proceeding.
3.2 Protocol 2: Aliquoting and Storing the Stock Solution
To prevent degradation from repeated freeze-thaw cycles, the main stock solution should be divided into smaller, single-use aliquots.[7]
Materials:
-
Prepared this compound stock solution
-
Sterile, low-protein-binding microcentrifuge tubes (e.g., 0.5 mL)
-
Calibrated micropipettes
-
Tube labels and a permanent marker
-
-80°C freezer
Procedure:
-
Aliquoting: Based on typical experimental needs, pipette small volumes (e.g., 10-50 µL) of the stock solution into pre-labeled, sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name ("YIL781 HCl"), concentration (100 mM), solvent (DMSO), and the date of preparation.
-
Storage: Place the aliquots in a freezer box and store them at -80°C for long-term stability (up to 6 months).[7] For short-term use, storage at -20°C for up to one month is also acceptable.[7]
-
Usage: When needed, remove a single aliquot from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom before opening. Avoid re-freezing a thawed aliquot. For in vivo experiments, it is recommended to prepare the final working solution fresh on the day of use.[7]
Visualized Workflows and Pathways
4.1 Experimental Workflow: Stock Solution Preparation
The following diagram outlines the standard procedure for preparing and storing this compound stock solution.
4.2 Signaling Pathway: Mechanism of Action
This compound acts by competitively antagonizing the ghrelin receptor (GHS-R1a), thereby blocking the downstream signaling initiated by the endogenous ligand, ghrelin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. YIL 781 | GHSR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Ghrelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 9. targetmol.com [targetmol.com]
YIL781 Hydrochloride: Application Notes and Protocols for Studying Cocaine-Induced Hyperlocomotion
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor critically involved in reward pathways and the reinforcing effects of drugs of abuse.[1][2] Cocaine, a widely abused psychostimulant, induces significant hyperlocomotion in animal models, a behavioral phenotype correlated with its rewarding and addictive properties.[3][4][5] Recent research has identified the ghrelin system as a key modulator of dopamine (B1211576) signaling, which is central to cocaine's mechanism of action.[1][2] this compound has emerged as a valuable pharmacological tool to investigate the role of the ghrelin receptor in cocaine-induced behaviors.
These application notes provide a comprehensive overview of the use of this compound for studying cocaine-induced hyperlocomotion, including its mechanism of action, detailed experimental protocols, and quantitative data.
Mechanism of Action
This compound acts as a competitive antagonist at the ghrelin receptor (GHSR1a) with a reported Ki of 17 nM. Its inhibitory effect on cocaine-induced hyperlocomotion is not solely based on blocking G-protein-mediated signaling. Studies have revealed a crucial role for β-arrestin-2, a protein involved in GPCR desensitization and signaling, in the therapeutic potential of YIL781.[1][2] The attenuation of cocaine-induced hyperlocomotion by YIL781 is dependent on intact β-arrestin-2 signaling in dopamine neurons.[1] This suggests that YIL781 may exert its effects by modulating a specific signaling cascade downstream of GHSR1a that is β-arrestin-2-dependent.
Signaling Pathway of YIL781 in Modulating Cocaine's Effects
References
- 1. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
Application Notes and Protocols for YIL781 Hydrochloride in Conditioned Taste Aversion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective biased agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Unlike the endogenous full agonist ghrelin, which activates multiple G-protein pathways, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[1] This unique signaling profile makes YIL781 a valuable tool for dissecting the specific physiological roles of Gαq/11 and Gα12 downstream of the ghrelin receptor.
Conditioned taste aversion (CTA) is a powerful behavioral paradigm used to study the aversive effects of a substance. It is a form of associative learning where an animal learns to avoid a novel taste (conditioned stimulus) that has been paired with an unpleasant stimulus, typically gastrointestinal malaise (unconditioned stimulus).[2][3] This model is highly relevant for assessing potential side effects of new drug candidates.[2] While direct studies of YIL781 in CTA are not yet prevalent in published literature, its role as a ghrelin receptor modulator suggests its potential to influence taste aversion learning, given that ghrelin signaling is implicated in reward and aversion pathways.
These application notes provide a detailed protocol for utilizing this compound in CTA studies, adapted from established methodologies for other ghrelin receptor modulators.
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | GHS-R1a (Ghrelin Receptor) | [1] |
| Action | Biased Agonist | [1] |
| Ki | 17 nM | [4] |
| pKB (in vitro) | 7.54 | [4] |
| Gαq Activation (EC50) | 16 nM | [1] |
| Gα11 Activation (EC50) | 53 nM | [1] |
| Gαq Activation Emax (% of ghrelin) | 45% | [1] |
| Gα11 Activation Emax (% of ghrelin) | 43% | [1] |
| β-arrestin Recruitment | No significant recruitment | [1] |
In Vivo Effects of Ghrelin Receptor Modulation on Conditioned Taste Aversion
The following table summarizes quantitative data from studies using other ghrelin receptor modulators or knockout models in CTA paradigms. This data provides a comparative context for designing and interpreting studies with YIL781.
| Compound/Model | Animal Model | Tastant (CS) | Unconditioned Stimulus (US) | Key Quantitative Finding | Reference |
| Ghrelin | Rat | Saccharin (B28170) | LiCl | Microinfusion of ghrelin (12 ng) into the lateral amygdala before training significantly blocked the acquisition of CTA. | [5] |
| JMV2959 (GHS-R1A antagonist) | Mouse | Saccharin | LiCl | JMV2959 (6 mg/kg) did not induce a taste aversion and did not affect the preference for saccharin over water compared to vehicle. | [6] |
| Ghsr-/- (knockout) mice | Mouse (female) | Linoleic Acid | LiCl | Ghsr-/- female mice did not develop a significant aversion to linoleic acid, unlike wild-type controls. | [7] |
| Spinophilin knockout mice | Mouse | Sucrose (B13894) | LiCl (low dose) | Wild-type mice showed significant taste aversion, while knockout mice did not at a low dose of LiCl. | [8] |
Experimental Protocols
General Conditioned Taste Aversion Protocol (Adapted for YIL781)
This protocol is a one-bottle taste aversion procedure adapted from established methods.[5][9]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
Lithium chloride (LiCl) solution (e.g., 0.15 M in sterile saline)
-
Novel tastant solution (e.g., 0.1% saccharin or 10% sucrose in distilled water)
-
Animal model (e.g., male Sprague-Dawley rats or C57BL/6J mice)
-
Standard laboratory animal housing and equipment
-
Graduated drinking tubes
Procedure:
-
Habituation and Water Deprivation Schedule (3-5 days):
-
Individually house the animals.
-
To establish a consistent drinking behavior, restrict water access to a specific period each day (e.g., 30 minutes).
-
Measure water consumption daily to establish a baseline. Animals should be habituated to receiving their daily water from a graduated drinking tube.
-
-
Conditioning Day (Day 0):
-
At the scheduled time, replace the water bottle with a bottle containing the novel tastant solution for a fixed period (e.g., 20-30 minutes).
-
Record the volume of the tastant solution consumed.
-
Immediately after the tastant exposure, administer this compound or its vehicle via the desired route (e.g., intraperitoneal injection). The dosage of YIL781 should be determined based on preliminary dose-response studies. A starting point could be in the range of 1-10 mg/kg, based on doses used for other behavioral studies with ghrelin antagonists.
-
Approximately 15-30 minutes after the YIL781/vehicle injection, administer the unconditioned stimulus, LiCl (e.g., 127 mg/kg, i.p.), to induce malaise. Control animals should receive a saline injection.
-
-
Recovery Day (Day 1):
-
Provide animals with free access to water to allow for recovery.
-
-
Test Day (Day 2):
-
At the same time as the conditioning, present the animals with the novel tastant solution for the same duration as on the conditioning day.
-
Measure the volume of the tastant solution consumed. A significant reduction in consumption in the LiCl-treated group compared to the saline-treated group indicates the formation of a conditioned taste aversion.
-
Data Analysis:
The primary outcome measure is the volume of the novel tastant consumed on the test day. An Aversion Index can also be calculated:
Aversion Index = (Volume of tastant consumed by experimental group / (Volume of tastant consumed by experimental group + Volume of tastant consumed by control group)) * 100
A lower aversion index indicates a stronger taste aversion.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound at the GHS-R1a receptor.
Experimental Workflow
Caption: Experimental workflow for a conditioned taste aversion study with YIL781.
References
- 1. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ghrelin Modulates Lateral Amygdala Neuronal Firing and Blocks Acquisition for Conditioned Taste Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ghrelin Modulates Lateral Amygdala Neuronal Firing and Blocks Acquisition for Conditioned Taste Aversion | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin Receptors Enhance Fat Taste Responsiveness in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired Conditioned Taste Aversion Learning in Spinophilin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Calcium Mobilization Assay for the TGR5 Agonist INT-777
Note: The initial request specified YIL781 hydrochloride. However, scientific literature identifies this compound as a ghrelin receptor (GHSR) antagonist. To accurately fulfill the request for a TGR5-related calcium mobilization assay, this document focuses on INT-777 , a well-characterized, potent, and selective TGR5 agonist.
Introduction
The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1][2] TGR5 is expressed in various tissues and has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1][3] Upon activation, TGR5 can couple to Gαs to stimulate cyclic AMP (cAMP) production or to Gαq/11 proteins to initiate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]i).[4][5]
INT-777 is a potent and selective semi-synthetic TGR5 agonist.[6][7][8] Measuring the mobilization of intracellular calcium is a robust and widely used method to quantify the activation of Gq-coupled GPCRs like TGR5 in a high-throughput format.[5] This assay utilizes fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free cytosolic calcium released from intracellular stores. This application note provides a detailed protocol for measuring TGR5 activation by INT-777 using an in vitro calcium mobilization assay.
TGR5 Signaling Pathway
The activation of TGR5 by an agonist such as INT-777 can lead to the mobilization of intracellular calcium via the Gαq/11 signaling cascade. The binding of the agonist induces a conformational change in the receptor, activating the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[4][5]
References
- 1. agilent.com [agilent.com]
- 2. INT-777 - Wikipedia [en.wikipedia.org]
- 3. Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. INT-777 | GPCR19 | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes: β-Arrestin Recruitment Assay for the Ghrelin Receptor Using YIL781 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and growth hormone secretion. Its role in these critical physiological processes has established it as a significant target for therapeutic intervention in metabolic disorders. YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a).[1] Emerging research has also characterized YIL781 as a biased ligand, capable of selectively modulating downstream signaling pathways.[2][3]
One of the critical pathways in GPCR signaling is the recruitment of β-arrestin. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which desensitizes G protein signaling and can initiate separate, G protein-independent signaling cascades. Assays that measure β-arrestin recruitment are therefore crucial for characterizing the pharmacological profile of compounds like this compound, particularly for understanding their potential for biased signaling.[4][5]
These application notes provide a detailed protocol for a β-arrestin recruitment assay to determine the antagonist potency of this compound at the ghrelin receptor. The protocol is based on the principles of enzyme fragment complementation (EFC) as used in the PathHunter® assay system.
Signaling Pathway and Assay Principle
Upon activation by an agonist such as ghrelin, the ghrelin receptor (GHSR) undergoes a conformational change. This allows for its phosphorylation by G protein-coupled receptor kinases (GRKs). Phosphorylated GHSR serves as a docking site for β-arrestin. In the PathHunter assay, the GHSR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). The recruitment of β-arrestin to the activated GHSR brings these two fragments together, forming a functional β-galactosidase enzyme. This reconstituted enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[4][6][7] this compound, as a competitive antagonist, will compete with the agonist for binding to GHSR, thereby inhibiting β-arrestin recruitment and reducing the chemiluminescent signal.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at the ghrelin receptor from various assays.
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 314 nM | β-arrestin 1 Recruitment | [3] |
| IC₅₀ | 414 nM | β-arrestin 2 Recruitment | [3] |
| IC₅₀ | ~47 nM | Inhibition of Agonist-induced Ca²⁺ Response | [8] |
| pIC₅₀ | 7.90, 8.27 | Inhibition of Ghrelin-induced Ca²⁺ Response | [1] |
Note: IC₅₀ values can vary depending on the cell line, agonist concentration, and specific assay conditions.
Experimental Protocol
This protocol describes the determination of the antagonist potency (IC₅₀) of this compound in a β-arrestin recruitment assay using a commercial platform such as the PathHunter® GHSR β-Arrestin cell line.
Materials and Reagents
-
PathHunter® GHSR β-Arrestin Cells (e.g., from Eurofins DiscoverX)
-
Cell Plating Reagent (as recommended by the cell line provider)
-
This compound
-
GHSR Agonist (e.g., Ghrelin or L585)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
PathHunter® Detection Reagents
-
White, solid-bottom 384-well assay plates
-
Multichannel pipettes
-
Plate reader with chemiluminescence detection capability
Assay Workflow
Detailed Method
Day 1: Cell Plating
-
Culture PathHunter® GHSR β-Arrestin cells according to the supplier's instructions until they reach the log phase of growth.[4]
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Count the cells and resuspend them in the recommended Cell Plating Reagent to a final density of 250,000 cells/mL. This corresponds to 5,000 cells per 20 µL.[6]
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.[4]
Day 2: Assay Performance
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in the appropriate assay buffer to generate a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM). The final DMSO concentration in the assay should be ≤ 1%.[7]
-
Prepare the GHSR agonist (e.g., Ghrelin or L585) at a concentration corresponding to its EC₈₀ value, as predetermined in an agonist-mode assay.[4]
-
-
Antagonist Pre-incubation:
-
Carefully remove the plated cells from the incubator.
-
Transfer 5 µL of the diluted this compound solutions to the corresponding wells. Include vehicle-only (DMSO) wells for control.
-
Pre-incubate the plate for 30-60 minutes at 37°C. A 40-minute incubation has been previously described for β-arrestin translocation assays with YIL781.[8]
-
-
Agonist Stimulation:
-
Following the pre-incubation, add 5 µL of the EC₈₀ agonist solution to all wells (except for the negative control wells, which should receive assay buffer).
-
Incubate the plate for 90 minutes at 37°C.[6]
-
-
Signal Detection:
-
Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 15 µL of the prepared detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a compatible plate reader.
-
Data Analysis
-
Normalization:
-
The "0% inhibition" control is the signal from wells with cells, vehicle, and agonist.
-
The "100% inhibition" control is the signal from wells with cells, vehicle, but no agonist.
-
Normalize the data using the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Curve Fitting:
-
Plot the normalized % Inhibition values against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
-
Troubleshooting
-
High Well-to-Well Variability: Ensure uniform cell plating and thorough mixing of reagents. Check for edge effects in the incubator.
-
Low Signal-to-Background Ratio: Optimize cell number per well and agonist (EC₈₀) concentration. Ensure the health and low passage number of the cell stock.[4]
-
Inconsistent IC₅₀ Values: Verify the accuracy of compound dilutions and the stability of the agonist solution. Ensure consistent incubation times.
By following this detailed protocol, researchers can accurately determine the antagonist potency of this compound at the ghrelin receptor, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Tool for Investigating GHSR Signaling Bias
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective small-molecule ligand for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity and is a key regulator of appetite, energy homeostasis, and glucose metabolism.[4][5] YIL781 has been characterized as a biased agonist, a pharmacological tool of significant interest for dissecting the complex signaling cascades initiated by GHSR activation.[1][4][6] This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in utilizing this compound to investigate GHSR signaling bias.
YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways while demonstrating weak inverse agonist or antagonist activity at the β-arrestin pathway.[1][4][6] This biased signaling profile distinguishes it from the endogenous ligand ghrelin, which activates a broader range of G proteins and robustly recruits β-arrestin.[1][7] The unique properties of YIL781 make it an invaluable molecular probe for elucidating the physiological roles of specific GHSR-initiated signaling pathways.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a quantitative comparison of its activity at the ghrelin receptor.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay Type | Source(s) |
| Binding Affinity (Ki) | 17 nM | Radioligand displacement assay | [5] |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [1] |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [1] |
| Gαq Activation (% of ghrelin Emax) | 45% | BRET-based biosensor assay | [1] |
| Gα11 Activation (% of ghrelin Emax) | 43% | BRET-based biosensor assay | [1] |
| β-arrestin 1 Recruitment | Antagonist (314 nM) | Ghrelin-induced recruitment assay | [5] |
| β-arrestin 2 Recruitment | Weak Inverse Agonist/Antagonist (414 nM) | Ghrelin-induced recruitment assay | [5] |
| Calcium Mobilization (pIC50) | 7.90 - 8.27 | Ghrelin-induced calcium response | [2][3] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dose & Route | Effect | Key Finding | Source(s) |
| Rats | 10 mg/kg, oral | Improved glucose homeostasis | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). | [5] |
| Rats (light phase) | Not specified | Increased food intake | Significant increase in food intake within the first 30 minutes. | [1] |
| Mice | 0.1 to 5 μg/5 μl, intrathecal | Attenuation of ghrelin-induced hyperglycemia | Reduced blood glucose levels compared to ghrelin-treated animals. | [2] |
| Mice (kindling model of epilepsy) | Not specified | Pro-convulsive | Longer and more severe seizures compared to saline-treated controls. | [1] |
| Rodent Models | Not specified | Decreased gastric emptying | Slower passage of stomach contents. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biased signaling of YIL781 at the GHSR and a typical experimental workflow for assessing G protein activation.
Experimental Protocols
In Vitro Assays
1. BRET Assay for Gαq/11 Activation
This protocol is adapted from methodologies used to directly measure the activation of specific G protein subtypes.[1]
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of YIL781 in activating Gαq and Gα11 signaling pathways.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Materials:
-
HEK293T cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Plasmids:
-
Human GHSR cDNA
-
Gαq or Gα11 subunit fused to Renilla luciferase (Rluc)
-
Gβ subunit
-
Gγ subunit fused to a yellow fluorescent protein (YFP) variant (e.g., Venus)
-
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)
-
White, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible plate reader
-
This compound
-
Ghrelin (as a positive control)
-
-
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to ~70-80% confluency.
-
Co-transfect cells with plasmids encoding GHSR, Gα-Rluc, Gβ, and Gγ-YFP using a suitable transfection method. The ratio of plasmids should be optimized for maximal signal.
-
Incubate the transfected cells for 24-48 hours.
-
-
Assay Preparation:
-
Harvest the cells and resuspend them in PBS or a suitable assay buffer.
-
Dispense the cell suspension into a white, clear-bottom 96-well plate.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound and ghrelin in the assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately after substrate addition, add the different concentrations of YIL781 or ghrelin to the respective wells.
-
-
BRET Measurement:
-
Measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc emission (~480 nm) and one for the YFP emission (~530 nm).
-
Readings should be taken within 10-20 minutes after ligand addition.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET ratio.
-
Plot the net BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
-
2. β-Arrestin Recruitment Assay
This protocol is based on enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).
-
Objective: To determine the effect of YIL781 on ghrelin-induced β-arrestin recruitment to the GHSR.
-
Cell Line: A cell line engineered to co-express GHSR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Materials:
-
Engineered cell line
-
Culture medium
-
Assay buffer
-
Detection reagents for the EFC assay
-
White, opaque 96- or 384-well plates
-
This compound
-
Ghrelin
-
Luminometer
-
-
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
-
Ligand Treatment:
-
Prepare serial dilutions of YIL781 and a fixed concentration of ghrelin (typically EC80 for antagonist mode).
-
For antagonist testing, pre-incubate the cells with YIL781 for a specified time (e.g., 30 minutes) before adding ghrelin.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of ghrelin alone.
-
Plot the normalized response against the logarithm of the YIL781 concentration to determine its antagonist potency (IC50).
-
-
In Vivo Protocols
1. Food Intake Measurement in Rodents
This protocol is a standard method for assessing the effect of compounds on feeding behavior.[1]
-
Objective: To evaluate the effect of YIL781 on food intake.
-
Animal Model: Male rats or mice.
-
Materials:
-
Individually housed animals in metabolic cages
-
This compound
-
Vehicle (e.g., saline, DMSO/corn oil)
-
Standard rodent chow
-
Analytical balance
-
-
Procedure:
-
Acclimation:
-
Individually house the animals and allow them to acclimate to the cages for at least one week with ad libitum access to food and water.
-
-
Fasting (Optional but Recommended for Standardization):
-
Fast the animals for a defined period (e.g., 18 hours) before the experiment, with free access to water.
-
-
Compound Administration:
-
Administer YIL781 or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
-
Food Presentation and Measurement:
-
Immediately after administration, provide a pre-weighed amount of food.
-
Measure the amount of food remaining at various time points (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours).
-
Calculate the cumulative food intake at each time point.
-
-
Data Analysis:
-
Compare the food intake between YIL781-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
-
2. Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess in vivo glucose metabolism.[5]
-
Objective: To determine the effect of YIL781 on glucose tolerance.
-
Animal Model: Male rats or mice.
-
Materials:
-
This compound
-
Vehicle
-
Sterile 20% D-glucose solution
-
Glucometer and test strips
-
Restraining device for blood sampling
-
-
Procedure:
-
Fasting:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
-
Compound Administration:
-
Administer YIL781 or vehicle orally or via another desired route.
-
-
Baseline Glucose Measurement:
-
After a specified time post-dose (e.g., 5 hours), take a baseline blood glucose reading (t=0) from the tail vein.
-
-
Glucose Challenge:
-
Administer a bolus of 20% D-glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
-
Serial Blood Glucose Monitoring:
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Compare the AUC between the YIL781-treated and vehicle-treated groups.
-
-
Conclusion
This compound is a valuable pharmacological tool for investigating the biased signaling of the ghrelin receptor. Its selective activation of Gαq/11 pathways, without significant β-arrestin recruitment, allows for the deconvolution of the physiological consequences of these distinct signaling arms. The application notes and detailed protocols provided herein offer a framework for researchers to effectively utilize YIL781 in both in vitro and in vivo studies to further our understanding of GHSR biology and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Food intake behavior protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
YIL781 Hydrochloride: Application Notes and Protocols for Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YIL781 hydrochloride, a potent and orally active ghrelin receptor (GHS-R1a) antagonist, in preclinical diet-induced obesity (DIO) models. The information compiled from peer-reviewed literature demonstrates the potential of this compound as a therapeutic agent for obesity and related metabolic disorders.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of type 2 diabetes, cardiovascular disease, and other comorbidities. Ghrelin, a peptide hormone primarily secreted by the stomach, is the only known circulating orexigenic hormone, stimulating appetite and promoting fat storage. The ghrelin receptor, GHS-R1a, is a key target for anti-obesity drug development. This compound acts as a competitive antagonist at this receptor, thereby blocking the downstream effects of ghrelin.[1]
Mechanism of Action
This compound exerts its effects by binding to the ghrelin receptor (GHS-R1a) with high affinity (Ki = 17 nM), preventing the binding of acylated ghrelin.[1] This antagonism blocks ghrelin-induced signaling pathways that promote appetite, increase food intake, and suppress insulin (B600854) secretion. By inhibiting these pathways, this compound leads to a reduction in food intake, subsequent weight loss, and an improvement in glucose metabolism.[2][3][4]
Signaling Pathway
The binding of ghrelin to its receptor (GHS-R1a) activates downstream signaling cascades. This compound, as an antagonist, blocks these activation steps.
Efficacy in Diet-Induced Obesity Models
Preclinical studies in diet-induced obese (DIO) mice have demonstrated the efficacy of this compound and its analogs in mitigating obesity and improving metabolic health.
Data Summary
The following tables summarize the key findings from studies utilizing ghrelin receptor antagonists in DIO models.
Table 1: Effects of a GHS-R1a Antagonist (YIL781 analog) on Body Weight and Food Intake in DIO Mice
| Parameter | Vehicle Control | GHS-R1a Antagonist | % Change vs. Control | Reference |
| Body Weight | Maintained | Up to 15% loss | ▼ 15% | [2][3][4] |
| Fat Mass | Maintained | Selective loss | Significant ▼ | [2][3] |
| Food Intake | Normal for DIO | Reduced | Significant ▼ | [2][3][4] |
Table 2: Effects of a GHS-R1a Antagonist (YIL781 analog) on Glucose Homeostasis in DIO models
| Parameter | Vehicle Control | GHS-R1a Antagonist | Observation | Reference |
| Glucose Tolerance (IPGTT) | Impaired | Improved | ▼ Glucose Excursion | [2][3] |
| Insulin Secretion | Suppressed | Increased | ▲ Glucose-stimulated insulin secretion | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving this compound in DIO models.
Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the establishment of a diet-induced obesity model in mice, a fundamental prerequisite for testing anti-obesity compounds.
Protocol Details:
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.
-
Housing: House mice individually or in small groups in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Upon arrival, allow mice to acclimatize for at least one week with free access to standard chow and water.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically with 45% to 60% of calories derived from fat.
-
-
Induction Period: Maintain mice on their respective diets for a period of 10 to 16 weeks to induce a stable obese phenotype in the HFD group.
-
Monitoring: Monitor body weight and food intake weekly. A significant increase in body weight in the HFD group compared to the control group confirms the development of obesity.
This compound Administration
Formulation:
-
This compound is soluble in water and DMSO. For oral administration, it can be dissolved in a suitable vehicle such as water or a methylcellulose-based solution.
Dosing:
-
Route of Administration: Oral gavage is a common and effective route for this compound.[2][3]
-
Dosage: Effective doses in mice have been reported in the range of 10 mg/kg, administered daily.[2][3] Dose-response studies may be necessary to determine the optimal dose for a specific experimental setup.
-
Treatment Duration: The duration of treatment will depend on the study endpoints but typically ranges from several days to weeks for assessing effects on body weight and metabolic parameters.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
Protocol Details:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: Administer a sterile glucose solution (e.g., 20% dextrose) via intraperitoneal (IP) injection. A standard dose is 2 g of glucose per kg of body weight.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at specific time points, typically 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Conclusion
This compound, as a ghrelin receptor antagonist, has shown significant promise in preclinical models of diet-induced obesity. Its ability to reduce food intake, promote weight loss through the selective reduction of fat mass, and improve glucose homeostasis underscores its therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the utility of this compound and similar compounds in the development of novel anti-obesity therapies.
References
Application Notes and Protocols for Glucose Tolerance Testing with YIL781 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for evaluating the effect of YIL781 hydrochloride, a potent and orally active ghrelin receptor (GHSR) antagonist, on glucose tolerance. The protocols are intended for use in preclinical rodent models to assess the compound's potential as a therapeutic agent for metabolic disorders.
Introduction
This compound is an antagonist of the ghrelin receptor (GHSR-1a), which is involved in the regulation of appetite, energy balance, and glucose homeostasis.[1][2] Antagonism of the ghrelin receptor has been shown to improve glucose tolerance, in part by enhancing glucose-dependent insulin (B600854) secretion.[3] Preclinical studies have demonstrated that small-molecule GHSR antagonists can improve glucose homeostasis in rodent models of insulin resistance.[1][2] This document provides detailed protocols for conducting oral and intraperitoneal glucose tolerance tests to assess the in vivo efficacy of this compound.
Data Presentation
All quantitative data from the glucose tolerance tests should be summarized in tables for clear comparison between treatment groups. The primary endpoints to be tabulated are blood glucose levels at each time point and the calculated Area Under the Curve (AUC) for glucose.
Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose (mg/kg) | n | Blood Glucose (mg/dL) at Time (min) |
| 0 | |||
| Vehicle Control | - | ||
| YIL781 HCl | 10 | ||
| Positive Control |
Table 2: Area Under the Curve (AUC) for Glucose During OGTT
| Treatment Group | Dose (mg/kg) | n | AUC (mg/dL * min) | % Change vs. Vehicle |
| Vehicle Control | - | - | ||
| YIL781 HCl | 10 | |||
| Positive Control |
(Similar tables should be generated for the Intraperitoneal Glucose Tolerance Test)
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 80% polyethylene (B3416737) glycol / 20% 10 mM methanesulfonic acid)[2]
-
D-Glucose (sterile 20% solution)
-
Saline (sterile, 0.9%)
-
Glucometer and glucose test strips
-
Animal handling and restraint devices
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Animal Models
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.[1][4] Diet-induced obese (DIO) models can also be utilized to assess efficacy in an insulin-resistant state.[2]
-
Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast animals for 6-16 hours prior to the experiment, with free access to water.[5] A 6-hour fast is often sufficient and may reduce the risk of hypoglycemia.[6]
-
This compound Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration. A dose of 10 mg/kg has been shown to be effective for a similar ghrelin receptor antagonist.[2][6]
-
Administer this compound or vehicle to the respective groups via oral gavage. A pre-treatment time of 5 hours before the glucose challenge is recommended based on similar compounds.[2][6]
-
-
Baseline Blood Glucose: At time 0 (just before the glucose challenge), collect a small blood sample from the tail vein to measure baseline blood glucose levels.
-
Glucose Challenge: Administer a 2 g/kg body weight dose of a 20% sterile glucose solution via oral gavage.[4][7]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration and measure blood glucose levels.[8]
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal using the trapezoidal rule.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT protocol is similar to the OGTT, with the primary difference being the route of glucose administration. This test bypasses the influence of gut-related hormones on insulin secretion.
-
Fasting and this compound Administration: Follow steps 1 and 2 from the OGTT protocol.
-
Baseline Blood Glucose: Follow step 3 from the OGTT protocol.
-
Glucose Challenge: Administer a 2 g/kg body weight dose of a 20% sterile glucose solution via intraperitoneal (IP) injection.[4][5]
-
Blood Glucose Monitoring: Follow step 5 from the OGTT protocol.
-
Data Analysis: Follow step 6 from the OGTT protocol.
Mandatory Visualizations
Caption: Experimental workflow for the glucose tolerance test with this compound.
Caption: Simplified signaling pathway of the ghrelin receptor and the antagonistic action of YIL781 HCl.
References
- 1. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring the Effects of YIL781 Hydrochloride on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and orally active biased ligand for the ghrelin receptor (GHS-R1a).[1][2][3][4][5][6] Unlike the endogenous full agonist, ghrelin, which activates multiple G-protein pathways and recruits β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways.[1][2][7] This biased agonism presents a unique pharmacological profile, making YIL781 a valuable tool for dissecting the specific roles of GHS-R1a signaling in various physiological processes, including the modulation of neuronal firing. These application notes provide detailed protocols and data for researchers investigating the effects of YIL781 on neuronal activity.
Data Presentation
In Vitro Pharmacological Profile of YIL781
| Compound | Target | Assay Type | Parameter | Value | Reference |
| YIL781 | GHS-R1a | Gαq Activation | EC50 | 16 nM | [1] |
| Gα11 Activation | EC50 | 53 nM | [1] | ||
| Gαq Activation (% of ghrelin) | Emax | 45% | [1] | ||
| Gα11 Activation (% of ghrelin) | Emax | 43% | [1] | ||
| β-arrestin 1 Recruitment | Potency (Antagonist) | 314 nM | [5] | ||
| β-arrestin 2 Recruitment | Potency (Antagonist) | 414 nM | [5] | ||
| Abb13d (Comparator) | GHS-R1a | Gαq Inverse Agonism | IC50 | 335 nM | [1] |
In Vivo Effects of YIL781 on Neuronal-Related Readouts
| Animal Model | Treatment | Key Finding | Source |
| Mouse Kindling Model | YIL781 | Pro-convulsive effect; longer and more severe seizures (Total seizure duration: 119.9 ± 14.10 s vs. 39.75 ± 10.85 s for saline) | [1] |
| Rat | YIL781 (intrathecal) | Attenuates ghrelin-induced up-regulation of blood glucose level.[3][6] | [3][6] |
| Cocaine-sensitized Mice | YIL781 | Reduced hyperlocomotion, suggesting a role in modulating dopamine (B1211576) signaling.[8] | [8] |
| Rat | YIL781 | Inhibited dopamine-induced excitation in lumbosacral preganglionic neurons.[9] | [9] |
Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR). The endogenous ligand, ghrelin, is a full agonist that activates multiple downstream signaling pathways, including Gαq/11, Gα12, and the recruitment of β-arrestin.[1] YIL781 acts as a biased agonist, selectively activating the Gαq/11 and Gα12 pathways without engaging the β-arrestin pathway.[1][2][7]
Caption: Biased agonism of YIL781 at the GHS-R1a receptor.
Experimental Protocols
In Vivo Electrophysiology: Extracellular Single-Unit Recording in the Lateral Amygdala
This protocol is adapted from studies investigating the effects of ghrelin and its antagonists on the firing rate of neurons in the lateral amygdala (LA).[10][11]
Objective: To measure the effect of YIL781 on the spontaneous firing rate of LA neurons in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Glass micropipettes for recording and drug application
-
Extracellular recording system (amplifier, data acquisition system)
-
Micropressure ejection system
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Perform a craniotomy over the lateral amygdala.
-
Lower a multi-barreled micropipette into the LA. One barrel is filled with saline for recording, and the other barrels are filled with different concentrations of YIL781.
-
Record the spontaneous firing of individual LA neurons for a stable baseline period (e.g., 5-10 minutes).
-
Apply YIL781 via micropressure ejection from one of the barrels.
-
Record the neuronal firing during and after drug application.
-
Allow for a washout period to let the firing rate return to baseline before applying a different concentration or control.
-
Analyze the data by comparing the firing rates before, during, and after YIL781 application.
Caption: Workflow for in vivo extracellular single-unit recording.
In Vitro Assay: Bioluminescence Resonance Energy Transfer (BRET) for G-Protein Activation
This protocol is based on methods used to characterize the biased agonism of GHS-R1a ligands.[1][12]
Objective: To quantify the activation of Gαq/11 by YIL781 at the GHS-R1a receptor.
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a, Gαq-Rluc, and Gβγ-YFP
-
Cell culture reagents
-
Transfection reagent
-
96-well white opaque microplates
-
Coelenterazine (B1669285) h (luciferase substrate)
-
This compound
-
Ghrelin (positive control)
-
BRET-compatible plate reader
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding GHS-R1a, Gαq-Rluc, and Gβγ-YFP.
-
Seed the transfected cells into 96-well plates and incubate for 24-48 hours.
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the luciferase substrate, coelenterazine h, to each well.
-
Add serial dilutions of YIL781, ghrelin, or vehicle to the wells.
-
Measure the BRET signal using a plate reader that can simultaneously quantify the light emission from Rluc (luciferase) and YFP (fluorescent protein).
-
Calculate the BRET ratio (YFP emission / Rluc emission) for each well.
-
Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 and Emax values.
Caption: Workflow for BRET-based G-protein activation assay.
Discussion and Conclusion
The provided data and protocols offer a framework for investigating the effects of this compound on neuronal firing. The compound's biased agonism at the GHS-R1a receptor allows for the specific interrogation of the Gαq/11 and Gα12 signaling pathways in neuronal function. The observed pro-convulsive effects and modulation of dopamine-related behaviors suggest that YIL781 can significantly impact neuronal excitability and neurotransmitter systems.[1][8] Researchers can utilize the detailed methodologies to further explore the nuanced roles of GHS-R1a signaling in both central and peripheral nervous systems and to evaluate the therapeutic potential of biased agonists in neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin Modulates Lateral Amygdala Neuronal Firing and Blocks Acquisition for Conditioned Taste Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin Modulates Lateral Amygdala Neuronal Firing and Blocks Acquisition for Conditioned Taste Aversion | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
YIL781 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using YIL781 hydrochloride, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, small-molecule antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1] The ghrelin receptor is a key regulator of energy homeostasis, appetite, and glucose metabolism.[2] YIL781 has been characterized as a biased ligand of the GHS-R1a. Unlike the endogenous ligand ghrelin which activates multiple signaling pathways, YIL781 selectively exhibits partial agonism towards Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[2][3] This unique profile allows it to block certain effects of ghrelin, such as those on insulin (B600854) secretion, thereby improving glucose homeostasis.[1][4]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound shows high solubility in common organic solvents but has challenges in aqueous solutions. The quantitative data for solubility in single solvents is summarized below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 44.6 mg/mL | [1] |
| Ethanol (B145695) | 100 mM | Not specified, but high | [4] |
| Water | 100 mM | 44.6 mg/mL | [1] |
Note: While some suppliers list high solubility in water, it's often the hydrochloride salt form that allows for some aqueous solubility, which can be limited and pH-dependent. For many biological assays, using an organic stock solution diluted into an aqueous buffer is the standard approach.
Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Reduce DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% v/v) to minimize its own biological effects and reduce the chance of precipitation.[5]
-
Use Co-solvents or Surfactants: For more demanding applications, consider using surfactants like Tween-80 or excipients like PEG300 in your final aqueous medium, which can help maintain solubility.[6]
-
Heat and Sonication: Gentle warming and/or sonication can help redissolve small amounts of precipitate, but be cautious as this can degrade the compound over time.[6][7]
Troubleshooting Guide: Preparing Solutions for In Vitro and In Vivo Use
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Q4: How do I prepare a stock solution of this compound?
For most applications, a high-concentration stock solution is prepared in DMSO.
-
Recommended Protocol: To prepare a 100 mM stock solution, dissolve 44.6 mg of this compound (Formula Weight: 445.96 g/mol ) in 1 mL of high-purity, anhydrous DMSO.[1] Use vortexing and gentle sonication to ensure the compound is fully dissolved.[7] Store stock solutions in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[6]
Q5: My this compound powder is difficult to dissolve, even in DMSO. What could be the problem?
If you are having trouble dissolving the compound, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for YIL781 HCl solubility issues.
Q6: What are the recommended formulations for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Formulations using a combination of solvents are necessary to achieve a clear, injectable solution.
Table 2: Recommended Formulations for In Vivo Studies
| Protocol | Solvent Composition | Achievable Solubility | Source |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.66 mM) | [6] |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.66 mM) | [6] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.66 mM) | [6] |
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Formulation for In Vivo Oral Gavage (Using Protocol 1 from Table 2)
This protocol details the step-by-step method for preparing a 1 mL working solution at a concentration of 2.08 mg/mL.
-
Prepare Stock Solution: First, prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Combine: Add 100 µL of the 20.8 mg/mL DMSO stock solution to the 900 µL of prepared vehicle.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[6]
Caption: Experimental workflow for preparing an in vivo formulation.
Mechanism of Action: Signaling Pathway
YIL781 acts as a biased ligand at the Ghrelin Receptor (GHS-R1a), meaning it selectively activates certain downstream pathways while blocking others. This is distinct from the action of the natural ligand, ghrelin.
Caption: Biased signaling of YIL781 at the ghrelin receptor.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
optimizing YIL781 hydrochloride dosage for in vivo efficacy
Welcome to the technical support center for YIL781 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It functions by blocking the binding of ghrelin, a hormone primarily known for stimulating appetite and growth hormone release. YIL781 has been shown to improve glucose homeostasis.[2][3] Interestingly, while primarily classified as an antagonist, YIL781 also exhibits biased agonism, selectively activating the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[1]
Q2: What are the main research applications for this compound in vivo?
A2: this compound is primarily used in preclinical research to investigate the role of the ghrelin system in various physiological processes. Key applications include studying its effects on glucose metabolism, insulin (B600854) secretion, appetite regulation, and body weight.[3][4] It is a valuable tool for understanding the therapeutic potential of GHSR antagonism in metabolic diseases.
Q3: What is a typical starting dose for this compound in rodents?
A3: The optimal dose of this compound can vary significantly depending on the animal model, route of administration, and the specific research question. Based on published studies, a range of doses has been used. For oral administration in rats to assess glucose tolerance, a dose of 0.3 mg/kg has been reported to be effective.[4] For studying effects on hyperlocomotion in mice, intraperitoneal (i.p.) injections of 5, 10, and 20 mg/kg have been used.[5] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has specific solubility characteristics. A common vehicle formulation for creating a clear solution for in vivo use involves a mixture of solvents. One recommended protocol is to first dissolve the compound in DMSO to create a stock solution, and then further dilute it with other co-solvents. A typical vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is crucial to prepare the working solution fresh on the day of the experiment to ensure its stability and solubility.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Q5: Are there any known adverse effects of this compound in animal models?
A5: While generally well-tolerated at therapeutic doses, some potential adverse effects have been noted. In a mouse kindling model of epilepsy, YIL781 treatment was associated with longer and more severe seizures, suggesting a pro-convulsive effect at higher concentrations.[1] In some studies with a related compound, reduced appetite and gastrointestinal issues like diarrhea were observed at higher doses in dogs.[6][7] Researchers should carefully monitor animals for any unexpected clinical signs, especially during chronic dosing studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Incorrect solvent ratio.- Low temperature.- Compound concentration is too high. | - Ensure the vehicle components are added sequentially as recommended (e.g., DMSO first, then PEG300, Tween-80, and finally Saline).[2]- Gently warm the solution or use a sonicator to aid dissolution.[2]- Prepare a lower concentration of the dosing solution. |
| No observable in vivo effect at the tested dose | - Suboptimal dose for the specific animal model or endpoint.- Poor bioavailability via the chosen route of administration.- Degradation of the compound. | - Conduct a dose-response study to determine the effective dose range.- Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection).- Always prepare fresh dosing solutions on the day of the experiment.[2] |
| Unexpected or contradictory results (e.g., increased food intake) | - YIL781's partial agonist activity. | - YIL781 has been observed to increase food intake in rats within the first 30 minutes of administration, demonstrating its partial agonist activity.[1] Be aware of this dual pharmacology when designing experiments and interpreting results. |
| Animal distress or adverse clinical signs | - High dose leading to toxicity.- Vehicle-related toxicity. | - Reduce the dose of this compound.- Run a vehicle-only control group to rule out any effects of the formulation.- Carefully monitor animals daily for any signs of distress. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages and Effects of this compound and Related Compounds
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| YIL781 | Rat | Oral | 0.3 mg/kg | Improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT), resulting in a 23% decrease in glucose AUC. | [4] |
| YIL781 | Conscious Mice | Intrathecal (i.t.) | 0.1 - 5 µg/5 µl | Attenuated ghrelin-induced up-regulation of blood glucose levels. | [2] |
| YIL781 | WT Mice | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Did not significantly change blood pressure or heart rate. | [5] |
| YIL-870 (a related antagonist) | Rat | Oral | 10 mg/kg | Improved glucose homeostasis in an IPGTT, causing a 17% decrease in glucose AUC. | [4][8] |
| YIL-870 (a related antagonist) | Diet-Induced Obese Mice | Oral | 10 mg/kg | Reduced food intake and promoted weight loss. | [4][8] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents
This protocol is a standard method for assessing in vivo glucose tolerance and has been used to evaluate the effects of YIL781.[4][9]
Materials:
-
Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Sterile 20% D-glucose solution
-
Glucometer and test strips
-
Restraining device for blood sampling
Procedure:
-
Fast animals overnight for approximately 12-16 hours, with free access to water.
-
Record the baseline body weight.
-
Administer YIL781 (e.g., 0.3 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a specified time post-dose (e.g., 5 hours for oral administration), take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose challenge via intraperitoneal injection.
-
Measure blood glucose levels from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Protocol 2: Food Intake Study in Rodents
This protocol provides a general framework for assessing the effects of YIL781 on food consumption.[1][10]
Materials:
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
This compound and/or other test compounds
-
Vehicle solution
-
Standard laboratory chow
-
Metabolic cages for individual housing and accurate food intake monitoring
-
Apparatus for the desired route of administration (e.g., oral gavage, i.p. injection)
Procedure:
-
Individually house animals in metabolic cages and allow them to acclimate for at least one week. Maintain a regular 12:12 hour light-dark cycle.
-
Provide ad libitum access to food and water during the acclimation period.
-
On the day of the experiment, administer the test compound (YIL781) or vehicle at the beginning of the light or dark phase, depending on the experimental design.
-
Immediately after administration, provide a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake at each time point.
Visualizations
Signaling Pathway of this compound at the Ghrelin Receptor
Caption: Biased signaling of YIL781 at the ghrelin receptor (GHS-R1a).
Experimental Workflow: Intraperitoneal Glucose Tolerance Test (IPGTT)
Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Effects of a GHR Synthesis Inhibitor During Prolonged Treatment in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
unexpected in vivo effects of YIL781 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YIL781 hydrochloride in their experiments. The information is based on preclinical findings and aims to address potential unexpected in vivo effects and other experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound, focusing on its unique pharmacological profile as a biased agonist of the ghrelin receptor (GHS-R1a).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a biased ligand of the ghrelin receptor (GHS-R1a).[1][2] It selectively activates the Gαq/11 and Gα12 signaling pathways.[1][3] Unlike the endogenous full agonist ghrelin, YIL781 does not lead to the recruitment of β-arrestin.[1][3] It is characterized as a partial agonist for the Gαq/11 pathway.[3]
Q2: I observed an unexpected increase in food intake after administering YIL781, even though it's described as a ghrelin receptor antagonist. Is this a known effect?
A2: Yes, this is a documented "unexpected" in vivo effect. The effect of YIL781 on food intake appears to be context-dependent, which can be attributed to its partial agonist activity. In a study with rats during their light phase (when endogenous ghrelin levels are low), YIL781 administration led to a significant increase in food intake within the first 30 minutes.[1][3] This is in contrast to some reports where, as a GHS-R1a antagonist, it was shown to reduce food intake in diet-induced obese mice.[4] The agonistic properties of YIL781 may become more apparent in physiological states with low ghrelin levels.[3]
Q3: We are investigating the effects of YIL781 on seizure activity and have observed pro-convulsive effects. Is this a recognized phenomenon?
A3: Yes, a significant and unexpected in vivo effect of YIL781 is its pro-convulsive activity. In a mouse kindling model of epilepsy, treatment with YIL781 resulted in longer and more severe seizures when compared to a saline-treated control group.[1] This is a critical safety consideration for any in vivo studies involving this compound.
Q4: What are the known effects of YIL781 on glucose metabolism?
A4: YIL781 has been demonstrated to improve glucose homeostasis.[5] It can block the inhibitory effects of ghrelin on insulin (B600854) secretion both in vitro and in vivo.[2][5] Studies have shown that YIL781 can enhance glucose-dependent insulin secretion, leading to a decrease in the glucose area under the curve (AUC) during an intraperitoneal glucose tolerance test (IPGTT) in rats.[2]
Q5: Does YIL781 affect gastric emptying?
A5: Yes, YIL781 has been observed to decrease gastric emptying.[1][6] This effect is also seen with other ghrelin receptor inverse agonists.[1]
Q6: Are there any reported cardiovascular effects of YIL781?
A6: In one preclinical study involving wild-type mice, intraperitoneal administration of YIL781 at doses of 5, 10, and 20 mg/kg did not produce significant changes in blood pressure or heart rate compared to vehicle-treated animals.[7]
Q7: Has YIL781 been evaluated in human clinical trials?
A7: Based on available information, there are no publicly registered clinical trials specifically for this compound. The majority of the current understanding of this compound is derived from preclinical research.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacological Parameters of YIL781
| Parameter | Value | Assay Type |
| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay |
| Gαq Activation Emax (% of ghrelin) | 45% | BRET-based biosensor assay |
| Gα11 Activation Emax (% of ghrelin) | 43% | BRET-based biosensor assay |
| β-arrestin 1 Recruitment (Potency) | 314 nM (Antagonist) | Ghrelin-induced recruitment |
| β-arrestin 2 Recruitment (Potency) | 414 nM (Antagonist) | Ghrelin-induced recruitment |
Table 2: Comparative In Vivo Effects of Ghrelin Receptor Ligands
| Compound | Ligand Type | Effect on Food Intake (Low Ghrelin State) | Effect on Seizure Activity (Kindling Model) |
| YIL781 | Biased Agonist (Gαq/11, Gα12) | Increase | Pro-convulsive |
| Abb13d | Inverse Agonist | No Effect | Not Reported |
| JMV-1843 | Full Agonist | Not Reported | Anticonvulsive |
Experimental Protocols
1. BRET-based G-protein Activation Assay
This protocol describes a general workflow for assessing G-protein activation using Bioluminescence Resonance Energy Transfer (BRET), a common method to characterize biased agonism.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for the GHS-R1a receptor, a G-protein subunit fused to Renilla luciferase (RLuc), and a G-protein subunit fused to a fluorescent protein (e.g., YFP).
-
Cell Plating: Transfected cells are plated into 96-well microplates.
-
Compound Treatment: Cells are treated with varying concentrations of YIL781 or a reference compound (e.g., ghrelin).
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Signal Detection: The BRET signal is measured using a microplate reader capable of detecting both the donor (RLuc) and acceptor (YFP) emissions.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission) and plotted against the compound concentration to determine potency (EC50) and efficacy (Emax).
2. In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol outlines a standard procedure to evaluate the effect of YIL781 on glucose tolerance in rodents.
-
Animal Acclimation and Fasting: Rodents (e.g., rats or mice) are acclimated to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting glucose levels.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) or via another relevant route.
-
Glucose Challenge: After a specified time following compound administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Data Analysis: The blood glucose concentrations are plotted over time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Visualizations
Signaling Pathways
Caption: Differential signaling of the ghrelin receptor by Ghrelin and YIL781.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting YIL781 Hydrochloride Biased Agonism Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the results of experiments involving YIL781 hydrochloride, a known biased agonist of the ghrelin receptor (GHS-R1a).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "biased agonist"?
This compound is a small molecule that acts as a ligand for the ghrelin receptor (GHS-R1a).[1][2] It is classified as a biased agonist because it selectively activates specific downstream signaling pathways while having no effect on or even inhibiting others.[3][4] Specifically, YIL781 is known to be a partial agonist for Gαq/11 and Gα12 protein signaling pathways but acts as a neutral antagonist or weak inverse agonist for β-arrestin recruitment and other G-protein pathways (Gαi(1,2,3), Gα(oA,oB), Gαz, Gα13, Gα14, Gα15).[2][3] This is in contrast to the endogenous full agonist, ghrelin, which activates a broader range of G-protein pathways and also recruits β-arrestin.[4]
Q2: I see conflicting descriptions of YIL781 as an antagonist and a partial agonist. Which is correct?
Both descriptions can be considered correct depending on the experimental context. YIL781 has been characterized as an antagonist, partial agonist, and a biased ligand.[1] It acts as a partial agonist at the Gαq/11 and Gα12 pathways, meaning it produces a submaximal response compared to the full agonist ghrelin.[3][4] However, in pathways where it has no activity, such as β-arrestin recruitment, it can act as an antagonist by blocking the effects of ghrelin.[2][3] Therefore, its classification depends on the specific signaling pathway being investigated.
Q3: My in vivo results with YIL781 on food intake are not what I expected. What could be the reason?
Several factors could contribute to unexpected in vivo results. In rat models, YIL781 administered during the light phase has been shown to increase food intake within the first 30 minutes, which is consistent with its partial agonist activity.[4] If you are not observing this effect, consider the following:
-
Timing of Administration: The effect of YIL781 on food intake may be most apparent during the light phase when endogenous ghrelin levels are low.[4]
-
Dosage: Ensure the administered dose is within the effective range. Studies have used doses around 10 mg/kg orally in rats.[2]
-
Animal Model: The metabolic state and genetic background of the animal model can influence the outcome.
-
Acclimation: Ensure animals are properly acclimated to metabolic cages to minimize stress-related effects on feeding behavior.[1]
Q4: YIL781 is supposed to be a Gαq/11 agonist, but I am not seeing the expected downstream effects on gastric emptying. Why might this be?
This is a key finding related to the biased nature of YIL781. While it activates the Gαq/11 pathway, studies have shown that YIL781 decreases gastric emptying.[3][4] This suggests that Gαq/11 signaling may not be the primary driver of ghrelin-induced increases in gastric motility.[3][4] Other signaling pathways, potentially involving different G-proteins or β-arrestin, which are not activated by YIL781, may be responsible for this physiological function.[3]
Troubleshooting Guides
Problem: Inconsistent BRET Assay Results for G-protein Activation
-
Possible Cause 1: Suboptimal Plasmid Ratio. The ratio of GHS-R1a receptor, Gα-Rluc, and Gγ-Venus plasmids during transfection is critical for a good assay window.
-
Solution: Perform a titration experiment to determine the optimal plasmid ratio for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Low Transfection Efficiency. Poor transfection efficiency will lead to a weak signal.
-
Solution: Optimize your transfection protocol. Ensure the quality and quantity of DNA are appropriate and that the cells are healthy and at the correct confluency. Consider using a different transfection reagent if necessary.
-
-
Possible Cause 3: Cell Line Issues. The expression levels of endogenous signaling components can vary between cell lines.
-
Solution: Use a well-characterized cell line, such as HEK293T, which is commonly used for these assays.[4]
-
Problem: High Background Signal in β-Arrestin Recruitment BRET Assay
-
Possible Cause 1: Overexpression of Receptor or β-Arrestin. Overexpression can lead to ligand-independent interactions and a high basal BRET signal.
-
Solution: Reduce the amount of GHS-R1a-Rluc and/or Venus-β-arrestin plasmid DNA used for transfection.
-
-
Possible Cause 2: Constitutive Receptor Activity. The GHS-R1a receptor has some level of constitutive activity, which can lead to baseline β-arrestin recruitment.
-
Solution: While some basal activity is expected, ensure your results are compared to a vehicle control to determine the ligand-induced change in BRET signal.
-
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacological Parameters of YIL781
| Parameter | Value | Assay Type | Source |
| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a | [2] |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [4] |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [4] |
| Gαq Activation (Emax) | 45% (of ghrelin) | BRET-based biosensor assay | [4] |
| Gα11 Activation (Emax) | 43% (of ghrelin) | BRET-based biosensor assay | [4] |
| β-arrestin 1 Recruitment (Potency) | 314 nM (Antagonist) | Ghrelin-induced recruitment | [2] |
| β-arrestin 2 Recruitment (Potency) | 414 nM (Antagonist) | Ghrelin-induced recruitment | [2] |
Table 2: Comparative In Vivo Effects of YIL781
| Physiological Effect | Animal Model | YIL781 Effect | Comparator Compound Effect | Source |
| Food Intake | Rat | Increased food intake in the first 30 minutes (light phase) | Inverse agonist Abb13d: No effect | [4] |
| Gastric Emptying | Not Specified | Decreased | Inverse agonist Abb13d: Decreased | [3][4] |
| Glucose Homeostasis | Rat | 23% decrease in glucose AUC during IPGTT | Not Applicable | [2] |
| Seizure Activity | Mouse Kindling Model | Pro-convulsive (longer and more severe seizures) | Full agonist JMV-1843: Anticonvulsive | [4] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This protocol is adapted from established methods for monitoring G-protein activation.[1]
-
Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq) by YIL781 at the ghrelin receptor.
-
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.[1]
-
Cell culture and transfection reagents
-
Coelenterazine (B1669285) h (BRET substrate)
-
96-well white opaque microplates
-
BRET-compatible plate reader
-
-
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids for GHS-R1a, the Rluc-tagged Gα subunit, and the Venus-tagged Gγ subunit.
-
Assay Preparation: 48 hours post-transfection, harvest the cells and resuspend them in assay buffer.
-
Ligand Stimulation: Distribute the cell suspension into the 96-well plate. Add YIL781 or a control compound at various concentrations.
-
Substrate Addition: Add coelenterazine h to all wells.
-
BRET Measurement: Immediately measure the luminescence signals at the wavelengths for Rluc (donor) and Venus (acceptor) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ligand-induced G-protein activation.
-
In Vivo Food Intake Study
This protocol provides a general framework for assessing the effects of YIL781 on food consumption in rodents.[1]
-
Objective: To evaluate the in vivo efficacy of YIL781 on food consumption.
-
Materials:
-
Rodents (e.g., rats or mice)
-
Metabolic cages
-
YIL781 and vehicle control
-
Pre-weighed standard chow
-
-
Procedure:
-
Acclimation: Individually house animals in metabolic cages for at least one week to acclimate. Maintain a regular 12:12 hour light-dark cycle with ad libitum access to food and water.[1]
-
Compound Administration: On the day of the experiment, administer YIL781 or vehicle via the desired route (e.g., intraperitoneal or oral gavage) at the beginning of the light or dark phase.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.[1]
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between treatment groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Differential signaling of Ghrelin and YIL781 at the GHS-R1a receptor.
Caption: Experimental workflow for a BRET-based G-protein activation assay.
References
YIL781 hydrochloride stability in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of YIL781 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Based on available data, the recommended storage conditions for this compound stock solutions are summarized below. To ensure the longest shelf-life, it is crucial to store the compound in a sealed container, protected from moisture, and to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents and has some solubility in aqueous solutions. The table below outlines the reported solubility data. For in vivo studies, specific solvent formulations are suggested to achieve a clear solution.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[1][2]
Q3: How long is this compound stable in its solid form?
A3: In its solid form, this compound is reported to be stable for at least four years when stored at -20°C.[3] Another source suggests it can be stored for up to 12 months under desiccating conditions at ambient temperature.
Data Presentation: Storage and Solubility
| Parameter | Condition | Duration | Source |
| Stock Solution Storage | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| Solid Form Storage | -20°C | ≥ 4 years | [3] |
| Ambient (desiccated) | Up to 12 months | ||
| Solubility | DMSO | Up to 100 mM | [2][3] |
| Ethanol | Up to 100 mM | [3] | |
| Water | 44.6 mg/mL (100 mM) | ||
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The concentration may have exceeded the solubility limit in the chosen solvent, or the temperature may have dropped, reducing solubility.
-
Troubleshooting Steps:
-
Gently warm the solution.
-
If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
-
For aqueous-based solutions, ensure the pH is within a range that favors solubility. While specific data for YIL781 is unavailable, some hydrochloride salts exhibit pH-dependent solubility.[4]
-
Issue: I am observing inconsistent results in my experiments.
-
Possible Cause: This could be due to the degradation of this compound in the working solution, especially if it was not freshly prepared.
-
Troubleshooting Steps:
-
Always prepare fresh working solutions for your experiments, particularly for in vivo studies.[1]
-
Store stock solutions appropriately at -80°C or -20°C and avoid multiple freeze-thaw cycles by preparing aliquots.[1]
-
Perform a stability test on your solution under your experimental conditions to determine the rate of degradation. A general protocol for this is provided below.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC), a common technique for stability testing of pharmaceutical compounds.[5][6]
Objective: To quantify the concentration of this compound in a solution at various time points and temperatures to determine its stability.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the solvent to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, dilute it further with the mobile phase to a concentration suitable for HPLC analysis. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining test solution into several vials and store them at the desired temperatures.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week), retrieve a vial from each temperature condition.
-
HPLC Analysis:
-
Inject the collected samples into the HPLC system.
-
Separate the components using a suitable gradient elution method on the C18 column.
-
Detect this compound using a UV-Vis detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining against time for each temperature to visualize the stability profile.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway of this compound
Caption: Biased signaling of this compound at the ghrelin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of bethanechol chloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
preventing YIL781 hydrochloride precipitation in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of YIL781 hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a Ki of 17 nM.[1][2][3][4] It is a synthetic small molecule belonging to the quinazolinone class of compounds.[5][6] this compound is soluble in DMSO and ethanol (B145695) up to 100 mM, and in water up to 100 mM.[4]
Q2: Why is my this compound precipitating in my experimental buffer, even though it's reported to be water-soluble?
While this compound is soluble in water, its solubility in buffered solutions can be influenced by several factors, leading to precipitation. These include:
-
pH of the buffer: YIL781 is a weakly basic compound due to the nitrogen atoms in its quinazolinone structure.[5] Its solubility is pH-dependent and generally higher in acidic conditions where it is protonated. In neutral or alkaline buffers, the uncharged form may be less soluble and prone to precipitation.
-
Buffer composition: Certain buffer salts, like phosphates, can interact with hydrochloride salts of small molecules and reduce their solubility.[7][8] This is often referred to as the "common ion effect" or specific salt effects.
-
Concentration of this compound: Exceeding the solubility limit of this compound in a specific buffer at a given temperature will lead to precipitation.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature, such as moving from room temperature to 4°C for storage, can reduce solubility and cause precipitation.
-
Presence of other solutes: High concentrations of other salts or molecules in your buffer can also impact the solubility of this compound.
Q3: How can I prevent this compound from precipitating in my buffer?
Several strategies can be employed to prevent precipitation:
-
Optimize the pH of your buffer: Since YIL781 is a weak base, using a slightly acidic buffer (pH 4.5-6.5) can significantly improve its solubility.[9] However, the chosen pH must be compatible with your experimental system.
-
Prepare a high-concentration stock solution in DMSO: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[10][11]
-
Use a stepwise dilution method: When preparing your working solution, add the DMSO stock solution to your aqueous buffer in a stepwise manner with vigorous mixing. This helps to avoid localized high concentrations that can lead to immediate precipitation.[6]
-
Limit the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically below 0.5%) to avoid solvent-induced artifacts and toxicity.[6]
-
Consider using a different buffer system: If you suspect buffer-specific interactions, try switching from a phosphate-based buffer to a TRIS-based buffer or another suitable alternative.
-
Work with fresh solutions: Prepare working solutions of this compound fresh for each experiment to minimize the chances of precipitation over time.
-
Employ sonication or gentle warming: If you observe initial precipitation, brief sonication or gentle warming (to no higher than 50°C) can help redissolve the compound.[10]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide:
Step 1: Visual Inspection
-
Observe your solution: Is it cloudy or can you see visible particles? Precipitation can sometimes be subtle.
-
Action: If precipitation is visible, proceed to the next steps. If the solution is clear but you suspect precipitation, you can centrifuge the tube and check for a pellet.
Step 2: Review Your Protocol
-
Check your calculations: Double-check all calculations for preparing your stock and working solutions to ensure you have not exceeded the intended concentration.
-
Verify the pH of your buffer: Measure the pH of your final working solution to confirm it is within the desired range.
-
Examine the final DMSO concentration: Calculate the final percentage of DMSO in your assay.
-
Action: If any of these parameters are incorrect, remake your solutions with the correct calculations and procedures.
Step 3: Optimize Your Buffer
-
Lower the pH: If your current buffer has a neutral or alkaline pH, try preparing a similar buffer with a lower pH (e.g., pH 6.0).
-
Switch buffer type: If you are using a phosphate (B84403) buffer, consider switching to a TRIS-HCl buffer, as it is less likely to form precipitates with some compounds.[7]
-
Action: Prepare a small test batch of this compound in the new buffer to assess its solubility before proceeding with your experiment.
Step 4: Modify Your Dilution Procedure
-
Increase the rate of mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or continuous stirring.
-
Use an intermediate dilution step: Instead of adding the concentrated DMSO stock directly to your final buffer, create an intermediate dilution in a smaller volume of buffer first.
-
Action: Try these modified dilution techniques to see if they prevent precipitation.
Step 5: Consider Co-solvents or Solubilizing Agents
-
For in vivo formulations: If preparing a solution for animal studies, co-solvents like PEG300 and Tween 80 can be used to improve solubility.[12][13]
-
Action: If other methods fail, and it is compatible with your experimental system, explore the use of these agents. Always include appropriate vehicle controls in your experiments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) |
| DMSO | 100[3][4] |
| Ethanol | 100[3] |
| Water | 100[4] |
Table 2: Estimated pH-Dependent Aqueous Solubility of a Typical Quinazolinone Weak Base
| pH | Estimated Relative Solubility | Rationale |
| 2.0 | High | The compound is fully protonated and in its most soluble form. |
| 4.0 | High | The compound remains predominantly protonated. |
| 6.0 | Moderate | A significant portion of the compound is protonated, but the less soluble free base starts to form. |
| 7.4 | Low | The compound is primarily in its less soluble, uncharged form at physiological pH. |
| 8.0 | Very Low | The compound is almost entirely in its uncharged, poorly soluble form. |
Note: This table provides a qualitative estimation based on the general behavior of weakly basic quinazolinone compounds. Actual solubility values for this compound in specific buffers may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (MW = 445.96 g/mol ), weigh out 4.46 mg.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (in this example, 1 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in a Phosphate Buffer (pH 6.5)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate buffer (e.g., 50 mM Sodium Phosphate, pH 6.5)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve a final concentration of 10 µM in your desired final volume of buffer. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Add the desired final volume of phosphate buffer (e.g., 10 mL) to a sterile conical tube.
-
While vortexing the buffer, slowly add the calculated volume of the 10 mM DMSO stock solution (10 µL) dropwise to the buffer.
-
Continue vortexing for another 30 seconds to ensure the solution is homogenous.
-
The final concentration of DMSO in this example is 0.1%.
-
Use the working solution immediately for your experiment.
Visualizations
Caption: Ghrelin receptor signaling pathway and the antagonistic action of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Tris-tris-HCl: a standard buffer for use in the physiologic pH range. | Semantic Scholar [semanticscholar.org]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
YIL781 hydrochloride inconsistent effects on food intake
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YIL781 hydrochloride in food intake studies.
Troubleshooting Guide: Inconsistent Effects on Food Intake
Question: We are observing inconsistent or no effect of this compound on food intake in our rodent models. What are the potential causes and solutions?
Answer: Inconsistent effects of this compound on food intake can arise from several factors related to experimental design, animal models, and drug administration. Below is a step-by-step guide to troubleshoot these issues.
1. Animal Model and Metabolic State
-
Issue: The anorectic effect of ghrelin receptor antagonists can be more pronounced in animal models with elevated ghrelin levels or sensitivity. Diet-induced obesity (DIO) can lead to central ghrelin resistance, potentially blunting the effects of ghrelin antagonists[1]. Conversely, ghrelin antagonists have been shown to effectively decrease energy intake in lean, DIO, and ob/ob mice[2][3].
-
Troubleshooting Steps:
-
Characterize your model: Ensure your animal model is appropriate for the study question. If using a DIO model, be aware that ghrelin sensitivity might be altered.
-
Consider the metabolic state: The effects of ghrelin antagonists can be influenced by the animal's metabolic state. For instance, ghrelin's orexigenic (appetite-stimulating) effects are more prominent in a fasted state.
-
Sex differences: Be aware of potential sex differences in the response to YIL781. One study showed that YIL781 reduced food intake more significantly in female rats compared to males[4].
-
2. Dosing and Administration
-
Issue: Inadequate dosage, improper formulation, or inconsistent administration can lead to variable drug exposure and efficacy.
-
Troubleshooting Steps:
-
Verify dose: Review the literature for effective dose ranges of YIL781 in your specific animal model. Daily oral administration of a ghrelin receptor antagonist has been shown to reduce food intake and promote weight loss in DIO mice[5][6][7].
-
Check solubility and formulation: this compound is soluble in DMSO and water. Ensure the compound is fully dissolved before administration. For in vivo studies, specific formulations with vehicles like PEG300, Tween-80, or corn oil can be used to ensure solubility and bioavailability[8][9].
-
Route of administration: Oral gavage and intraperitoneal injections are common routes. Ensure consistent administration technique to minimize variability.
-
Timing of administration: Ghrelin levels fluctuate with the circadian rhythm, typically rising before the active/feeding period[10][11][12][13][14]. Administer this compound at a consistent time, ideally before the onset of the dark cycle (for nocturnal rodents) when feeding is expected to increase.
-
3. Experimental Conditions
-
Issue: Environmental factors and experimental procedures can significantly impact feeding behavior.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimated to the housing, diet, and any experimental equipment (e.g., metabolic cages) to reduce stress-induced changes in food intake.
-
Diet composition: A high-fat diet can alter ghrelin signaling and may influence the effectiveness of YIL781[2][3]. Be consistent with the diet used throughout the experiment.
-
Data collection period: Ghrelin can induce both rapid and delayed increases in food intake[15]. When studying an antagonist, ensure your data collection window is sufficient to capture the potential effects on these feeding patterns.
-
Single housing vs. group housing: Food intake can be affected by social housing conditions. Single housing is often preferred for accurate food intake measurements[16].
-
4. Data Interpretation
-
Issue: The effect of YIL781 might be modest or specific to certain parameters.
-
Troubleshooting Steps:
-
Pair-feeding studies: To determine if weight loss is primarily due to reduced food intake, include a pair-fed control group[5][6][7].
-
Measure related parameters: In addition to food intake, measure body weight, body composition, and gastric emptying. Ghrelin antagonists can delay gastric emptying, which may contribute to satiety[2][3].
-
Statistical power: Ensure your study has sufficient statistical power to detect modest but significant changes in food intake.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a)[9][17]. It acts by competitively blocking the binding of ghrelin, an appetite-stimulating hormone, to its receptor[9]. This action inhibits the downstream signaling pathways that promote food intake[5][6][7].
Q2: What are the reported in vitro and in vivo effects of this compound?
A2: In vitro, this compound has been shown to be a competitive antagonist of the GHS-R1a with a Ki of 17 nM. In vivo, it has been demonstrated to improve glucose tolerance, suppress appetite, and promote weight loss in rodents[5][6][7]. The reduction in body weight is largely attributed to a decrease in food intake[5][6][7].
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and water. For long-term storage, it is recommended to store the compound in a desiccated environment at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for up to six months[8].
Q4: Are there any known off-target effects of this compound?
A4: this compound displays no significant affinity for the motilin receptor (Ki = 6 μM), indicating its selectivity for the ghrelin receptor.
Q5: What is the role of brain exposure in the anorexigenic effects of ghrelin antagonists?
A5: The appetite-suppressing effects of potent GHS-R1a antagonists in mice appear to correlate with their brain exposure[5][6][7]. This suggests that central nervous system activity is important for their effect on feeding behavior.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 17 nM | |
| Functional Antagonism (pKB) | 7.54 | [18] |
| Inhibition of Ghrelin-induced Calcium Response (pIC50) | 7.90 - 8.27 | [8][9] |
Table 2: In Vivo Effects of Ghrelin Receptor Antagonists on Food Intake and Body Weight
| Compound | Animal Model | Dose and Route | Effect on Food Intake | Effect on Body Weight | Reference |
| GHS-R1a antagonist | Diet-induced obese mice | Daily oral administration | Reduced | Up to 15% loss | [5][6][7] |
| GHS-R1a antagonist | Lean, DIO, and ob/ob mice | Not specified | Decreased | Not specified | [2][3] |
| YIL781 | Female Rats | 25 µg (intra-LHA) | Reduced at 24h | Reduced gain | [4] |
| YIL781 | Male Rats | 25 µg (intra-LHA) | No significant change | No significant change | [4] |
Experimental Protocols
Protocol: Acute Food Intake Study in Mice
This protocol provides a general framework. Specific details such as dosage and timing should be optimized for your experimental question.
-
Animals and Housing:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House mice individually for at least one week before the experiment for acclimatization to single housing and accurate food intake measurement.
-
Maintain a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water, unless the protocol specifies a high-fat diet.
-
-
This compound Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
For oral administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used[8].
-
Dissolve this compound in DMSO first, then add the other components of the vehicle. Ensure the final solution is clear.
-
-
Experimental Procedure:
-
Weigh the mice and the food hoppers at the beginning of the experiment.
-
Administer this compound or vehicle via oral gavage at a consistent time, approximately 1-2 hours before the onset of the dark cycle.
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) after administration by weighing the food hoppers. Account for any spillage.
-
Record body weight at the end of the 24-hour period.
-
-
Data Analysis:
-
Calculate food intake in grams for each time point.
-
Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the YIL781-treated group with the vehicle-treated group.
-
Express results as mean ± SEM.
-
Visualizations
Caption: Ghrelin receptor (GHSR-1a) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an acute food intake study using this compound.
Caption: A troubleshooting decision tree for inconsistent effects of this compound on food intake.
References
- 1. Diet-induced obesity blunts the behavioural effects of ghrelin: studies in a mouse-progressive ratio task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin's control of food reward and body weight in the lateral hypothalamic area is sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Ghrelin is impacted by the endogenous circadian system and by circadian misalignment in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The intersection between ghrelin, metabolism and circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Feeding Rhythms and the Circadian Regulation of Metabolism [frontiersin.org]
- 14. Ghrelin is Impacted by the Endogenous Circadian System and by Circadian Misalignment in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ghrelin treatment induces rapid and delayed increments of food intake: a heuristic model to explain ghrelin’s orexigenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biocompare.com [biocompare.com]
- 18. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
YIL781 hydrochloride poor CNS penetration experimental considerations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor Central Nervous System (CNS) penetration with YIL781 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our CNS-related in vivo model. Could poor blood-brain barrier (BBB) penetration be the cause?
A1: Yes, this is a likely possibility. Preclinical pharmacokinetic studies have shown that the brain concentrations of YIL781 are only about 20% of the plasma concentrations. This limited CNS penetration could lead to sub-therapeutic concentrations at the target site within the brain, resulting in reduced efficacy.
Q2: What are the key physicochemical properties of this compound that may contribute to its poor CNS penetration?
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB?
A3: While there is no direct experimental evidence in the public domain confirming that this compound is a P-gp substrate, its chemical structure suggests it may be susceptible to active efflux. Many small molecule drugs with similar features are recognized by efflux transporters at the BBB, which actively pump them out of the brain, thereby limiting their CNS exposure. An in vitro P-gp substrate assay is recommended to determine this definitively.
Q4: How can we experimentally assess the CNS penetration of our batch of this compound?
A4: There are several key experiments you can perform to quantify the CNS penetration of this compound. These include in vivo pharmacokinetic studies to determine the brain-to-plasma concentration ratio (Kp and Kp,uu) and in vitro permeability assays using cell-based models of the BBB. Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot issues related to the poor CNS penetration of this compound.
Problem: Inconsistent or low efficacy in CNS models.
Caption: Troubleshooting workflow for poor CNS penetration of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and their Impact on CNS Penetration
| Property | Value (YIL781 HCl) | Ideal Range for CNS Drugs | Implication for YIL781 HCl |
| Molecular Weight ( g/mol ) | 445.96[1] | < 400-500 | Within the acceptable range, but on the higher side. |
| Calculated LogP | Unavailable | 1.5 - 2.5 | A higher LogP is generally favored for passive diffusion, but must be balanced to avoid high plasma protein binding. |
| Polar Surface Area (PSA) | Unavailable (Qualitatively higher than more penetrant analogs) | < 90 Ų | A higher PSA is associated with reduced BBB permeability. |
| Hydrogen Bond Donors | Unavailable | ≤ 3 | More donors can impede passive diffusion. |
| Hydrogen Bond Acceptors | Unavailable | ≤ 7 | More acceptors can impede passive diffusion. |
Table 2: In Vivo and In Vitro CNS Penetration Parameters
| Parameter | Definition | Reported/Expected Value for YIL781 HCl | Interpretation |
| Brain-to-Plasma Ratio (Kp) | Total drug concentration in brain / Total drug concentration in plasma | ~0.2 | Indicates low overall brain penetration. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Unbound drug concentration in brain / Unbound drug concentration in plasma | Not Reported (Expected to be ≤ 0.2) | A Kp,uu < 1 suggests active efflux. |
| Apparent Permeability (Papp) | Rate of drug transport across a cell monolayer in vitro | Not Reported (Expected to be low) | A low Papp indicates poor passive permeability. |
| Efflux Ratio (ER) | Papp (Basolateral to Apical) / Papp (Apical to Basolateral) | Not Reported (Potentially > 2) | An ER > 2 is indicative of active efflux. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (MDCK-MDR1)
This protocol is designed to assess the passive permeability of this compound and determine if it is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Caption: Workflow for the in vitro MDCK-MDR1 permeability assay.
Methodology:
-
Cell Culture: Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) under standard conditions.
-
Seeding: Seed the MDCK-MDR1 cells onto the apical side of a Transwell® insert and culture for 4-5 days to allow for the formation of a confluent, polarized monolayer.
-
Monolayer Integrity: Before the experiment, measure the trans-endothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Prepare a solution of this compound in a suitable transport buffer. For the apical-to-basolateral (A-B) permeability assessment, add the dosing solution to the apical chamber. For the basolateral-to-apical (B-A) assessment, add it to the basolateral chamber.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 60 or 90 minutes).
-
Sampling: At the end of the incubation period, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER).
Protocol 2: In Vivo Brain Pharmacokinetic Study
This protocol is for determining the brain-to-plasma concentration ratio of this compound in a rodent model.
Caption: Workflow for an in vivo brain pharmacokinetic study.
Methodology:
-
Dosing: Administer a single dose of this compound to a cohort of rodents (e.g., rats or mice) via the desired route of administration (e.g., intravenous or oral).
-
Sample Collection: At designated time points post-dose, collect blood samples (via cardiac puncture or tail vein) and immediately perfuse the animals with saline before collecting the brains.
-
Sample Processing: Process the blood to obtain plasma. Weigh and homogenize the brain tissue in a suitable buffer.
-
Extraction: Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Analysis: Quantify the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma and brain concentration-time profiles and calculate the respective area under the curve (AUC).
-
Kp Calculation: Calculate the brain-to-plasma ratio (Kp) by dividing the AUCbrain by the AUCplasma. To determine the unbound ratio (Kp,uu), the unbound fraction in plasma and brain tissue needs to be measured, typically by equilibrium dialysis.
Signaling Pathway
This compound is an antagonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor. Understanding its mechanism of action is crucial for interpreting experimental results.
Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a) and the antagonistic action of this compound.
References
Technical Support Center: YIL781 Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for YIL781 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). It exhibits biased agonism, selectively activating the Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for other G-protein pathways and β-arrestin recruitment[1]. This unique profile makes it a valuable tool for dissecting the specific roles of these signaling cascades.
Q2: What are the key parameters to consider when designing a dose-response experiment for this compound?
A2: When designing a dose-response experiment for YIL781, it is crucial to consider the following:
-
Assay System: The choice of cell line and the specific functional readout (e.g., G-protein activation, second messenger accumulation, β-arrestin recruitment) will significantly impact the results due to "system bias"[2].
-
Concentration Range: A wide concentration range, typically from low nanomolar to high micromolar, is recommended for initial experiments to capture the full sigmoidal dose-response curve.
-
Incubation Time: The optimal incubation time should be determined empirically, as biased signaling can be time-dependent[3].
-
Solvent and Solubility: this compound is a hydrochloride salt, which generally improves aqueous solubility. However, it is essential to prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
Q3: How do I interpret the dose-response curve for a biased agonist like YIL781?
A3: For a biased agonist, you will likely generate different dose-response curves for different signaling pathways. For YIL781, you would expect to see a potent agonist response in assays measuring Gαq/11 activation and little to no response in β-arrestin recruitment assays[1]. It is important to analyze and report the potency (EC50 or IC50) and efficacy (Emax) for each pathway investigated to fully characterize its biased profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell plating, edge effects in the microplate, or compound precipitation. | Ensure a homogenous cell suspension and use proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile media to create a humidity barrier. Visually inspect dilutions for precipitation. |
| Incomplete or flat dose-response curve | The concentration range is too narrow or shifted, or the compound has low potency or efficacy in the chosen assay. | Test a wider range of concentrations. If the curve remains flat, consider that YIL781 is a biased agonist and may not be active in the selected pathway. Verify the biological activity of your cell system with a known full agonist for the ghrelin receptor. |
| Steeper or shallower than expected Hill slope | A Hill slope other than 1.0 can indicate positive or negative cooperativity, multiple binding sites, or assay artifacts. For biased agonists, this can also be influenced by the specific signaling pathway being measured. | Carefully review your assay setup and data analysis. Ensure that the data points properly define the top and bottom plateaus of the curve. Consider the possibility of complex biological mechanisms related to biased signaling. |
| Results are not reproducible between experiments | Variations in cell passage number, reagent quality, or subtle changes in the experimental protocol. | Use cells within a consistent and low passage number range. Prepare fresh reagents for each experiment and strictly adhere to a standardized protocol. |
| Unexpected antagonist activity in a Gαq/11 pathway assay | At high concentrations, some partial agonists can exhibit antagonist-like effects, a phenomenon known as "surmountable antagonism". This could also be due to off-target effects or cytotoxicity at higher concentrations. | Carefully examine the entire dose-response curve. If antagonism is observed at high concentrations, note this in your analysis. Perform a cytotoxicity assay to rule out cell death as the cause. |
Quantitative Data
Table 1: In Vitro Pharmacological Parameters of YIL781
| Parameter | Value | Assay Type | Source |
| Binding Affinity (Ki) | 17 nM | Radioligand binding assay against GHS-R1a | |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [1] |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [1] |
| Gαq Activation (Emax) | 45% (relative to ghrelin) | BRET-based biosensor assay | [1] |
| Gα11 Activation (Emax) | 43% (relative to ghrelin) | BRET-based biosensor assay | [1] |
| β-arrestin Recruitment | No significant recruitment | BRET-based assay | [1] |
Experimental Protocols
Protocol 1: In Vitro G-Protein Activation Assay (BRET)
This protocol is adapted from established methods for monitoring G-protein activation using Bioluminescence Resonance Energy Transfer (BRET).
Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq, Gα11) by this compound at the ghrelin receptor.
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a, Gα subunit fused to Renilla luciferase (Rluc), and Gβγ subunits fused to a yellow fluorescent protein (YFP)
-
Cell culture and transfection reagents
-
This compound
-
Ghrelin (as a reference agonist)
-
Coelenterazine (B1669285) h (BRET substrate)
-
96-well white opaque microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with the expression plasmids for GHS-R1a, Rluc-Gα, and YFP-Gβγ.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dispense the cell suspension into the wells of a 96-well white opaque microplate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist (ghrelin) in assay buffer.
-
Add the compound dilutions to the respective wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add coelenterazine h to a final concentration of 5 µM.
-
Measure the BRET signal using a plate reader capable of sequential or simultaneous detection of the Rluc emission (e.g., ~480 nm) and the YFP emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine EC50 and Emax values.
-
Visualizations
Caption: Signaling pathways of the ghrelin receptor activated by Ghrelin and YIL781 HCl.
Caption: Experimental workflow for generating a dose-response curve for YIL781 HCl.
References
improving YIL781 hydrochloride bioavailability for oral dosing
Welcome to the technical support center for YIL781 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the oral bioavailability of this compound during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), with a Ki of 17 nM.[1] It has been shown to improve glucose homeostasis in rats and block the effects of ghrelin on insulin (B600854) secretion.[1][2][3] this compound exhibits no significant affinity for the motilin receptor.[1]
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈FN₃O₂・HCl | [1] |
| Molecular Weight | 445.96 g/mol | [1] |
| Appearance | Solid, Off-white to light yellow | [2] |
| Solubility | Soluble in DMSO to 100 mM and water to 100 mM. Also soluble in ethanol (B145695) to 100 mM. | [1] |
| Purity | ≥98% (HPLC) | [1] |
Q3: this compound is described as "orally active." What does this imply about its bioavailability?
While "orally active" indicates that the compound exerts a pharmacological effect when administered orally, it does not provide a quantitative measure of its bioavailability (the fraction of the administered dose that reaches systemic circulation).[2][4] Oral bioavailability can be influenced by numerous factors, including aqueous solubility, membrane permeability, and first-pass metabolism.[5][6] For many research compounds, especially those with poor solubility, oral bioavailability can be low and variable.[7]
Q4: What are the common causes of low oral bioavailability for small molecule drugs like this compound?
Low oral bioavailability is often attributed to:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8]
-
Low membrane permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.[6][9]
-
First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[10]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[11]
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound for oral administration.
| Problem | Potential Cause | Recommended Solution |
| High variability in in vivo efficacy after oral dosing. | Poor and variable absorption due to low aqueous solubility. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder to increase the surface area for dissolution.[5][12] 2. Formulation with Solubilizing Excipients: Prepare a formulation using techniques like solid dispersions or lipid-based delivery systems (e.g., SEDDS).[10][13] |
| Low plasma concentrations of this compound observed in pharmacokinetic (PK) studies. | 1. Poor dissolution in the GI tract. 2. Low intestinal permeability. | 1. Improve Solubility: Utilize formulation strategies such as creating amorphous solid dispersions or using cyclodextrin (B1172386) complexes.[13][14] 2. Assess Permeability: Conduct an in vitro permeability assay (e.g., Caco-2 or PAMPA) to determine if permeability is a limiting factor.[9][15] |
| In vitro permeability is high, but in vivo absorption remains low. | 1. The compound may be a substrate for efflux transporters (e.g., P-gp). 2. Significant first-pass metabolism. | 1. Investigate Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio.[11] If efflux is high, consider co-administration with a known P-gp inhibitor in preclinical studies. 2. Assess Metabolic Stability: Evaluate the metabolic stability of this compound using liver microsomes.[16] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This method aims to improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or other suitable solvent)
-
Mortar and pestle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:polymer).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
Protocol 2: In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput screening tool to predict passive transcellular permeability.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat the Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (ensure the final DMSO concentration is <1%).
-
Assemble the PAMPA Sandwich: Place the coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solution containing this compound to the donor wells.
-
Incubate: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[17]
Protocol 3: Oral Gavage Administration in a Rodent Model for Pharmacokinetic (PK) Assessment
This protocol describes the oral administration of a this compound formulation to rats for subsequent blood sampling and PK analysis.
Materials:
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)[18][19]
-
Oral gavage needles (flexible tip recommended)
-
Syringes
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Anesthetic (for terminal bleed if required)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.[20]
-
Fasting: Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the this compound formulation to the target concentration. Ensure the formulation is homogenous before administration.
-
Administration: Administer a single oral dose of the formulation to each rat via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into anticoagulant-containing tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, and oral bioavailability) using appropriate software.
Visualizations
Caption: Workflow for improving and assessing the oral bioavailability of YIL781 HCl.
Caption: Troubleshooting flowchart for low oral bioavailability of YIL781 HCl.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. upm-inc.com [upm-inc.com]
- 11. nuvisan.com [nuvisan.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Orally active ghrelin receptor inverse agonists and their actions on a rat obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innpharmacotherapy.com [innpharmacotherapy.com]
- 18. researchgate.net [researchgate.net]
- 19. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 20. researchgate.net [researchgate.net]
YIL781 hydrochloride degradation products and their impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding YIL781 hydrochloride. The information focuses on preventing potential degradation and addressing issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It competitively inhibits the binding of ghrelin to its receptor, thereby blocking its downstream signaling pathways.[3][4][5] This antagonism has been shown to improve glucose homeostasis and has been investigated for its potential in treating metabolic diseases.[1][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound. For long-term storage, it is recommended to keep the compound at -20°C in a dry, tightly sealed container.[1] Some suppliers suggest that for short-term storage (weeks to 3 months), 2-8°C is acceptable. Always refer to the manufacturer's specific recommendations.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO and ethanol.[3][5] To prepare a stock solution, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2] If a stock solution is to be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: Are there known degradation products of this compound?
Currently, there is no publicly available information detailing the specific chemical structures of this compound degradation products. Degradation can be influenced by factors such as temperature, light, humidity, and the presence of reactive chemicals.
Q5: How can the degradation of this compound impact my experimental results?
Degradation of this compound can lead to a variety of issues in experimental settings:
-
Reduced Potency: Degradation products are unlikely to retain the same affinity and antagonist activity for the ghrelin receptor. This can result in a decreased or complete loss of the expected biological effect.
-
Altered Specificity: Degradation products may interact with other receptors or cellular components, leading to off-target effects and confounding experimental results.
-
Inconsistent Results: The presence of varying amounts of degradation products can lead to high variability and poor reproducibility between experiments.
-
Toxicity: In some cases, degradation products of small molecules can exhibit cellular toxicity, which could impact cell viability assays or lead to adverse effects in in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may be related to the handling and stability of this compound.
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Reduced or no antagonist activity in a receptor binding assay. | The compound may have degraded, leading to a lower effective concentration of the active antagonist. | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient). 3. Ensure proper storage of the compound and stock solutions. |
| Inconsistent results between experimental replicates. | This could be due to the use of a stock solution that has undergone multiple freeze-thaw cycles, leading to partial degradation. It could also result from inconsistent handling and preparation of working solutions. | 1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment. 3. Standardize the entire experimental protocol, from compound dissolution to final assay measurement. |
| Unexpected off-target effects or cellular toxicity. | Degradation products may have different biological activities than the parent compound, potentially causing unforeseen effects. | 1. Visually inspect the solid compound and solutions for any changes in color or clarity, which might indicate degradation. 2. If possible, analyze the purity of the compound using techniques like HPLC to check for the presence of impurities or degradation products. 3. If off-target effects are suspected, consider using a structurally different ghrelin receptor antagonist as a control. |
| Precipitation of the compound in aqueous buffers. | While not directly a degradation issue, the hydrochloride salt form can be sensitive to pH changes. Precipitation will reduce the effective concentration of the compound. | 1. Ensure the pH of the buffer is compatible with the solubility of this compound. 2. Consider using a co-solvent like DMSO in the final assay buffer, ensuring the final concentration of the co-solvent is compatible with the experimental system and does not exceed recommended limits (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Compound Stability by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need optimization for specific equipment and columns.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% trifluoroacetic acid)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a fresh solution of this compound at a known concentration.
-
Prepare a sample of the aged or suspected degraded this compound solution at the same concentration.
-
Set up an appropriate gradient elution method on the HPLC system (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).
-
Inject the fresh sample and record the chromatogram. The main peak corresponds to the intact this compound.
-
Inject the aged sample and record the chromatogram.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the aged sample indicates degradation.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Antagonistic action of YIL781 HCl on the ghrelin receptor signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2) | MDPI [mdpi.com]
- 3. targetmol.com [targetmol.com]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
troubleshooting ghrelin receptor signaling assays with antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with ghrelin receptor (GHSR) signaling assays, particularly when using antagonists. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: High Background Signal in My "No Agonist" Control Wells
Question: I'm observing a high baseline signal in my control wells (containing only cells and vehicle) in my calcium mobilization or IP1 accumulation assay. Why is this happening and how can I fix it?
Answer: This is a common observation with the ghrelin receptor (GHSR) and is often due to its high constitutive activity. The GHSR can signal at up to 50% of its maximal capacity even without its natural ligand, ghrelin.[1][2][3][4][5][6] This ligand-independent signaling leads to a high basal level of second messengers like Ca²⁺ and inositol (B14025) phosphates.
Troubleshooting Steps:
-
Confirm Receptor Expression Levels: Overexpression of the receptor can exacerbate the effects of constitutive activity. If using a transient transfection system, consider titrating the amount of receptor DNA to find an optimal expression level that provides a good assay window without an overwhelming basal signal.
-
Use an Inverse Agonist as a Control: A neutral antagonist simply blocks the agonist from binding, but an inverse agonist will bind to the receptor and stabilize it in an inactive state, thereby reducing the constitutive activity.[7][8] Including a known GHSR inverse agonist (e.g., [D-Arg¹, D-Phe⁵, D-Trp⁷⁹, Leu¹¹]-substance P, also known as SPA) as a control can help confirm that the high background is due to constitutive activity.[7][9]
-
Optimize Cell Density: Plating too many cells per well can lead to a higher total background signal. Perform a cell titration experiment to determine the optimal cell number that provides the best signal-to-background ratio.[10]
-
Check Assay Buffer Components: Ensure your assay buffer does not contain components that could non-specifically activate the cells or interfere with the detection reagents. For calcium assays, check for any contaminating ions.
FAQ 2: My Putative Antagonist Shows Agonist-like Activity
Question: I'm screening for GHSR antagonists, but some of my compounds are causing an increase in signal (e.g., calcium flux) instead of blocking the ghrelin-induced signal. What could be the reason?
Answer: This phenomenon can arise from several factors related to the pharmacology of your compound and the nature of the GHSR.
Troubleshooting Steps:
-
Consider Partial Agonism: The compound might not be a true antagonist but a partial agonist. Partial agonists can activate the receptor, but to a lesser degree than the full agonist (ghrelin).[8] In a system with low receptor expression, a partial agonist will show a clear agonistic effect. In a system with high receptor expression and high constitutive activity, a partial agonist with low intrinsic activity might even appear to decrease the signal, acting like an inverse agonist.[8]
-
Biased Signaling: The GHSR signals through multiple pathways (e.g., Gαq, Gαi/o, β-arrestin).[9][11][12][13][14] Your compound could be a "biased agonist," meaning it preferentially activates one pathway (e.g., the one your assay measures) while acting as an antagonist in another.[12][13] It is crucial to profile compounds across multiple assay formats (e.g., calcium, cAMP, and ERK phosphorylation) to understand their full pharmacological profile.
-
Compound-Specific Issues: The compound itself might be autofluorescent (in fluorescent assays) or have off-target effects on other cellular components that lead to an increase in the measured signal. Run a counterscreen using parental cells that do not express the ghrelin receptor to rule out off-target effects.
FAQ 3: Poor Signal-to-Noise Ratio in My Antagonist Assay
Question: I'm having trouble getting a clear and reproducible distinction between my baseline, agonist-stimulated, and antagonist-inhibited signals. How can I improve my assay window?
Answer: A low signal-to-noise (S/N) or signal-to-background (S/B) ratio can make data interpretation difficult.[10][15] Optimizing several assay parameters is key to improving performance.
Troubleshooting Steps:
-
Optimize Agonist Concentration: For antagonist assays, use a concentration of ghrelin that produces a submaximal response, typically the EC₈₀ (the concentration that gives 80% of the maximal response). Using a maximal (saturating) concentration of ghrelin can make it difficult for a competitive antagonist to inhibit the signal effectively, requiring much higher concentrations of the antagonist.
-
Increase Receptor Expression (Carefully): While high expression can increase background (see FAQ 1), a certain level of receptor expression is necessary to generate a robust signal. If the signal is too low, you may need to increase receptor expression or use a cell line with a higher endogenous level.[15]
-
Amplify the Signal with Chimeric G-proteins: If the coupling between GHSR and the endogenous G-proteins is inefficient in your cell line, consider co-expressing a promiscuous G-protein like Gα15 or Gα16. These can couple a wide range of GPCRs to the phospholipase C pathway, thereby amplifying the calcium signal.[10][16]
-
Optimize Incubation Times and Temperature: Ensure that incubation times for ligand binding are sufficient to reach equilibrium.[15] For antagonist assays, pre-incubating the cells with the antagonist before adding the agonist is standard practice to allow the antagonist to bind to the receptor. Optimize this pre-incubation time.
Signaling Pathways & Experimental Workflows
Ghrelin Receptor (GHSR) Signaling Pathways
The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, can initiate several downstream signaling cascades. The high constitutive activity of the receptor means these pathways can be active even in the absence of ghrelin.
Caption: Ghrelin receptor (GHSR) signaling pathways.
General Workflow for an Antagonist Assay
This diagram outlines the typical steps for performing a cell-based functional assay to screen for GHSR antagonists.
Caption: Experimental workflow for a GHSR antagonist assay.
Troubleshooting Decision Tree
This logical diagram helps navigate common issues encountered during GHSR antagonist assays.
Caption: Troubleshooting logic for GHSR antagonist assays.
Quantitative Data Summary
| Parameter | Assay Type | Typical Value / Range | Notes |
| Ghrelin Potency (EC₅₀) | Calcium Mobilization | 0.1 - 5 nM | Highly dependent on cell line and receptor expression level. |
| Inositol Phosphate (IP₁) | 0.5 - 10 nM | Generally less potent than in calcium assays but a more stable endpoint.[9] | |
| ERK1/2 Phosphorylation | 1 - 20 nM | Signal can be transient; time-course optimization is critical.[9][17] | |
| Constitutive Activity | IP₁ Accumulation | ~50-70% of max ghrelin response | A key feature of GHSR; provides a baseline for measuring inverse agonism.[1][2][9] |
| Antagonist Pre-incubation | All functional assays | 15 - 60 minutes | Must be optimized to ensure the antagonist has reached binding equilibrium before agonist stimulation. |
| Agonist Stimulation | Calcium Mobilization | 60 - 180 seconds | Signal is rapid and transient; requires kinetic reading.[18][19] |
| IP₁ Accumulation | 30 - 60 minutes | Measures a stable metabolite, allowing for an endpoint reading.[10] | |
| ERK1/2 Phosphorylation | 5 - 15 minutes | Peak phosphorylation is transient; a time-course is necessary to determine the optimal time point.[9] |
Key Experimental Protocols
Calcium Mobilization Assay Protocol (Fluorescent)
This protocol provides a general framework for measuring Gαq-mediated GHSR activation using a fluorescent calcium indicator.
-
Cell Plating: Seed GHSR-expressing cells (e.g., HEK293 or CHO) into black-walled, clear-bottom 96-well or 384-well microplates. Allow cells to adhere and grow for 24 hours.
-
Dye Loading: Aspirate the growth medium. Add assay buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM or Fura-2 AM) and probenecid (B1678239) (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Addition (Antagonist Mode): Using a kinetic plate reader (e.g., FLIPR, FlexStation), transfer antagonist compounds diluted in assay buffer to the cell plate. Pre-incubate for the optimized time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add ghrelin at a pre-determined EC₈₀ concentration to all wells (except negative controls).
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically for 2-3 minutes.[20] The signal is typically a rapid peak followed by a decay.
-
Data Analysis: Calculate the response over baseline (e.g., peak fluorescence minus baseline). For antagonist plates, normalize the data to controls (0% inhibition for agonist-only wells, 100% inhibition for baseline/inverse agonist wells) and fit concentration-response curves to determine IC₅₀ values.
ERK1/2 Phosphorylation Assay Protocol (HTRF)
This protocol outlines a method to measure downstream GHSR signaling via the MAPK/ERK pathway.
-
Cell Plating & Starvation: Seed GHSR-expressing cells in a suitable microplate. Once confluent, replace the growth medium with a serum-free medium and incubate for 4-18 hours to reduce basal phosphorylation levels.
-
Antagonist Pre-incubation: Add antagonist compounds diluted in serum-free medium to the cells and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add ghrelin to the wells and incubate for the optimal time determined by a time-course experiment (typically 5-10 minutes) at 37°C.[9]
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided with the HTRF (Homogeneous Time-Resolved Fluorescence) kit. Incubate for 15-30 minutes with gentle shaking.
-
Detection: Transfer lysate to a detection plate. Add the HTRF antibody mix (containing a phospho-ERK antibody labeled with a donor fluorophore and a total-ERK antibody labeled with an acceptor). Incubate for 2-4 hours at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and normalize the data to controls to determine % inhibition and IC₅₀ values.
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common structural basis for constitutive activity of the ghrelin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Good, the Bad and the Unknown Aspects of Ghrelin in Stress Coping and Stress-Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the constitutive activity of the ghrelin receptor by use of pharmacological tools and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 9. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
- 17. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
accounting for YIL781 hydrochloride's partial agonist activity in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the nuanced pharmacological profile of YIL781 hydrochloride, particularly concerning its partial agonist activity observed in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule ligand for the ghrelin receptor (GHS-R1a).[1][2] While initially characterized as a ghrelin receptor antagonist, further studies have revealed a more complex pharmacological profile.[3] It is now understood to be a "biased agonist," selectively activating certain downstream signaling pathways while antagonizing others.[4][5]
Q2: What is meant by "biased agonism" in the context of YIL781?
Biased agonism refers to the ability of a ligand to selectively activate a subset of a receptor's signaling pathways. In the case of YIL781, it preferentially activates Gαq/11 and Gα12 G-protein signaling pathways, while having no intrinsic activity for or even antagonizing β-arrestin recruitment.[4][5] This is in contrast to the endogenous full agonist, ghrelin, which activates a broader range of G-protein pathways and also recruits β-arrestin.[5]
Q3: How does the partial agonism of YIL781 manifest in in vivo studies?
The partial agonist activity of YIL781 has been observed in animal models. For instance, when administered to rats during a phase of low endogenous ghrelin levels, YIL781 was shown to significantly increase food intake, which is consistent with its agonist activity on the Gαq/11 pathway.[4][5]
Troubleshooting Guides
Issue 1: Observing lower than expected efficacy for YIL781 in a functional assay.
-
Possible Cause 1: Assay is measuring a signaling pathway that YIL781 antagonizes.
-
Troubleshooting Tip: YIL781 is a neutral antagonist or weak inverse agonist for β-arrestin 1 and 2 recruitment.[4] If your assay measures β-arrestin recruitment, you should expect to see antagonism of ghrelin-induced signaling, not agonism.
-
-
Possible Cause 2: The specific G-protein subtype is not activated by YIL781.
-
Troubleshooting Tip: YIL781 shows partial agonism for Gαq, Gα11, and Gα12, but not for Gαi/o family members.[4] Ensure your assay is designed to detect activation of the Gαq/11 or Gα12 pathways.
-
-
Possible Cause 3: Cell line specific factors.
-
Troubleshooting Tip: The expression levels of the ghrelin receptor and associated signaling partners (G-proteins, β-arrestins) can influence the observed activity of YIL781. Consider using a cell line with a well-characterized ghrelin receptor signaling profile.
-
Issue 2: Difficulty in differentiating YIL781's partial agonism from experimental artifacts.
-
Possible Cause 1: Inconsistent assay conditions.
-
Troubleshooting Tip: Ensure consistent experimental parameters such as cell density, incubation times, and reagent concentrations. Use a full agonist like ghrelin as a positive control in every experiment to benchmark the response.
-
-
Possible Cause 2: Misinterpretation of antagonist activity.
-
Troubleshooting Tip: When co-incubating YIL781 with ghrelin, a rightward shift in the ghrelin concentration-response curve is indicative of competitive antagonism.[6] However, at higher concentrations, YIL781 may exhibit its own partial agonist activity, which could plateau at a lower maximal response compared to ghrelin.
-
Data Presentation
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Assay Type | Source |
| Binding Affinity (Ki) | 17 nM | Competitive Radioligand Binding ([¹²⁵I]-Ghrelin) | [1][2] |
| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [5] |
| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [5] |
| Gαq Activation (Emax) | 45% of ghrelin | BRET-based biosensor assay | [5] |
| Gα11 Activation (Emax) | 43% of ghrelin | BRET-based biosensor assay | [5] |
| β-arrestin 1 Recruitment | Weak Inverse Agonist | BRET-based assay | [4] |
| β-arrestin 2 Recruitment | Weak Inverse Agonist | BRET-based assay | [4] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
This protocol is adapted from methodologies used to characterize the biased agonism of YIL781.[4][5]
Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq, Gαi) by YIL781 at the ghrelin receptor.
Materials:
-
HEK293 cells
-
Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.
-
Cell culture and transfection reagents.
-
Coelenterazine (B1669285) h (BRET substrate)
-
96-well white opaque microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with plasmids for GHS-R1a, the Rluc-tagged Gα subunit of interest, and the Venus-tagged Gγ subunit.
-
-
Assay Preparation:
-
Plate the transfected cells in 96-well white opaque microplates.
-
Allow cells to adhere and express the proteins for 24-48 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of YIL781 and a full agonist control (e.g., ghrelin).
-
Add the ligands to the respective wells and incubate for the desired time at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence signals at the wavelengths for Rluc (donor) and Venus (acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the ligand concentration to generate a dose-response curve and determine EC50 and Emax values.
-
Visualizations
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to YIL781 Hydrochloride and Other Ghrelin Receptor Antagonists
For researchers, scientists, and drug development professionals, the modulation of the ghrelin receptor (GHSR1a) presents a promising avenue for therapeutic intervention in a range of metabolic and neuroendocrine disorders. YIL781 hydrochloride has emerged as a significant tool in this field, exhibiting a unique pharmacological profile. This guide provides an objective comparison of this compound with other notable ghrelin receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Unraveling the Mechanism: Antagonists, Inverse Agonists, and Biased Ligands
The ghrelin receptor is a G protein-coupled receptor (GPCR) that displays a high level of constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin.[1] This basal signaling is crucial for maintaining physiological functions like appetite and energy balance.[1] Ghrelin receptor antagonists can be broadly categorized based on their impact on this constitutive activity:
-
Neutral Antagonists: These compounds block the receptor, preventing ghrelin from binding and activating it, but have no effect on the receptor's basal activity.
-
Inverse Agonists: This class of antagonists not only blocks the action of ghrelin but also actively suppresses the receptor's constitutive activity.[1] This dual action makes them particularly attractive for conditions where reducing basal signaling is therapeutically beneficial.
-
Biased Ligands: These molecules selectively activate or block specific downstream signaling pathways associated with the receptor. YIL781 is a prime example, acting as a biased partial agonist. It selectively activates the Gαq/11 and Gα12 signaling pathways while functioning as an antagonist or weak inverse agonist for β-arrestin recruitment.[1][2][3] This nuanced mechanism offers the potential for more targeted therapeutic effects with a reduced side-effect profile.[3]
Quantitative Comparison of Ghrelin Receptor Antagonists
The following tables summarize key in vitro and in vivo data for this compound and other well-characterized ghrelin receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Compound | Mechanism of Action | Binding Affinity (Kᵢ/Kₐ) [nM] | Functional Potency (IC₅₀/EC₅₀/pIC₅₀) | Key In Vitro Effects |
| This compound | Competitive Antagonist / Biased Partial Agonist[1][4] | 17 (Kᵢ)[5] | pIC₅₀ = 7.90 - 8.27 (calcium response)[6][7] | Improves glucose tolerance and has a modest effect on weight loss.[4] |
| JMV2959 | Antagonist / Partial Agonist[4] | 19 (Kₐ)[4][8] | 32 (IC₅₀)[4][8][9] | Reduces ghrelin-induced food intake but has no significant effect on body weight when administered alone.[4][8] |
| PF-5190457 | Inverse Agonist[4] | 3 (Kₐ)[10] | pKᵢ = 8.36[11] | Has been studied for its potential to reduce alcohol craving in humans.[4][12] |
| Abb13d | Inverse Agonist[4] | - | IC₅₀ = 335 nM (Gαq Inverse Agonism)[2] | Decreases food intake and gastric emptying.[4] |
Table 2: In Vivo Effects of Ghrelin Receptor Antagonists
| Compound | Effect on Food Intake | Effect on Body Weight | Effect on Glucose Homeostasis | Animal Model |
| This compound | Increased in the light phase (partial agonism)[2] | Modest weight loss[4] | Improves glucose tolerance[4] | Rats[2] |
| JMV2959 | Reduces ghrelin-induced food intake[8] | No significant effect when administered alone[4] | - | Rats[8] |
| PF-5190457 | - | - | Delayed gastric emptying and decreased postprandial glucose[13] | Humans[13] |
| Abb13d | Decreases food intake[4] | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the distinct effects of these antagonists, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used to characterize them.
Ghrelin Receptor Signaling Cascade
The ghrelin receptor can couple to various G proteins, initiating distinct downstream signaling cascades. The following diagram illustrates the primary pathways and how different types of ligands can modulate them.
Experimental Workflow: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Experimental Workflow: Calcium Mobilization Assay
This functional assay measures a compound's ability to either stimulate or inhibit ghrelin-induced intracellular calcium release, a key downstream signaling event.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the ghrelin receptor (GHSR1a) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [¹²⁵I]-Ghrelin or [³H]-MK-677).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled ghrelin.
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[14]
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity (IC₅₀) of a test compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing GHSR1a (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Test compound (e.g., this compound).
-
Ghrelin.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject a fixed concentration of ghrelin (typically at its EC₈₀) to stimulate the cells.
-
Measure the change in fluorescence intensity over time.
Data Analysis: The antagonist's potency is determined by its ability to inhibit the ghrelin-induced calcium signal. The IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of the maximal ghrelin response, is calculated from the concentration-response curves.
Conclusion
This compound stands out among ghrelin receptor antagonists due to its biased partial agonism, selectively modulating specific downstream signaling pathways.[1][2][3] This contrasts with inverse agonists like PF-5190457 and Abb13d, which suppress the receptor's constitutive activity, and more traditional antagonists like JMV2959. The unique pharmacological profile of YIL781 offers a valuable tool for dissecting the complex signaling of the ghrelin receptor and holds potential for the development of novel therapeutics with improved specificity and reduced side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other emerging ghrelin receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 hydrochloride versus YIL-870 in metabolic studies
A Comparative Guide to YIL781 Hydrochloride and YIL-870 in Metabolic Research
For researchers and drug development professionals investigating therapeutic agents for metabolic diseases, understanding the nuanced differences between lead compounds is critical. This guide provides a detailed comparison of this compound and YIL-870, two small-molecule antagonists of the ghrelin receptor (GHS-R1a), with a focus on their application in metabolic studies.[1][2] Both compounds have shown potential in improving glucose homeostasis and promoting weight loss, making them significant candidates for the treatment of type 2 diabetes and obesity.[2][3][4]
Mechanism of Action
YIL781 and YIL-870 exert their effects by blocking the action of ghrelin, an orexigenic peptide hormone that stimulates appetite, increases body weight, and suppresses insulin (B600854) secretion.[5][6] By antagonizing the GHS-R1a receptor, these compounds mitigate ghrelin's metabolic effects.[3] A key distinction lies in their interaction with downstream signaling pathways. YIL781 has been identified as a biased ligand that selectively activates Gαq/11 and Gα12 pathways without engaging β-arrestin, acting as a partial agonist for the Gαq/11 pathway.[7] The anorexigenic effects of these antagonists are linked to their penetration of the central nervous system (CNS).[1][3]
Figure 1: Simplified signaling pathway of the Ghrelin Receptor (GHS-R1a).
Comparative Efficacy in Metabolic Models
Experimental data reveals distinct efficacy profiles for YIL781 and YIL-870 in preclinical metabolic studies.
Glucose Tolerance
In an Intraperitoneal Glucose Tolerance Test (IPGTT) in rats, both compounds demonstrated an ability to improve glucose homeostasis.[1] However, YIL781 exhibited a more pronounced effect at the same dosage. This difference is suggested to be a result of varying potencies at the GHS-R1a receptor.[1]
| Compound | Dose (oral) | Reduction in Glucose AUC | Animal Model |
| YIL781 | 10 mg/kg | 23% | Rat |
| YIL-870 | 10 mg/kg | 17% | Rat |
| Table 1: Comparison of YIL781 and YIL-870 in a Rat IPGTT Study.[1] |
Weight Management
In a study utilizing diet-induced obese (DIO) mice, daily oral administration of YIL-870 resulted in a significant and sustained reduction in body weight, primarily through the selective loss of fat mass.[1][3] This effect was largely attributed to a reduction in food intake.[3] The superior weight-loss efficacy of YIL-870 compared to YIL781 is hypothesized to be due to its greater penetration into the CNS.[1] YIL-870 possesses molecular characteristics favorable for CNS penetration, such as decreased polar surface area and reduced molecular flexibility, and achieves considerably higher brain levels upon oral dosing.[1]
| Compound | Dose (oral) | Body Weight Reduction | Key Observation | Animal Model |
| YIL-870 | 10 mg/kg | ~15% | Sustained weight loss, selective fat mass reduction | DIO Mouse |
| Table 2: Effect of YIL-870 on Body Weight in Diet-Induced Obese Mice.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This assay is designed to assess the effect of the compounds on glucose disposal.
-
Animal Model: Male Sprague-Dawley or Wistar rats.[2]
-
Acclimation: Animals are acclimated to the facility for a minimum of one week.
-
Fasting: Animals are fasted overnight prior to the study.
-
Compound Administration: YIL781 or YIL-870 is administered orally (p.o.) at a dose of 10 mg/kg. A vehicle control group is also included.
-
Glucose Challenge: Five hours after compound administration, a 2 g/kg glucose solution is administered via intraperitoneal (i.p.) injection.[1][3]
-
Blood Sampling: Blood samples are collected at baseline (0 min) and at specified time points post-glucose challenge (e.g., 15, 30, 60, 120 min) for glucose measurement.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
Figure 2: Workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).
Diet-Induced Obese (DIO) Mouse Weight-Loss Model
This model evaluates the long-term effects of the compounds on body weight and composition.
-
Animal Model: C57BL/6 mice are fed a high-fat diet to induce obesity.[2]
-
Compound Administration: YIL-870 is administered orally on a daily basis. A vehicle-treated group and a pair-fed group are included as controls.[3]
-
Monitoring: Body weight and food intake are recorded daily.[3]
-
Body Composition Analysis: Fat and lean body mass are measured at the beginning and end of the study using techniques such as Nuclear Magnetic Resonance (NMR).[3]
-
Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the treatment and control groups.
Figure 3: Logical flow of the Diet-Induced Obese (DIO) mouse study.
Summary and Conclusion
Both this compound and YIL-870 are promising GHS-R1a antagonists for metabolic disease research. YIL781 appears to be a more potent agent for improving glucose tolerance based on rat IPGTT studies.[1] In contrast, YIL-870 demonstrates superior efficacy in promoting weight loss in obese mouse models, an effect likely mediated by its enhanced ability to cross the blood-brain barrier.[1] The choice between these compounds for further development would depend on the primary therapeutic goal: potent glucose control (favoring YIL781) versus significant weight reduction (favoring YIL-870). The biased agonism of YIL781 at the Gαq/11 pathway also presents a unique characteristic that warrants further investigation for its therapeutic implications.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin Based Therapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular and metabolic effects of ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule ghrelin receptor inverse agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YIL781 Hydrochloride and GSK1614343: A Tale of Two Ghrelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YIL781 hydrochloride and GSK1614343, two small molecule antagonists of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor. While both compounds target the same receptor, their pharmacological profiles and in vivo effects diverge significantly, offering unique insights into the complexities of ghrelin receptor signaling and its role in metabolic regulation. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling mechanisms to facilitate a comprehensive understanding of their differential activities.
At a Glance: Key Differences
| Feature | This compound | GSK1614343 |
| Primary Target | Ghrelin Receptor (GHS-R1a) | Ghrelin Receptor (GHS-R1a) |
| Mechanism of Action | Competitive Antagonist / Biased Agonist | Potent, Selective Competitive Antagonist |
| Signaling Bias | Selectively activates Gαq/11 and Gα12 pathways; no β-arrestin recruitment.[1][2] | No reported biased agonist properties.[3] |
| In Vitro Potency | Ki = 17 nM[4][5]; pKB = 7.54[6]; pIC50 = 7.90-8.27 (calcium response)[6][7] | pKB = 8.03[6]; pIC50 = 7.90 (calcium response)[6] |
| Effect on Food Intake | Can increase food intake in certain models.[1][8] | Unexpectedly increases food intake and body weight.[3][9] |
| Effect on Glucose Homeostasis | Improves glucose tolerance and promotes insulin (B600854) secretion.[4][8] | Not a primary reported effect. |
| Effect on Gastric Emptying | Decreases gastric emptying.[1] | No significant reported effect. |
In-Depth Comparison: Performance and Effects
In Vitro Pharmacology: Potency and Signaling
Both YIL781 and GSK1614343 are potent antagonists of the ghrelin receptor. A direct comparative study revealed their competitive antagonist nature in a [3H]-IP accumulation assay, with GSK1614343 showing a slightly higher potency (pKB = 8.03) than YIL781 (pKB = 7.54).[6] In inhibiting ghrelin-induced calcium response in cells with recombinant rat GHS-R1a, both compounds displayed similar potencies, with pIC50 values of 7.90 for GSK1614343 and 8.27 for YIL781.[6]
The most significant divergence in their in vitro profiles lies in the biased agonism of YIL781. Unlike a neutral antagonist, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways in the absence of ghrelin, while having no effect on β-arrestin recruitment.[1][2] This biased signaling is a critical factor in understanding its unique in vivo effects.
Table 1: Comparative In Vitro Pharmacology
| Parameter | This compound | GSK1614343 | Reference |
| Binding Affinity (Ki) | 17 nM | - | [4][5] |
| Competitive Antagonism (pKB) | 7.54 | 8.03 | [6] |
| Inhibition of Ghrelin-induced Calcium Response (pIC50) | 7.90 - 8.27 | 7.90 | [6][7] |
| Gαq Activation (EC50) | 16 nM | Not Reported | [1] |
| Gαq Activation (% of ghrelin Emax) | 45% | Not Reported | [1] |
| Gα11 Activation (EC50) | 53 nM | Not Reported | [1] |
| Gα11 Activation (% of ghrelin Emax) | 43% | Not Reported | [1] |
| β-arrestin Recruitment | No intrinsic activity | No intrinsic activity | [1][3] |
In Vivo Effects: A Paradoxical Outcome
The in vivo effects of these two antagonists present a fascinating paradox. While antagonists are typically expected to suppress ghrelin's orexigenic (appetite-stimulating) effects, both YIL781 and, most notably, GSK1614343 have been shown to increase food intake under certain conditions.
This compound: In some rodent models, YIL781 has been observed to increase food intake.[1][8] This effect is likely attributable to its partial agonist activity on the Gαq/11 pathway.[2] However, YIL781 also demonstrates beneficial metabolic effects by improving glucose homeostasis and promoting insulin secretion.[4][8] Furthermore, it has been shown to decrease gastric emptying.[1]
GSK1614343: The most striking in vivo effect of GSK1614343 is its unexpected and robust stimulation of food intake and body weight gain in both rats and dogs.[3][9] This orexigenic effect is mediated through the GHS-R1a, as it was abolished in GHS-R1a null mice.[3] Chronic treatment with GSK1614343 was found to selectively reduce the mRNA levels of pro-opiomelanocortin (POMC), a key anorexigenic neuropeptide in the hypothalamus.[3][9] This suggests that GSK1614343's paradoxical effect may be due to a complex central mechanism involving the modulation of hypothalamic circuits that regulate appetite.
Table 2: Comparative In Vivo Effects
| Effect | This compound | GSK1614343 | Reference |
| Food Intake | Increased in some models | Increased | [1][3][8][9] |
| Body Weight | Modest effect | Increased | [3][9] |
| Glucose Homeostasis | Improved | Not a primary reported effect | [4][8] |
| Gastric Emptying | Decreased | No significant reported effect | [1] |
| Hypothalamic POMC mRNA | Not Reported | Decreased | [3][9] |
Signaling Pathways and Mechanisms of Action
The differential effects of YIL781 and GSK1614343 can be attributed to their distinct interactions with the ghrelin receptor and the subsequent downstream signaling cascades.
YIL781's Biased Agonism: YIL781 acts as a biased agonist, selectively activating Gαq/11 and Gα12 proteins. This leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, which can mimic some of the effects of ghrelin. However, its failure to engage β-arrestin distinguishes it from the endogenous full agonist.
GSK1614343's Paradoxical Orexigenic Effect: While GSK1614343 is a competitive antagonist that blocks ghrelin binding, its downstream effects lead to an increase in appetite. The exact signaling cascade remains to be fully elucidated, but it is known to involve the reduction of POMC expression in the hypothalamus. This suggests an indirect mechanism of action on the central circuits controlling food intake.
Experimental Protocols
Ghrelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GHS-R1a receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ghrelin receptor ligand, such as [¹²⁵I]-Ghrelin, is used.
-
Assay Setup: In a 96-well plate, a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound (YIL781 or GSK1614343) and the cell membranes in an appropriate assay buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: A cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells) is used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Assay Procedure:
-
Cells are plated in a 96-well plate.
-
Cells are pre-incubated with varying concentrations of the test antagonist (YIL781 or GSK1614343).
-
Cells are then stimulated with a fixed concentration of ghrelin (typically at its EC80).
-
-
Detection: The change in fluorescence intensity over time is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist's potency (IC50) is determined by its ability to inhibit the ghrelin-induced calcium signal.
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of a test compound on food consumption in rodents.
Methodology:
-
Animals: Male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6) are used.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions.
-
Compound Administration: The test compound (YIL781 or GSK1614343) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Food Intake Measurement: A pre-weighed amount of food is provided, and the cumulative food intake is measured at various time points by weighing the remaining food.
-
Data Analysis: The food intake between different treatment groups is compared using appropriate statistical tests.
Conclusion
This compound and GSK1614343, while both classified as ghrelin receptor antagonists, exhibit remarkably different pharmacological profiles and in vivo effects. YIL781's biased agonism towards Gαq/11 and Gα12 pathways provides a potential mechanism for its observed effects on both food intake and glucose metabolism. In contrast, GSK1614343's potent and unexpected orexigenic effect, mediated by a reduction in hypothalamic POMC expression, highlights the intricate central regulation of appetite and the potential for ghrelin receptor ligands to have paradoxical effects.
The study of these two compounds underscores the complexity of GHS-R1a signaling and the importance of understanding the downstream consequences of receptor modulation. For researchers in drug development, the divergent activities of YIL781 and GSK1614343 offer valuable lessons in the nuanced pharmacology of GPCRs and pave the way for the design of more selective and effective therapeutics for metabolic disorders. Further head-to-head in vivo comparative studies are warranted to fully elucidate the therapeutic potential and liabilities of these and other ghrelin receptor modulators.
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intervening sequence-specific in situ hybridization: detection of the pro-opiomelanocortin gene primary transcript in individual neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of proopiomelanocortin mRNA by in situ hybridization with an oligonucleotide probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 7. Characterization of proopiomelanocortin mRNA detected by in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin inhibits apoptosis in hypothalamic neuronal cells during oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
YIL781 Hydrochloride: A Superior Small Molecule Alternative to Peptide Antagonists for Ghrelin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting the ghrelin receptor (GHS-R1a), a key regulator of appetite, metabolism, and growth hormone secretion, small molecule antagonists are emerging as a promising alternative to traditional peptide-based antagonists. YIL781 hydrochloride, a potent and orally active small molecule ghrelin receptor antagonist, exemplifies the significant advantages of this chemical class. This guide provides an objective comparison of this compound and peptide antagonists, supported by experimental data, to inform research and drug development in metabolic and endocrine disorders.
Key Advantages of this compound
This compound offers several distinct advantages over peptide-based ghrelin receptor antagonists, primarily centered around its superior pharmacokinetic profile and unique mechanism of action. These advantages translate to improved therapeutic potential and research utility.
-
Oral Bioavailability: Unlike peptide antagonists, which are susceptible to gastrointestinal degradation and generally exhibit poor oral bioavailability, this compound is orally active.[1][2] This allows for non-invasive administration, enhancing its potential for chronic therapeutic applications.
-
Metabolic Stability: Peptides often have short plasma half-lives due to rapid enzymatic degradation.[3][4][5] For instance, the active form of ghrelin has an estimated half-life of 9-13 minutes in humans.[3][5] In contrast, small molecules like this compound are designed for greater metabolic stability, leading to a more sustained pharmacodynamic effect.
-
Central Nervous System (CNS) Penetration: The blood-brain barrier poses a significant challenge for peptide-based drugs. While some studies suggest ghrelin can cross the blood-brain barrier, the efficiency is debated.[6] YIL781 has demonstrated the ability to penetrate the CNS, which is crucial for targeting the central effects of ghrelin on appetite and metabolism.[7]
-
Biased Agonism: this compound exhibits a nuanced mechanism of action known as biased agonism. It acts as an antagonist at certain signaling pathways (e.g., β-arrestin recruitment) while being a partial agonist at others (e.g., Gαq/11 signaling).[8] This selective modulation of downstream pathways may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective peptide antagonists.
Comparative Data: this compound vs. Peptide Antagonists
The following tables summarize the available quantitative data for this compound and provide a comparative overview of the typical characteristics of peptide ghrelin antagonists.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Peptide Antagonists (General Profile) |
| Target | Ghrelin Receptor (GHS-R1a) | Ghrelin Receptor (GHS-R1a) |
| Mechanism | Competitive Antagonist / Biased Agonist | Competitive Antagonists |
| Binding Affinity (Ki) | 17 nM[9][10] | Variable, can be potent but often with selectivity issues |
| Functional Antagonism (pIC50) | 7.90 - 8.27 (Calcium Mobilization)[11] | Variable |
Table 2: Pharmacokinetic and In Vivo Efficacy Comparison
| Parameter | This compound | Peptide Antagonists (e.g., [D-Lys3]-GHRP-6) |
| Oral Bioavailability | Orally Active[1][11] | Generally low to negligible[1][2] |
| Plasma Half-life | Expected to be longer than peptides | Short (e.g., acylated ghrelin: 9-13 min)[3][5] |
| CNS Penetration | Yes (Brain:Plasma ratio of 0.2)[7] | Limited |
| In Vivo Efficacy | Improves glucose homeostasis, suppresses appetite, and promotes weight loss[7][12] | Can reduce food intake and body weight gain, but effects can be inconsistent[13] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the ghrelin receptor signaling pathway, a typical experimental workflow for evaluating antagonist efficacy, and the logical advantages of YIL781.
Caption: Ghrelin receptor signaling pathways.
Caption: Experimental workflow for antagonist characterization.
Caption: Logical advantages of this compound.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor (GHS-R1a).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Radioligand: Use a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-Ghrelin) at a concentration near its Kd.
-
Competition Binding: Incubate the cell membranes and radioligand with increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of YIL781 that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity (IC₅₀) of this compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Use a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of ghrelin (typically at its EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of the ghrelin-induced calcium response against the concentration of YIL781.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in an animal model.
Methodology:
-
Animal Model: Use appropriate rodent models (e.g., male Wistar rats or diet-induced obese mice).
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally at a specified dose (e.g., 10 mg/kg).[7]
-
Glucose Challenge: After a set time post-dosing (e.g., 5 hours), administer an intraperitoneal injection of a glucose solution (e.g., 2 g/kg).[7]
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile. A significant reduction in the AUC for the YIL781-treated group compared to the vehicle group indicates improved glucose tolerance.[7]
Conclusion
This compound represents a significant advancement in the development of ghrelin receptor antagonists. Its favorable pharmacokinetic properties, including oral bioavailability and CNS penetration, combined with its unique biased agonist profile, position it as a superior tool for both research and potential therapeutic applications compared to traditional peptide antagonists. The provided data and experimental protocols offer a solid foundation for further investigation into the promising capabilities of this compound in modulating the ghrelin system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and endocrine and appetite effects of ghrelin administration in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Human Experience With Ghrelin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule ghrelin receptor inverse agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule ghrelin receptor inverse agonists and antagonists. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. The contractile effect of the ghrelin receptor antagonist, D-Lys3-GHRP-6, in rat fundic strips is mediated through 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term treatment with the ghrelin receptor antagonist [d-Lys3]-GHRP-6 does not improve glucose homeostasis in nonobese diabetic MKR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term treatment with the ghrelin receptor antagonist [d-Lys3]-GHRP-6 does not improve glucose homeostasis in nonobese diabetic MKR mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating YIL781 Hydrochloride Specificity with GHSR Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YIL781 hydrochloride's performance against other ghrelin receptor antagonists, supported by experimental data. A key focus is the validation of YIL781's specificity through the use of Growth Hormone Secretagogue Receptor (GHSR) knockout (KO) mice.
This compound is a potent and selective antagonist of the ghrelin receptor (GHSR-1a), a G protein-coupled receptor critically involved in energy homeostasis, appetite regulation, and growth hormone secretion.[1][2] Its potential as a therapeutic agent for metabolic disorders necessitates a thorough validation of its specificity. The use of GHSR knockout mice provides the most definitive method for confirming that the in vivo effects of a compound are mediated exclusively through this receptor.
Executive Summary
This guide demonstrates that this compound's biological activity is specifically mediated by the ghrelin receptor. Crucially, in vivo studies have shown that the effects of YIL781 are completely abolished in GHSR knockout mice, providing unequivocal evidence of its on-target action.[3] In comparative analyses with other GHSR antagonists, YIL781 exhibits a distinct profile, including biased agonism, which may offer a more nuanced therapeutic approach.[1][3] This document presents the supporting data, detailed experimental protocols, and visual representations of the underlying biological pathways to substantiate these claims.
Quantitative Comparison of GHSR Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected GHSR antagonists. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity of GHSR Antagonists
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | GHSR-1a | Radioligand Binding ([¹²⁵I]-Ghrelin) | Kᵢ | 17[4] |
| JMV2959 | GHSR-1a | Radioligand Binding | IC₅₀ | 32[2] |
| PF-5190457 | Human Ghrelin Receptor | Radioligand Binding | pKᵢ | 8.36 (~4.37)[5] |
| Abb13d | Gαq/11 | Functional Assay | - | Inverse Agonist[6] |
Table 2: In Vitro Functional Activity of GHSR Antagonists
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | GHSR-1a | Calcium Mobilization | Kₑ | 11[1] |
| JMV2959 | GHSR-1a | Calcium Mobilization (Schild analysis) | Kₑ | 19[2] |
| PF-5190457 | Constitutively Active Ghrelin Receptors | Europium-labeled GTP functional assay | IC₅₀ (Inverse Agonist) | 4.9[7] |
| PF-5190457 | Ghrelin-stimulated activity | Europium-labeled GTP functional assay | Kᵢ (Antagonist) | 6.6[7] |
Validating Specificity with GHSR Knockout Mice
The most rigorous method to validate the specificity of a receptor antagonist is to demonstrate its lack of efficacy in animals genetically deficient in that receptor.
In contrast, wild-type mice treated with YIL781 exhibited a significant increase in food intake, a characteristic attributed to its biased agonism at the Gαq/11 and Gα12 pathways.[3][8] The inverse agonist Abb13d, on the other hand, decreased both food intake and gastric emptying in wild-type mice, and these effects were also absent in GHSR-KO mice, confirming its on-target activity.[3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the GHSR-1a.
Methodology:
-
Cell Membranes: Prepare membranes from a cell line stably expressing the human GHSR-1a (e.g., HEK293 or CHO cells).
-
Radioligand: Use a suitable radiolabeled ghrelin receptor ligand, such as [¹²⁵I]-Ghrelin.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1]
In Vitro Calcium Mobilization Assay
Objective: To assess the functional antagonist activity (IC₅₀ or Kₑ) of a test compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Use a cell line stably expressing GHSR-1a.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Ghrelin Stimulation: Stimulate the cells with a fixed concentration of ghrelin (typically at its EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the antagonist's potency by its ability to inhibit the ghrelin-induced calcium signal. Calculate IC₅₀ or Kₑ values from the concentration-response curves.[1]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a GHSR antagonist on glucose homeostasis in an animal model.
Methodology:
-
Animal Model: Use appropriate rodent models, such as male C57BL/6 mice. For specificity testing, include a cohort of GHSR knockout mice.
-
Fasting: Fast the animals overnight (e.g., 16 hours) with ad libitum access to water.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally at a specific time point before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time. A reduction in the glucose AUC indicates improved glucose tolerance. In GHSR knockout mice, a specific antagonist should not produce a significant change in the glucose AUC compared to vehicle-treated knockout mice.[9]
Conclusion
The comprehensive evidence presented in this guide, particularly the data from studies utilizing GHSR knockout mice, robustly validates the specificity of this compound for the ghrelin receptor.[3] Its on-target activity, coupled with its unique biased signaling profile, distinguishes it from other GHSR antagonists and underscores its potential for further investigation as a therapeutic agent in metabolic and other related disorders. The provided experimental protocols offer a framework for the continued evaluation and comparison of YIL781 and other ghrelin receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. JMV 2959 hydrochloride (925238-89-7 free base) | GHSR | TargetMol [targetmol.com]
- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the In Vitro Validation of Ghrelin Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available ghrelin receptor antagonists. It includes supporting experimental data and detailed protocols for key validation assays to aid in the selection of appropriate compounds for preclinical research.
The ghrelin receptor (GHSR1a), a G protein-coupled receptor, is a critical regulator of energy homeostasis, appetite, and growth hormone secretion. Its role in these physiological processes has made it a prime target for the development of therapeutics to treat metabolic diseases, eating disorders, and other conditions. This guide focuses on the in vitro validation of ghrelin receptor antagonists, providing a comparative analysis of their performance based on experimental data.
Comparative Efficacy of Ghrelin Receptor Antagonists
The selection of a suitable ghrelin receptor antagonist is crucial for investigating the physiological roles of the ghrelin system and for the development of new therapeutics. The following table summarizes the in vitro potency of several commonly studied ghrelin receptor antagonists. The data, presented as Ki, Kd, IC50, and Kb values, are derived from competitive binding and functional assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, radioligands, and assay formats.
| Compound | Type | Ki (nM) | Kd (nM) | IC50 (nM) | Kb (nM) | Cell Line/System | Assay Type |
| YIL-781 | Competitive Antagonist | 17[1][2] | - | pIC50 7.90-8.27 | 11[2] | HEK293/CHO | Competitive Binding, Calcium Mobilization, GTPγS Binding |
| PF-05190457 | Inverse Agonist | pKi 8.36[3] | 3[4][5] | 4.9 | 1.8[6] | HEK293 | Competitive Binding, Functional Assay |
| BIM-28163 | Competitive Antagonist | 8[7] | - | - | - | Transfected cells | Competitive Binding |
| JMV2959 | Antagonist/Partial Agonist | - | - | 32 | 19[8] | - | Binding Assay |
| Anamorelin | Agonist | 0.70 | - | - | - | - | Ghrelin Receptor Binding |
| LEAP2 | Endogenous Antagonist | - | - | - | - | - | - |
| [D-Lys3]-GHRP-6 | Antagonist | - | - | - | - | - | Functional Assays |
| l-NOX-B11 | Spiegelmer Antagonist | - | - | 5[9] | - | GHS-R1a-expressing CHO cells | Calcium Mobilization |
Key In Vitro Validation Assays: Experimental Protocols
The in vitro characterization of ghrelin receptor antagonists typically involves a battery of assays to determine their binding affinity, functional potency, and mechanism of action. The following are detailed protocols for three fundamental assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Ghrelin or another suitable radiolabeled ghrelin receptor ligand.
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: A high concentration of unlabeled ghrelin (e.g., 1 µM).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 1 µM unlabeled ghrelin.
-
Competitive Binding: 25 µL of serial dilutions of the test compound.
-
-
Radioligand Addition: Add 25 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Initiate the binding reaction by adding 150 µL of the diluted membrane preparation (typically 5-20 µg of protein per well) to each well.
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the ghrelin-induced increase in intracellular calcium, a key downstream signaling event of GHSR1a activation via the Gαq pathway.
Materials:
-
HEK293 or CHO cells stably expressing the human ghrelin receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Ghrelin (agonist).
-
Test compound (antagonist).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the fluorescent calcium dye solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells to remove excess dye and add fresh assay buffer.
-
-
Antagonist Pre-incubation: Add serial dilutions of the test compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Detection:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a fixed concentration of ghrelin (typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the ghrelin-induced response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value using non-linear regression.
-
cAMP Accumulation Assay
This functional assay is used to assess the antagonist's effect on the Gαi-mediated signaling pathway of the ghrelin receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human ghrelin receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Ghrelin (agonist).
-
Test compound (antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer.
-
Plate Setup:
-
Add serial dilutions of the test compound to the wells of the microplate.
-
Add the cell suspension to each well.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Stimulation: Add a mixture of ghrelin (at its EC80 concentration) and a fixed concentration of forskolin to all wells. The forskolin is used to stimulate a basal level of cAMP production, which is then inhibited by the Gαi-coupled ghrelin receptor.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
The signal from the detection kit will be inversely proportional to the level of cAMP inhibition by the antagonist.
-
Plot the signal against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by ghrelin.
-
Signaling Pathways and Experimental Workflows
To visualize the complex signaling cascades and experimental procedures involved in ghrelin receptor antagonism, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Mechanism of YIL781 Hydrochloride: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of secondary assays to confirm the mechanism of action of YIL781 hydrochloride, a potent ghrelin receptor antagonist. This document offers an objective analysis of its performance against other alternatives, supported by experimental data and detailed methodologies.
This compound is a small molecule antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), commonly known as the ghrelin receptor.[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone secretion.[3] this compound's primary mechanism involves blocking the binding of ghrelin to GHS-R1a, thereby inhibiting its downstream signaling.[4] Notably, YIL781 has also been characterized as a biased ligand, selectively activating certain downstream pathways while antagonizing others, a feature that distinguishes it from other ghrelin receptor modulators.[5][6]
This guide will explore key secondary assays to elucidate the nuanced mechanism of this compound, present comparative data with other ghrelin receptor antagonists, and provide detailed experimental protocols.
Comparative Analysis of this compound and Alternative Ghrelin Receptor Antagonists
To contextualize the activity of this compound, this section compares its performance with other well-characterized ghrelin receptor modulators: JMV2959, PF-5190457, and Abb13d.
| Compound | Mechanism of Action | Binding Affinity (Ki/IC50, nM) | Functional Activity | Key In Vivo Effects |
| This compound | Competitive Antagonist / Biased Agonist[1][5] | 17 (Ki)[2] | Partial agonist for Gαq/11 and Gα12 activation; antagonist for β-arrestin recruitment.[2][5][6] | Improves glucose tolerance, has modest effects on weight loss, and can increase food intake under certain conditions.[5][7] |
| JMV2959 | Antagonist / Partial Agonist[1] | 32 (IC50) | Acts as a partial agonist in the absence of ghrelin. | Reduces ghrelin-induced food intake but has no significant effect on body weight when administered alone.[8] |
| PF-5190457 | Inverse Agonist[9] | 3 (Kd)[10] | Suppresses the constitutive activity of the ghrelin receptor.[9] | Reduces alcohol craving in human studies.[8] |
| Abb13d | Inverse Agonist[5] | Not specified | Inverse agonist for Gαq/11.[5] | Decreases food intake and gastric emptying.[5] |
Secondary Assays to Confirm the Mechanism of Action
To verify the antagonistic and biased agonist properties of this compound at the GHS-R1a, a series of secondary assays targeting key downstream signaling events are essential.
Intracellular Calcium Mobilization Assay
The canonical signaling pathway for GHS-R1a upon ghrelin binding involves the activation of the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][11] IP3 triggers the release of calcium from intracellular stores.[11] An antagonist like YIL781 is expected to block this ghrelin-induced calcium release.
Experimental Protocol: Fura-2 AM Calcium Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human GHS-R1a in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash the cells with a HEPES-buffered saline solution (HBS). Load the cells with Fura-2 AM, a ratiometric calcium indicator, by incubating them in the dye solution for 60 minutes at 37°C in the dark.[12]
-
Compound Treatment: Wash the cells twice with HBS to remove extracellular dye.[13] Add varying concentrations of this compound or other test compounds to the wells, followed by a fixed concentration of ghrelin to stimulate the receptor.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.[13] An increase in the 340/380 ratio indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence ratio against the concentration of the antagonist to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the ghrelin-induced calcium response.
cAMP Measurement Assay
GHS-R1a can also couple to Gαi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Secondary assays measuring cAMP levels can therefore provide further insight into the G-protein coupling profile of this compound.
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture and Lysis: Use CHO-K1 cells stably expressing GHS-R1a. After treatment with this compound and/or ghrelin, lyse the cells.
-
Assay Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[14] The assay measures the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[15][16]
-
Procedure: Add the cell lysate to a microplate containing the HTRF reagents.[15]
-
Signal Detection: After incubation, read the plate on an HTRF-compatible reader. A high level of cellular cAMP will lead to a decrease in the FRET signal.[14]
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the donor and acceptor emission wavelengths. A decrease in this ratio indicates an increase in intracellular cAMP.
β-Arrestin Recruitment Assay
Ligand-biased signaling is a key aspect of this compound's mechanism.[5][6] β-arrestin recruitment assays are crucial to determine if a ligand preferentially activates G-protein signaling over β-arrestin-mediated pathways, or vice versa.[17] YIL781 has been shown to act as an antagonist for β-arrestin recruitment.[2][6]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Cell Line: Use a PathHunter® cell line co-expressing a ProLink™ (PK)-tagged GHS-R1a and an Enzyme Acceptor (EA)-tagged β-arrestin.[18]
-
Assay Principle: Upon agonist-induced receptor activation, β-arrestin-EA is recruited to the GPCR-PK, forcing the complementation of the two β-galactosidase enzyme fragments.[19] This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[19]
-
Procedure: Plate the cells and treat them with varying concentrations of this compound followed by a fixed concentration of ghrelin.
-
Signal Detection: Add the PathHunter® Detection Reagents and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: An increase in the chemiluminescent signal indicates β-arrestin recruitment. For an antagonist like YIL781, a decrease in the ghrelin-induced signal is expected.
Visualizing the Pathways and Workflows
To better understand the complex signaling and experimental procedures, the following diagrams are provided.
Conclusion
The comprehensive analysis of this compound through these secondary assays is critical for a thorough understanding of its mechanism of action. By employing assays that probe distinct downstream signaling pathways of the ghrelin receptor, researchers can confirm its antagonistic properties and elucidate its biased signaling profile. The comparative data presented in this guide highlights the unique pharmacological characteristics of this compound relative to other ghrelin receptor modulators, providing a valuable resource for scientists and professionals in the field of drug discovery and development. The detailed experimental protocols offer a practical framework for the validation and further investigation of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]
- 4. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ghs-r1a.com [ghs-r1a.com]
- 12. hellobio.com [hellobio.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. 2.6. HTRF cAMP assay [bio-protocol.org]
- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 17. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cosmobio.co.jp [cosmobio.co.jp]
Comparative Analysis of YIL781 Hydrochloride's Cross-Reactivity Profile
A Head-to-Head Evaluation Against Novel Ghrelin Receptor Modulators
In the landscape of ghrelin receptor (GHSR) modulation, the quest for highly selective ligands is paramount to achieving targeted therapeutic effects while minimizing off-target liabilities. This guide provides a comprehensive comparison of the cross-reactivity profile of YIL781 hydrochloride, a potent GHSR antagonist, with other key modulators: the selective inverse agonist PF-05190457 and the endogenous antagonist LEAP-2. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.
Executive Summary of Cross-Reactivity Data
The selectivity of a compound is a critical determinant of its clinical potential. The following table summarizes the available cross-reactivity data for this compound and its comparators. While comprehensive head-to-head screening data against a broad panel of receptors is not publicly available for all compounds, the existing information provides valuable insights into their selectivity profiles.
| Compound | Primary Target | Known Off-Target Interaction(s) | Selectivity Profile Highlights |
| This compound | Ghrelin Receptor (GHSR) Antagonist (Ki = 17 nM)[1] | Motilin Receptor (Ki = 6 μM)[1] | Displays low affinity for the motilin receptor, suggesting a degree of selectivity.[1] |
| PF-05190457 | Ghrelin Receptor (GHSR) Inverse Agonist (pKi = 8.36) | A high-throughput screen of its major metabolite (PF-6870961) against 71 targets revealed no significant off-target interactions. | Described as having a "superior balance of ghrelin receptor pharmacology and off-target selectivity". |
| LEAP-2 | Endogenous Ghrelin Receptor (GHSR) Competitive Antagonist and Inverse Agonist | Data from broad cross-reactivity screening panels is not readily available in the public domain. | As an endogenous ligand, it is presumed to have high selectivity for the ghrelin receptor. |
Signaling Pathways and Experimental Workflow
To understand the context of cross-reactivity testing, it is essential to visualize the signaling pathway of the primary target and the general workflow of the experimental procedures used to assess selectivity.
The diagram above illustrates the canonical Gq-coupled signaling pathway of the ghrelin receptor, which is the primary target of this compound. Ghrelin binding activates the receptor, leading to a cascade of downstream events culminating in a cellular response. YIL781 acts by blocking this activation.
The workflow diagram outlines the key steps involved in assessing the cross-reactivity of a test compound. This typically involves screening the compound against a large panel of known receptors and measuring its ability to interact with them, often through competition with a known radiolabeled ligand.
Detailed Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and well-defined experimental methods. The following are detailed protocols for key assays commonly used in selectivity screening.
Radioligand Binding Assay (Competitive Inhibition)
This assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of off-target receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest.
-
Test compound (e.g., this compound) at various concentrations.
-
A specific radioligand for the receptor of interest (e.g., [125I]-labeled peptide or [3H]-labeled small molecule).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand for the receptor).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GPCR Functional Assay (e.g., Calcium Mobilization)
Functional assays provide information on whether the binding of a compound to a receptor results in a biological response (agonism, antagonism, or inverse agonism).
-
Objective: To assess the functional activity of a test compound at a panel of Gq-coupled GPCRs.
-
Materials:
-
Cells stably expressing the GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound at various concentrations.
-
A known agonist for the receptor of interest.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the agonist (typically at its EC₈₀).
-
Measure the change in fluorescence intensity over time using the fluorescence plate reader.
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.
-
Calculate the IC₅₀ values from the concentration-response curves.
-
Conclusion
This comparative guide highlights the current understanding of the cross-reactivity profile of this compound in relation to other ghrelin receptor modulators. While this compound demonstrates a degree of selectivity with low affinity for the motilin receptor, a comprehensive evaluation against a broad panel of GPCRs would provide a more complete picture of its off-target interaction profile. In contrast, the available data for PF-05190457 suggests a highly selective profile. For the endogenous peptide LEAP-2, high selectivity is presumed but would be ideally confirmed through systematic screening. The provided experimental protocols offer a framework for conducting such cross-reactivity studies, which are crucial for the continued development and characterization of novel therapeutic agents targeting the ghrelin receptor. Further research is warranted to generate comprehensive and directly comparable cross-reactivity datasets for these important research compounds.
References
A Comparative Guide to YIL781 Hydrochloride and PF-5190457 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent research compounds, YIL781 hydrochloride and PF-5190457, for in vivo studies. Both molecules target the ghrelin receptor (GHS-R1a), a key regulator of appetite, metabolism, and reward pathways. However, their distinct mechanisms of action lead to divergent physiological effects, making their appropriate selection critical for specific research applications. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in experimental design and interpretation.
At a Glance: Key Differences and Mechanisms of Action
This compound and PF-5190457, while both modulating the ghrelin receptor, do so in fundamentally different ways. YIL781 is characterized as a biased agonist/antagonist , selectively activating the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[1][2] In contrast, PF-5190457 is a potent and selective inverse agonist , which not only blocks the action of the endogenous ligand ghrelin but also reduces the receptor's constitutive, baseline activity.[3][4][5] This inherent difference in their pharmacology underpins their varied in vivo profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PF-5190457 from various in vivo studies. It is important to note that these results are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vivo Effects on Food Intake and Body Weight
| Compound | Animal Model | Dose & Route | Key Findings on Food Intake | Key Findings on Body Weight | Reference |
| This compound | Male Sprague-Dawley Rats | Not Specified | Increased food intake within the first 30 minutes (partial agonist effect) | Not Specified | [1] |
| Male C57BL/6 Mice | Not Specified | Increased food intake | Not Specified | [2] | |
| PF-5190457 | Male and Female Rats | 5, 10, 15 mg/kg, i.p. | Suppressed food intake under both food-restricted and ad libitum conditions | Not Specified | [4] |
Table 2: In Vivo Effects on Glucose Homeostasis
| Compound | Animal Model | Dose & Route | Key Findings on Glucose Homeostasis | Reference |
| This compound | Rat | 0.3 mg/kg, oral | Improved glucose homeostasis in an IPGTT, causing a 23% decrease in glucose AUC | [2] |
| PF-5190457 | Human | 150 mg | Delayed gastric emptying leading to a decrease in post-prandial glucose | [6] |
Table 3: In Vivo Effects in Alcohol Consumption Models
| Compound | Animal Model | Dose & Route | Key Findings on Alcohol Intake | Reference |
| This compound | Male and Female Mice | 3, 10, 20, 30 mg/kg, i.p. | Increased alcohol intake at 10 mg/kg in one study; reduced intake in males but not females in another. | [7] |
| PF-5190457 | Male and Female Mice | 30, 60, 90 mg/kg, i.p. | Dose-dependently reduced alcohol intake | [7] |
| Heavy Drinking Humans | 50, 100 mg b.i.d. | Reduced alcohol craving during a cue-reactivity procedure | [5] |
Signaling Pathways and Mechanisms
The differential effects of YIL781 and PF-5190457 can be attributed to their distinct engagement of the ghrelin receptor's downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Small-Molecule Ghrelin Antagonists for Drug Development Professionals
An in-depth analysis of leading small-molecule ghrelin receptor antagonists, providing a comparative assessment of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the evaluation of potential therapeutic candidates targeting the ghrelin system.
The ghrelin receptor (GHSR1a), a G-protein coupled receptor, has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. Ghrelin, the endogenous ligand for this receptor, is a potent orexigenic hormone, stimulating appetite and promoting weight gain. Consequently, the development of small-molecule antagonists that can block ghrelin's effects has been a major focus of pharmaceutical research. This guide provides a comparative overview of several prominent small-molecule ghrelin antagonists, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying biological pathways to inform drug development strategies.
Quantitative Comparison of Small-Molecule Ghrelin Antagonists
The following tables summarize the in vitro binding affinities and functional activities of several well-characterized small-molecule ghrelin receptor antagonists. These compounds have been selected based on the availability of robust experimental data and their significance in preclinical and clinical research.
| Table 1: In Vitro Binding Affinity of Small-Molecule Ghrelin Antagonists | ||||
| Compound | Binding Assay Type | Radioligand | Cell Line/Tissue | Binding Affinity (K_i / K_d) |
| PF-05190457 | Radioligand Binding (Filter & SPA) | [¹²⁵I]-Ghrelin / [³H]PF-05190457 | HEK293 cells expressing human GHSR1a | K_d = 3 nM[1][2] |
| YIL-781 | Radioligand Binding | [¹²⁵I]-Ghrelin | Cells overexpressing recombinant GHSR1a | K_i = 17 nM[3] |
| GSK1614343 | Not explicitly stated, functional antagonism measured | Not Applicable | Rat pituitary adenoma cells (RC-4B/C) | pK_B = 8.03 ([³H]-IP accumulation assay)[4] |
| JMV2959 | Binding Assay | Not Specified | Not Specified | IC₅₀ = 32 nM[5][6] |
| BIM-28163 | Functional Antagonism | Not Applicable | Not Specified | Full antagonist of GHSR1a[7] |
| Table 2: In Vitro Functional Activity of Small-Molecule Ghrelin Antagonists | ||||
| Compound | Assay Type | Parameter Measured | Cell Line | Functional Potency (IC₅₀ / K_b / pIC₅₀) |
| PF-05190457 | Europium-labeled GTP functional assay | Inverse Agonism | HEK293 cells expressing human GHSR1a | IC₅₀ = 4.9 nM[1] |
| Antagonism (vs. Ghrelin) | K_b = 1.8 nM[1] | |||
| YIL-781 | [³⁵S]GTPγS Binding Assay | Competitive Antagonism | Cells overexpressing recombinant GHSR1a | K_b = 11 nM |
| [³H]-IP Accumulation Assay | Competitive Antagonism | Rat pituitary adenoma cells (RC-4B/C) | pK_B = 7.54[4] | |
| GSK1614343 | Intracellular Calcium Mobilization (FLIPR) | Inhibition of Ghrelin Response | U2-OS cells with rat GHSR1a | pIC₅₀ = 7.90[4] |
| JMV2959 | Functional Assay | Competitive Antagonism | Not Specified | K_b = 19 nM[6][8] |
| Table 3: Comparative In Vivo Effects of Small-Molecule Ghrelin Antagonists | ||||
| Compound | Animal Model | Effect on Food Intake | Effect on Body Weight | Effect on Glucose Homeostasis |
| PF-05190457 | Healthy Humans | Delayed gastric emptying[9] | Not reported in this study | Decrease in postprandial glucose[9] |
| YIL-781 | Diet-induced obese mice | Reduced food intake | Promoted weight loss (up to 15%)[10] | Improved glucose tolerance[10] |
| GSK1614343 | Rodents and Dogs | Unexpectedly increased food intake[11][12] | Increased body weight gain[11][12] | Not the primary focus of the studies |
| JMV2959 | Mice | Decreased ethanol (B145695) and food intake[13] | No significant change in body weight[13] | Not reported in this study |
| BIM-28163 | Mice | Increased food intake[7][14] | Increased weight gain[7] | Antagonized ghrelin-induced GH secretion[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the ghrelin receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.
Figure 1: Ghrelin Receptor (GHSR1a) Signaling Pathways.
Figure 2: Experimental Workflow for Calcium Mobilization Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (K_i) of a small-molecule antagonist for the ghrelin receptor.
Materials:
-
Cell membranes prepared from cells stably expressing GHSR1a (e.g., HEK293-GHSR1a).
-
Radioligand (e.g., [¹²⁵I]-Ghrelin).
-
Test antagonist at various concentrations.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its K_d), and varying concentrations of the test antagonist. A parallel set of wells containing a high concentration of unlabeled ghrelin is used to determine non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of a small-molecule by assessing its ability to block ghrelin-induced intracellular calcium release.
Materials:
-
Cells stably expressing GHSR1a (e.g., CHO-GHSR1a or HEK293-GHSR1a).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test antagonist at various concentrations.
-
Ghrelin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 1 hour.
-
Antagonist Incubation: Wash the cells to remove excess dye and then add the assay buffer containing various concentrations of the test antagonist. Incubate for a predetermined period.
-
Ghrelin Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of ghrelin (typically the EC₅₀ or EC₈₀) into the wells and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The increase in fluorescence upon ghrelin stimulation is indicative of intracellular calcium mobilization. The ability of the antagonist to inhibit this response is quantified, and the IC₅₀ value is determined.
In Vivo Glucose Tolerance Test (in Mice)
Objective: To evaluate the effect of a small-molecule ghrelin antagonist on glucose homeostasis in an in vivo model.
Materials:
-
Mice (e.g., C57BL/6J or diet-induced obese mice).
-
Test antagonist formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Glucose solution (e.g., 20% w/v in sterile saline).
-
Glucometer and test strips.
Procedure:
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose levels from a tail snip.
-
Compound Administration: Administer the test antagonist or vehicle to the mice via the desired route (e.g., oral gavage).
-
Glucose Challenge: After a specific time post-compound administration (e.g., 60 minutes), administer an intraperitoneal injection of the glucose solution (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. The area under the curve (AUC) is calculated and compared between the antagonist-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Concluding Remarks
The small-molecule ghrelin antagonists presented in this guide demonstrate a range of in vitro potencies and diverse in vivo profiles. Compounds like PF-05190457 and YIL-781 show promise in preclinical models for improving glucose homeostasis and promoting weight loss. However, the unexpected orexigenic effects of GSK1614343 and BIM-28163 highlight the complexity of ghrelin receptor signaling and the potential for biased agonism or off-target effects, which warrants further investigation.[7][11][12][15] The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the continued development and evaluation of novel ghrelin receptor modulators for the treatment of metabolic diseases.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 4. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 345888, Ghrelin Receptor Antagonist, JMV 2959, 97 (HPLC) [sigmaaldrich.com]
- 6. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Long-term treatment with the ghrelin receptor antagonist [d-Lys3]-GHRP-6 does not improve glucose homeostasis in nonobese diabetic MKR mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biased Signaling Profile of Different GHSR Antagonists: A Comparative Guide
The Ghrelin Receptor (GHSR), a G protein-coupled receptor (GPCR), is a critical regulator of appetite, growth hormone secretion, and energy homeostasis, making it a prime target for therapeutic intervention in metabolic and endocrine disorders.[1] The concept of biased signaling, or functional selectivity, has emerged as a pivotal paradigm in GPCR pharmacology. It posits that ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others.[2][3][4] This guide provides a comparative analysis of the biased signaling profiles of various GHSR antagonists, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the selection and evaluation of these compounds.
Comparative Analysis of GHSR Antagonist Signaling Bias
Several antagonists have been developed to probe the physiological roles of GHSR and for their therapeutic potential. These antagonists exhibit diverse signaling profiles, ranging from neutral antagonists that block all signaling pathways equally, to biased antagonists that preferentially inhibit certain pathways, and inverse agonists that suppress the receptor's constitutive activity. Below is a comparison of some well-characterized GHSR antagonists.
A notable example of a biased antagonist is [d-Lys3]-growth hormone-releasing peptide-6 (Dlys), which acts as a partial antagonist with a pronounced bias towards the β-arrestin signaling pathway.[2] In contrast, JMV2959 is characterized as a full and unbiased GHSR antagonist.[2] Another compound, the SP-analog ([d-Arg(1),d-Phe(5),d-Trp(7, 9),Leu(11)]-substance P), displays complex behavior, acting as an inverse agonist for G protein-dependent signaling at high concentrations while attenuating β-arrestin-dependent signaling at lower concentrations.[2]
The following table summarizes the quantitative data for various GHSR antagonists across different signaling pathways. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Antagonist | Target Pathway | Assay | Potency (IC50/Ki) | Efficacy (Emax) | Bias | Reference |
| JMV2959 | Gq/11 | Calcium Mobilization | - | Full Antagonist | Unbiased | [2] |
| β-arrestin | β-arrestin Recruitment | - | Full Antagonist | Unbiased | [2] | |
| ERK1/2 Phosphorylation | Western Blot | - | Full Antagonist | Unbiased | [5] | |
| [d-Lys3]-GHRP-6 (Dlys) | GHSR Binding | Radioligand Binding | 0.9 µM (IC50) | Antagonist | - | |
| β-arrestin | β-arrestin Signaling | - | Partial Antagonist | Strong bias towards β-arrestin | [2] | |
| G protein | G protein Signaling | - | Partial Antagonist | - | [2] | |
| SP-analog | G protein | G protein Signaling | - | Inverse Agonist (at high conc.) | Biased inverse agonism | [2] |
| β-arrestin | β-arrestin Signaling | - | Attenuates signaling (at low conc.) | - | [2] | |
| YIL781 | Gq/11 | Calcium Mobilization | 185 nM (IC50) | Antagonist | - | [6] |
| β-arrestin | β-arrestin Translocation | 1 µM (IC50) | Antagonist | - | [6] | |
| GHSR Binding | Radioligand Binding | 17 nM (Ki) | Antagonist | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biased signaling profiles of GHSR antagonists. Below are protocols for key experiments cited in the evaluation of these compounds.
BRET-based G Protein Activation Assay
This assay measures the activation of specific G protein subtypes (e.g., Gq, Gi/o) upon receptor stimulation.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between a Gα subunit fused to a luciferase (e.g., Renilla Luciferase, Rluc) and a Gγ subunit fused to a fluorescent protein (e.g., YFP). Agonist-induced activation of the receptor leads to a conformational change in the G protein heterotrimer, increasing the distance between the BRET donor and acceptor and thus decreasing the BRET signal. Antagonists are evaluated by their ability to block the agonist-induced change in BRET.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for GHSR, the Gα-Rluc fusion protein, and the Gγ-YFP fusion protein.
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Assay Procedure:
-
Cells are washed with assay buffer.
-
The antagonist is added at various concentrations and incubated for a specified time.
-
A fixed concentration of a GHSR agonist (e.g., ghrelin) is added.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
BRET signal is measured immediately using a microplate reader capable of detecting both luminescence and fluorescence.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the fluorescence emission of the acceptor to the luminescence emission of the donor. The antagonist's potency (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GHSR.
Principle: The assay utilizes enzyme fragment complementation (EFC). The GHSR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the GHSR brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8]
-
Cell Preparation: PathHunter® cells stably co-expressing the ProLink-tagged GHSR and the Enzyme Acceptor-tagged β-arrestin are used.
-
Cell Plating: Cells are seeded into 96-well or 384-well assay plates and incubated overnight.[9]
-
Antagonist Assay:
-
Test compounds (antagonists) are serially diluted and added to the cells.
-
The plate is incubated to allow for antagonist binding.
-
A fixed concentration of a GHSR agonist (typically at its EC80 concentration) is added to all wells except the negative control.
-
The plate is incubated for 90 minutes at 37°C to induce receptor activation and β-arrestin recruitment.[8][9]
-
-
Detection: The detection reagent, containing the enzyme substrate, is added to each well.[9]
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a luminometer.[9]
-
Data Analysis: The inhibitory effect of the antagonist is determined by plotting the signal against the antagonist concentration, and the IC50 value is calculated.
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in both G protein- and β-arrestin-mediated signaling.
Principle: Western blotting is used to detect the levels of phosphorylated ERK1/2 (pERK1/2) relative to the total amount of ERK1/2 protein in cell lysates.
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing GHSR are grown to confluence.
-
Cells are serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.[10]
-
Cells are pre-incubated with various concentrations of the antagonist.
-
A fixed concentration of a GHSR agonist is added and incubated for a specific time (e.g., 5-10 minutes, which is typically the peak of ERK1/2 activation).[11]
-
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for pERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified by densitometry, and the ratio of pERK1/2 to total ERK1/2 is calculated.
Visualizing GHSR Signaling and its Evaluation
To better understand the complex signaling of GHSR and the methodologies used to assess antagonist bias, the following diagrams provide a visual representation of these concepts.
Caption: Major signaling pathways activated by the Ghrelin Receptor (GHSR).
Caption: Experimental workflow for evaluating the biased signaling of GHSR antagonists.
Caption: Conceptual diagram of biased antagonism at the GHSR.
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor signaling in health and disease: a biased view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating YIL781 Hydrochloride's Effect on the β-Arrestin Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YIL781 hydrochloride's performance in modulating the β-arrestin signaling pathway, particularly at the ghrelin receptor (GHSR). This compound has been identified as a biased ligand, exhibiting a distinct pharmacological profile compared to other ghrelin receptor modulators.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling mechanisms to aid researchers in evaluating this compound for their studies.
Comparative Performance Data
The following tables summarize the in vitro activity of this compound and other representative ghrelin receptor ligands. Data has been compiled from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antagonism of β-Arrestin Recruitment at the Ghrelin Receptor
| Compound | Ligand Class | β-Arrestin Isoform | Potency (IC50) | Intrinsic Activity |
| This compound | Biased Ligand / Antagonist | β-Arrestin 1 | 314 nM[1] | Weak Inverse Agonist[1] |
| β-Arrestin 2 | 414 nM[1] | Weak Inverse Agonist[1] | ||
| β-Arrestin 2 | ~1000 nM[3] | Antagonist[3] | ||
| Abb13d | Inverse Agonist | β-Arrestin 1 | 2.3 µM[1] | Weak Inverse Agonist[1] |
| β-Arrestin 2 | 2.5 µM[1] | Weak Inverse Agonist[1] | ||
| JMV2959 | Antagonist | Not Specified | Not available | Antagonist |
| JMV3002 | Antagonist | Not Specified | Not available | Antagonist |
Table 2: Agonist-Mediated β-Arrestin Recruitment at the Ghrelin Receptor
| Compound | Ligand Class | Potency (EC50) | Efficacy (Emax) |
| Ghrelin | Full Agonist | 8.5 ± 1.7 nM | 100% (Reference) |
| L-692,585 | Full Agonist | 46.8 ± 16.9 nM | Not Reported |
| MK-0677 | Full Agonist | Not Reported | Super-agonist relative to ghrelin |
| This compound | Biased Ligand / Antagonist | No agonist activity observed | Not Applicable |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathways of the ghrelin receptor and a typical experimental workflow for assessing β-arrestin recruitment.
Figure 1. Differential signaling of ligands at the ghrelin receptor.
Figure 2. Workflow for a β-arrestin recruitment assay.
Experimental Protocols
A variety of commercially available assays can be used to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and enzyme fragment complementation (EFC) assays like the PathHunter® assay. Below is a generalized protocol for the PathHunter® β-arrestin assay, a common method for quantifying ligand-induced β-arrestin recruitment.
PathHunter® β-Arrestin Recruitment Assay Protocol
Objective: To quantify the interaction between the ghrelin receptor and β-arrestin in response to ligand stimulation.
Materials:
-
PathHunter® cell line co-expressing the ghrelin receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compounds (this compound, comparator ligands).
-
Reference agonist (e.g., ghrelin).
-
Assay buffer.
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture the PathHunter® cells according to the supplier's instructions.
-
On the day before the assay, harvest and resuspend the cells in the appropriate cell plating reagent.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and the reference agonist (ghrelin) in the assay buffer.
-
-
Antagonist Mode Assay (for this compound):
-
Add the diluted test compounds to the appropriate wells of the cell plate.
-
Incubate the plate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the reference agonist (ghrelin) at a concentration that elicits a submaximal response (typically EC₈₀) to the wells containing the test compounds and to the positive control wells.
-
Incubate the plate for the recommended assay duration (e.g., 90 minutes) at 37°C.
-
-
Agonist Mode Assay (for full agonists):
-
Add the diluted reference agonists to the appropriate wells of the cell plate.
-
Incubate the plate for the recommended assay duration (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
For antagonist mode, calculate the percent inhibition of the agonist response for each concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For agonist mode, plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
The available data indicates that this compound acts as a potent antagonist of agonist-induced β-arrestin recruitment to the ghrelin receptor.[1][3] Its pharmacological profile is distinct from full agonists, which robustly recruit β-arrestin, and from some other antagonists and inverse agonists. This biased signaling, where G-protein activation is favored over β-arrestin recruitment, makes this compound a valuable tool for dissecting the distinct physiological roles of these two signaling pathways downstream of the ghrelin receptor. Researchers can utilize the experimental protocols outlined in this guide to further investigate the nuanced effects of this compound and compare its activity with other compounds in a standardized manner.
References
YIL781 Hydrochloride: A Comparative Analysis of Motilin Receptor Affinity
For researchers, scientists, and drug development professionals, this guide provides a focused comparison of YIL781 hydrochloride's binding affinity for the motilin receptor against a known agonist. Experimental data and methodologies are presented to objectively confirm this compound's lack of significant interaction with this receptor.
This compound is primarily recognized as a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1] In the context of its broader pharmacological profile, its interaction with other receptors is a critical aspect of its specificity. This guide specifically addresses its affinity for the motilin receptor, a G protein-coupled receptor that plays a role in gastrointestinal motility.[2][3]
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinities of this compound and a well-established motilin receptor agonist, Erythromycin, for the motilin receptor. The data clearly demonstrates the low affinity of this compound for this receptor, particularly in contrast to its high affinity for its primary target, the ghrelin receptor.
| Compound | Primary Target | Primary Target Affinity (Ki) | Motilin Receptor Affinity (Ki) | Reference |
| This compound | Ghrelin Receptor (GHS-R1a) | 17 nM | 6 µM | [1] |
| Erythromycin | Motilin Receptor | High Affinity (Agonist) | N/A | [3][4] |
Note: A lower Ki value indicates a higher binding affinity.
The data indicates that this compound has a significantly weaker interaction with the motilin receptor (Ki = 6 µM) compared to its intended target, the ghrelin receptor (Ki = 17 nM).[1] This substantial difference in binding affinity underscores the selectivity of this compound.
Experimental Protocols
The determination of receptor binding affinity, such as the Ki values presented above, is typically achieved through in vitro radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a compound and a receptor.[5]
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., motilin receptor) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the motilin receptor.
-
A radiolabeled ligand specific for the motilin receptor (e.g., [¹²⁵I]-motilin).
-
The unlabeled test compound (this compound).
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes containing the receptors and the bound radioligand.[5]
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualization of Receptor Affinity
The following diagrams illustrate the differential interaction of this compound and a motilin receptor agonist with the motilin receptor, as well as a simplified workflow of a competition binding assay.
Caption: Comparative affinity of YIL781 and a motilin agonist for the motilin receptor.
Caption: Simplified workflow of a radioligand competition binding assay.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. reprocell.com [reprocell.com]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Validating YIL781 Hydrochloride Activity: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YIL781 hydrochloride's performance against other ghrelin receptor antagonists. Supported by experimental data, this document details the methodologies for validating its activity through competitive binding assays.
This compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] The ghrelin receptor is a G protein-coupled receptor that plays a pivotal role in regulating energy balance, appetite, and glucose homeostasis.[3] this compound has been identified as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[4] This unique mechanism of action makes it a valuable tool for dissecting ghrelin receptor signaling and a potential therapeutic agent for metabolic diseases.
This guide offers a comparative analysis of this compound with other known ghrelin receptor modulators, presenting key quantitative data from competitive binding assays and a detailed experimental protocol for its validation.
Quantitative Comparison of Ghrelin Receptor Ligands
The following table summarizes the in vitro binding affinities of this compound and a selection of alternative ghrelin receptor antagonists and inverse agonists. Binding affinity is a critical parameter for assessing a compound's potency and is typically determined through competitive binding assays.
| Compound | Type | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] |
| This compound | Competitive Antagonist / Biased Agonist | 17 [2][4] | - |
| GSK1614343 | Competitive Antagonist | - | pIC50 = 7.90[5] |
| JMV2959 | Antagonist / Partial Agonist | 19 (Kb) | 32 |
| PF-5190457 | Inverse Agonist | - | - |
| Abb13d | Inverse Agonist | - | - |
| AZ-GHS-38 | Inverse Agonist | - | 0.77[2] |
| AZ-GHS-22 | Inverse Agonist | - | 6.7[2] |
| HM01 | Antagonist | 1.42[2] | - |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of a ligand's binding affinity to a receptor. Lower values signify higher affinity. pIC50 is the negative logarithm of the IC50 value. Kb is the equilibrium dissociation constant of a competitive antagonist.
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of this compound for the ghrelin receptor (GHS-R1a). This method involves competing the unlabeled test compound (this compound) against a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human ghrelin receptor (GHS-R1a). These can be prepared from transfected cell lines (e.g., HEK293 or COS-7 cells).
-
Radioligand: [125I]-Ghrelin or [125I]-His-Ghrelin (a high-affinity radiolabeled agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin at a high concentration (e.g., 1 µM).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C, presoaked in 0.3-0.5% polyethyleneimine (PEI)).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing GHS-R1a in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 200-250 µL per well.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of unlabeled ghrelin, and the membrane preparation.
-
Competitive Binding Wells: Add assay buffer, the radioligand, serially diluted concentrations of this compound, and the membrane preparation.
-
-
Incubation:
-
Filtration:
-
Rapidly separate the bound and free radioligand by vacuum filtration through the glass fiber filters.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Framework
To better understand the underlying mechanisms and processes, the following diagrams illustrate the ghrelin receptor signaling pathway, the competitive binding assay workflow, and the logical comparison of this compound with its alternatives.
Caption: Ghrelin receptor signaling pathways.
Caption: Competitive binding assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 5. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative In Vivo Efficacy Analysis of YIL781 Hydrochloride and JMV2959 in Ghrelin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent ghrelin receptor (GHS-R1a) antagonists: YIL781 hydrochloride and JMV2959. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Executive Summary
This compound and JMV2959 are both antagonists of the ghrelin receptor, a key regulator of appetite, energy homeostasis, and reward pathways. While both compounds effectively block the action of ghrelin, their in vivo efficacy profiles exhibit notable differences. This compound has demonstrated significant effects on improving glucose metabolism, positioning it as a potential therapeutic for metabolic disorders.[1][2][3][4][5] JMV2959, on the other hand, has shown efficacy in reducing food intake and has been extensively studied for its potential in attenuating reward-seeking behaviors associated with substance use disorders.[6][7][8][9][10]
A key differentiator lies in their mechanism of action at the molecular level. This compound is characterized as a biased agonist, selectively activating certain downstream signaling pathways while antagonizing others.[1][11] In contrast, JMV2959 is described as a partial agonist in the absence of ghrelin, capable of weakly activating the receptor on its own, while acting as a competitive antagonist in the presence of ghrelin.[1][12] These nuanced differences in signaling likely contribute to their distinct in vivo effects.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo quantitative data for this compound and JMV2959, compiled from various preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GHS-R1a | Competitive Radioligand Binding | Ki | 17 nM | |
| GHS-R1a | Functional Antagonism (Calcium Mobilization) | pIC50 | 7.90 and 8.27 | [2] | |
| JMV2959 | GHS-R1a | Competitive Radioligand Binding | IC50 | 32 nM | [1][13] |
| GHS-R1a | Functional Antagonism | Kb | 19 nM | [1] |
Table 2: Comparative In Vivo Efficacy
| Compound | Animal Model | Key Efficacy Endpoint | Dosage | Route of Administration | Key Finding | Reference |
| This compound | Rat | Glucose Homeostasis (IPGTT) | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC). | [3] |
| Diet-Induced Obese Mice | Body Weight and Food Intake | Not specified | Not specified | Modest effect on weight loss, may increase food intake. | [1][14] | |
| JMV2959 | Rat | Food Intake (Ghrelin-induced) | 160 µg/kg | Subcutaneous | Reduced hexarelin-induced food intake. | [13] |
| C57BL/6J Mice | Ethanol (B145695), Water, and Food Intake | 9-12 mg/kg | Not specified | Decreased ethanol and food intake. | [10] | |
| Rat | Cocaine and Oxycodone Seeking | 1 and 2 mg/kg | Intraperitoneal | Suppressed cue-reinforced drug-seeking. | [7][8] | |
| Rat | Morphine Memory Reconsolidation | 6 mg/kg | Not specified | Reduced environmental cue-induced conditioned place preference. | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below.
Intraperitoneal Glucose Tolerance Test (IPGTT) for this compound
Objective: To assess the effect of this compound on glucose tolerance in vivo.
Animal Model: Male Wistar rats.
Procedure:
-
Fasting: Animals are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Measurements: Record the body weight of each animal. A baseline blood glucose level is measured from the tail vein.
-
Compound Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally (p.o.).
-
Glucose Challenge: After a set period (e.g., 60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The Area Under the Curve (AUC) for glucose is calculated to determine the overall glucose excursion. A decrease in AUC in the YIL781-treated group compared to the vehicle group indicates improved glucose tolerance.[4][5]
Conditioned Place Preference (CPP) for JMV2959
Objective: To evaluate the effect of JMV2959 on the rewarding properties of drugs of abuse.
Animal Model: Male Sprague-Dawley rats.
Apparatus: A three-chambered CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, rats are allowed to freely explore all three chambers for a set duration (e.g., 15 minutes), and the time spent in each chamber is recorded to determine initial place preference.
-
Conditioning: This phase typically lasts for several days (e.g., 6-8 days).
-
On drug conditioning days, rats receive an injection of the drug of abuse (e.g., cocaine or morphine) and are immediately confined to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, rats receive a vehicle injection and are confined to the opposite chamber. The order of drug and vehicle administration is counterbalanced across animals.
-
-
JMV2959 Administration: JMV2959 (e.g., 1-6 mg/kg) or vehicle is administered intraperitoneally before the conditioning sessions or before the post-conditioning test, depending on the experimental design (to test effects on acquisition or expression of CPP, respectively).
-
Post-Conditioning (Test for Preference): On the test day, rats are placed back into the apparatus with free access to all chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A significant reduction in the CPP score in the JMV2959-treated group indicates that the compound has attenuated the rewarding effects of the drug.[6][7]
Mandatory Visualization
Signaling Pathways
Caption: Differential signaling of YIL781 and JMV2959 at the GHS-R1a.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for YIL781 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of YIL781 hydrochloride, a potent and orally active ghrelin receptor (GHSR) antagonist. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE) and are aware of the potential hazards.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles with side-shields.[1][2]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it separate from foodstuff containers and incompatible materials.[1]
Quantitative Safety and Disposal Data Summary
| Parameter | Specification | Source |
| CAS Number | 1640226-17-0 | [1] |
| Molecular Formula | C₂₄H₂₈FN₃O₂·HCl | |
| Molecular Weight | 445.96 g/mol | |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Environmental Precautions | Do not discharge into sewer systems or the environment. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedures for the disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this waste from other laboratory waste streams.
2. Waste Collection and Containment:
-
Collect all this compound waste in a suitable, clearly labeled, and closed container.
-
The container should be robust and compatible with the chemical.
3. Accidental Spill and Leak Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including a respirator if exposure limits are exceeded or irritation is experienced.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Carefully sweep or shovel the spilled material and place it into a suitable, closed container for disposal.[2]
-
Avoid generating dust.[2]
4. Final Disposal:
-
Arrange for the collected waste to be disposed of by a licensed professional waste disposal service.[2]
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of this compound down the drain or in regular trash.[1]
5. Empty Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent).
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or through controlled incineration for combustible packaging materials.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling YIL781 Hydrochloride
This guide furnishes critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling YIL781 hydrochloride. Adherence to these procedures is paramount for ensuring personal safety, maintaining experimental integrity, and complying with institutional and environmental regulations.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier against potential exposure to this compound. The following table outlines the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | At least two pairs of chemotherapy-grade gloves are recommended. Nitrile gloves are a suitable option. Always inspect gloves for any signs of damage before use.[1] |
| Eyes | Safety goggles with side shields | Provides essential protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety goggles, particularly when there is a significant risk of splashing or aerosol generation. |
| Body | Laboratory coat or gown | A disposable gown resistant to chemical permeation is required to protect against skin contact.[1] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2] The specific type of respirator should be determined by a formal risk assessment. |
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Operational Plan: Step-by-Step Guidance
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before beginning work, ensure that all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible in the immediate work area.
Handling the Compound
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.[3]
Storage
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] For long-term storage, specific temperatures are recommended.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from MedchemExpress.com[5]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Minor Spills:
-
Alert others in the immediate vicinity.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an absorbent material from the spill kit.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
Major Spills:
-
Immediately alert all personnel in the area and evacuate.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until cleared by EHS.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Collection
-
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, should be considered hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Disposal Procedures
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
First-Aid Measures
In case of exposure, follow these immediate first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. Continue rinsing during transport to the hospital.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor. |
Always seek immediate medical attention after any exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
